tetra-N-acetylchitotetraose
Description
The exact mass of the compound N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1-hydroxy-6-oxohexan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Polysaccharides - Oligosaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2706-65-2 |
|---|---|
Molecular Formula |
C32H54N4O21 |
Molecular Weight |
830.8 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1-hydroxy-6-oxohexan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C32H54N4O21/c1-10(42)33-14(5-37)28(56-31-20(35-12(3)44)26(50)23(47)16(7-39)53-31)29(57-32-21(36-13(4)45)27(51)24(48)17(8-40)54-32)18(9-41)55-30-19(34-11(2)43)25(49)22(46)15(6-38)52-30/h5,14-32,38-41,46-51H,6-9H2,1-4H3,(H,33,42)(H,34,43)(H,35,44)(H,36,45)/t14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30-,31-,32-/m0/s1 |
InChI Key |
QWBFSMSGJPCHBW-PNWIGLAMSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H](CO)[C@H]([C@@H]([C@H](C=O)NC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(CO)C(C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)CO)O)O |
Synonyms |
N,N',N'',N'''-tetraacetylchitintetraose tetra-N-acetylchitotetraose |
Origin of Product |
United States |
Foundational & Exploratory
The Architecture of Tetra-N-acetylchitotetraose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetra-N-acetylchitotetraose is a well-defined oligosaccharide composed of four N-acetyl-D-glucosamine (GlcNAc) units linked in a linear fashion. As a member of the chitooligosaccharide family, it represents a fundamental structural component of chitin, the second most abundant polysaccharide in nature after cellulose. The precise three-dimensional structure of this compound is critical to its biological function, including its role as an elicitor of plant defense mechanisms. This technical guide provides a detailed overview of the molecular architecture of this compound, supported by available structural data and established experimental protocols for its characterization.
Core Structure and Monomeric Composition
This compound is a tetramer of N-acetyl-D-glucosamine, a derivative of glucose.[1][2] The chemical formula for this compound is C32H54N4O21, and it has a molecular weight of approximately 830.8 g/mol .[3][4] The individual GlcNAc monomers are linked by β-(1→4) glycosidic bonds.[5] This linkage connects the anomeric carbon (C1) of one GlcNAc residue to the hydroxyl group on the fourth carbon (C4) of the adjacent residue.
The N-acetyl-D-glucosamine monomeric units adopt a 4C1 chair conformation for the pyranose ring.[5] This conformation is the most stable for D-glucopyranose and its derivatives. The substituents on the ring, including the hydroxymethyl (-CH2OH) and N-acetyl groups, occupy equatorial positions, which minimizes steric hindrance. The rotational freedom of the hydroxymethyl group around the C5-C6 bond and the N-acetyl group around the C2-N bond allows for different conformations, typically described as gauche or trans, which can influence the overall shape and hydrogen bonding patterns of the molecule.[5]
Conformational Analysis and Glycosidic Linkages
The three-dimensional structure of this compound is largely defined by the rotational angles around the glycosidic bonds, known as torsion angles. These are denoted as phi (Φ) and psi (Ψ).
-
Φ (phi): Defined by the atoms O5-C1-O4'-C4'
-
Ψ (psi): Defined by the atoms C1-O4'-C4'-C5'
Quantitative Structural Data
The following table summarizes typical bond lengths, bond angles, and torsion angles for the N-acetyl-D-glucosamine monomer and the β-(1→4) glycosidic linkage, based on data from crystallographic and computational studies of related compounds. These values provide a quantitative representation of the molecular geometry.
| Parameter | Atoms Involved | Typical Value(s) |
| Bond Lengths (Å) | ||
| C-C (ring) | C1-C2, C2-C3, etc. | 1.52 - 1.54 |
| C-O (ring) | C1-O5, C5-O5 | 1.41 - 1.44 |
| C-O (glycosidic) | C1-O4', O4'-C4' | 1.40 - 1.43 |
| C-N | C2-N | ~1.46 |
| N-C (acetyl) | N-C7 | ~1.34 |
| C=O (acetyl) | C7=O7 | ~1.23 |
| Bond Angles (°) | ||
| C-C-C (ring) | C1-C2-C3, etc. | 109 - 112 |
| C-O-C (ring) | C1-O5-C5 | ~113 |
| C-O-C (glycosidic) | C1-O4'-C4' | ~116 |
| Torsion Angles (°) | ||
| Φ | O5-C1-O4'-C4' | Variable, influenced by inter-residue interactions |
| Ψ | C1-O4'-C4'-C5' | Variable, influenced by inter-residue interactions |
| ω (hydroxymethyl) | O5-C5-C6-O6 | gauche (~60°), trans (~180°) |
Experimental Protocols for Structural Determination
The determination of the precise three-dimensional structure of this compound relies on sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for elucidating the structure of oligosaccharides in solution.[7]
Protocol Outline:
-
Sample Preparation:
-
Dissolve a purified sample of this compound (typically 1-5 mg) in a deuterated solvent, most commonly deuterium (B1214612) oxide (D2O).
-
Lyophilize the sample multiple times from D2O to exchange all labile protons (e.g., -OH, -NH) for deuterium, simplifying the 1H NMR spectrum.
-
Transfer the final solution to a high-precision NMR tube.
-
-
Data Acquisition:
-
Acquire a one-dimensional (1D) 1H NMR spectrum to obtain an overview of the proton signals.
-
Perform a suite of two-dimensional (2D) NMR experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks within each GlcNAc residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single spin system (i.e., within a single GlcNAc unit).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (2-3 bonds), which is crucial for sequencing the residues and identifying the glycosidic linkages.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity, providing information about the conformation around the glycosidic linkages and the overall 3D structure.
-
-
-
Data Analysis:
-
Process the NMR data using appropriate software.
-
Assign all proton and carbon resonances by integrating the information from the 1D and 2D spectra.
-
Measure coupling constants (3JHH) from the 1D or high-resolution 2D spectra to determine the relative stereochemistry of the protons and confirm the chair conformation.
-
Analyze the cross-peak intensities in the NOESY/ROESY spectra to derive inter-proton distance restraints.
-
Use the derived distance and torsion angle restraints in molecular modeling software to generate a family of 3D structures consistent with the experimental data.
-
X-ray Crystallography
X-ray crystallography can provide a high-resolution, static picture of the molecular structure in the solid state.
Protocol Outline:
-
Crystallization:
-
Prepare a highly pure and concentrated solution of this compound.
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH values, temperatures) using techniques like vapor diffusion (hanging drop or sitting drop).
-
Optimize the conditions that yield single, well-diffracting crystals of sufficient size (typically > 0.1 mm in all dimensions).[8]
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen to minimize radiation damage.
-
Expose the crystal to a monochromatic X-ray beam (from a rotating anode generator or a synchrotron source).
-
Collect a complete set of diffraction data by rotating the crystal and recording the diffraction pattern at different orientations.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Solve the phase problem using direct methods or molecular replacement (if a suitable model is available).
-
Build an initial atomic model into the resulting electron density map.
-
Refine the model against the experimental data to improve the fit and obtain the final, high-resolution structure, including bond lengths, bond angles, and torsion angles.
-
Biological Signaling Pathway: Chitin-Induced Plant Defense
This compound, as a chitooligosaccharide, can act as a Microbe-Associated Molecular Pattern (MAMP) and trigger innate immunity in plants.[9][10] The perception of chitooligosaccharides initiates a signaling cascade that leads to the activation of defense responses.
Caption: Chitin-induced plant defense signaling pathway.
This diagram illustrates the perception of this compound by the cell surface receptor CERK1, which triggers a downstream signaling cascade involving a MAP kinase pathway and the production of reactive oxygen species, ultimately leading to the activation of defense-related genes and hormone signaling.[7][10]
Conclusion
The structure of this compound is characterized by a linear chain of four β-(1→4) linked N-acetyl-D-glucosamine residues. Its three-dimensional conformation is dictated by the stable 4C1 chair form of the pyranose rings and the rotational freedom around the glycosidic linkages. Understanding this intricate architecture is fundamental for researchers in glycobiology and drug development, as the specific spatial arrangement of its functional groups is key to its recognition by receptors and its subsequent biological activity. The experimental protocols outlined provide a roadmap for the detailed structural elucidation of this and other important oligosaccharides.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chitooligosaccharide sensing and downstream signaling: contrasted outcomes in pathogenic and beneficial plant-microbe interactions - ProQuest [proquest.com]
- 4. This compound | C32H54N4O21 | CID 3081988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Conformational flexibility of chitosan: a molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chitin receptor CERK1 links salt stress and chitin-triggered innate immunity in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. Chitin Signaling in Plants: Insights into the Perception of Fungal Pathogens and Rhizobacterial Symbionts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toward Understanding the Molecular Recognition of Fungal Chitin and Activation of the Plant Defense Mechanism in Horticultural Crops - PMC [pmc.ncbi.nlm.nih.gov]
tetra-N-acetylchitotetraose chemical properties and IUPAC name
An In-depth Technical Guide to Tetra-N-acetylchitotetraose: Chemical Properties and IUPAC Nomenclature
For researchers, scientists, and professionals in drug development, a thorough understanding of key biomolecules is paramount. This compound, a chitooligosaccharide, holds significant interest due to its biological activities, including its role in plant defense systems and as a component of lipochitooligosaccharides (LCOs) secreted by Rhizobia.[1][2] This technical guide provides a detailed overview of the chemical properties of this compound, its official IUPAC name, experimental protocols for its preparation and analysis, and its position within the broader context of chitin (B13524) degradation.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quantitative overview for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1-hydroxy-6-oxohexan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | [3] |
| Synonyms | N,N',N'',N'''-Tetraacetylchitotetraose, Chitotetraose (tetra-N-acetyl) | [3] |
| Molecular Formula | C₃₂H₅₄N₄O₂₁ | [2][3] |
| Molecular Weight | 830.79 g/mol | [3] |
| Appearance | White to Pale Brown Solid | |
| Melting Point | >200°C (with decomposition) | |
| Solubility | Slightly soluble in water | |
| Optical Rotation | [α] -3.0° to -5.0° (c=0.5, H₂O) | |
| Storage | Store in freezer (-20°C to -80°C) | [2] |
Experimental Protocols
The preparation and analysis of this compound are critical for research and development. Below are generalized methodologies for its production and characterization.
Preparation of this compound via Enzymatic Hydrolysis of Chitin
This protocol outlines a common method for producing chitooligosaccharides, including this compound, from chitin using a combination of enzymatic reactions.
1. Substrate Preparation:
-
Start with purified chitin from sources such as crab or shrimp shells.
-
The chitin is typically pre-treated to increase its susceptibility to enzymatic attack. This can involve grinding to a fine powder or chemical treatment to produce colloidal chitin.
2. Enzymatic Hydrolysis:
-
A crude enzyme mixture containing chitinases from a microbial source (e.g., Paenibacillus illinoisensis) is often used.[4]
-
The chitin substrate is suspended in a suitable buffer (e.g., phosphate (B84403) buffer at a specific pH to ensure optimal enzyme activity).
-
The enzyme solution is added to the chitin suspension. The mixture is incubated with agitation at a controlled temperature for a defined period (e.g., 24 hours).[4] The reaction is a two-step enzymatic process:
-
Endochitinases randomly cleave the β-1,4-glycosidic bonds within the chitin polymer, generating a mixture of chitooligosaccharides of varying lengths.
-
Exochitinases (specifically chitobiosidases) act on the non-reducing ends of these oligosaccharides, releasing chitobiose (a disaccharide).
-
3. Product Separation and Purification:
-
The reaction is terminated, often by heat inactivation of the enzymes.
-
The insoluble, unreacted chitin is removed by centrifugation or filtration.
-
The supernatant, containing a mixture of chitooligosaccharides, is then subjected to further purification. This is commonly achieved using size-exclusion chromatography or high-performance liquid chromatography (HPLC) to separate the oligosaccharides based on their degree of polymerization.
-
Fractions corresponding to this compound are collected.
4. Product Verification:
-
The purified this compound is analyzed to confirm its identity and purity. Techniques such as Mass Spectrometry are employed to verify the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure.
Chitin Degradation Pathway
This compound is a key intermediate in the natural degradation of chitin, a process mediated by a series of specific enzymes. The following diagram illustrates this biological pathway.
Caption: Enzymatic degradation pathway of chitin.
This technical guide provides a foundational understanding of this compound for professionals in research and drug development. The detailed chemical properties, experimental methodologies, and its role in the chitin degradation pathway offer a comprehensive resource for further investigation and application of this significant biomolecule.
References
Tetra-N-acetylchitotetraose as a Microbe-Associated Molecular Pattern (MAMP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetra-N-acetylchitotetraose, a chitin (B13524) tetramer with the structure (GlcNAc)₄, is a conserved carbohydrate motif found in the cell walls of fungi and the exoskeletons of insects.[1][2] In both plants and mammals, which do not synthesize chitin, this molecule is recognized as a Microbe-Associated Molecular Pattern (MAMP), triggering innate immune responses.[3][4] This recognition is a fundamental component of the host's first line of defense against potential pathogens.[1][4] This technical guide provides an in-depth overview of the role of this compound as a MAMP, focusing on its perception, signaling pathways, and the experimental methodologies used to study its effects.
Recognition and Signaling in Plants
In plants, the perception of chitin fragments, including this compound, initiates a cascade of defense responses known as Pattern-Triggered Immunity (PTI).[1][5] This process is critical for resistance against fungal pathogens.[6][7]
Receptor Complex
The primary recognition of chitin oligomers in the model plant Arabidopsis thaliana is mediated by a receptor complex at the plasma membrane. This complex consists of two main components:
-
LYSIN MOTIF-CONTAINING RECEPTOR-LIKE KINASE 5 (LYK5): LYK5 is the high-affinity receptor for chitin.[8][9][10][11][12]
-
CHITIN ELICITOR RECEPTOR KINASE 1 (CERK1): CERK1 acts as a co-receptor and is essential for downstream signaling.[7][8][9][10][12] While it has a low affinity for chitin itself, its interaction with LYK5 upon chitin binding is crucial for signal transduction.[8][9][10][12]
Upon binding of this compound to LYK5, a conformational change is induced, leading to the formation of a LYK5-CERK1 heterodimer.[8][9][10][12] This dimerization is a key step in activating the downstream signaling cascade.
Downstream Signaling Pathway
The formation of the chitin-LYK5-CERK1 complex triggers a rapid and robust signaling cascade, characterized by:
-
Receptor-Like Cytoplasmic Kinase (RLCK) Activation: The activated CERK1 phosphorylates and activates RLCKs, which are cytosolic kinases that act as signal relay molecules.
-
Mitogen-Activated Protein Kinase (MAPK) Cascade: The activated RLCKs in turn phosphorylate and activate a MAPK cascade. This cascade typically involves the sequential activation of MAPKKKs, MAPKKs, and MAPKs (e.g., MPK3 and MPK6 in Arabidopsis).[6] The activation of this cascade is a central event in plant immunity, leading to the phosphorylation of various downstream targets, including transcription factors.[13]
-
Reactive Oxygen Species (ROS) Burst: One of the earliest and most prominent responses to chitin perception is a rapid and transient production of reactive oxygen species (ROS), often referred to as the oxidative burst.[14][15] This is primarily mediated by the plasma membrane-localized NADPH oxidase, RBOHD.[11]
-
Induction of Defense Genes: The MAPK cascade and other signaling molecules ultimately lead to the transcriptional reprogramming of the plant cell, resulting in the upregulation of a large number of defense-related genes.[7][9] These genes encode for proteins involved in various defense mechanisms, such as pathogenesis-related (PR) proteins, enzymes for phytoalexin biosynthesis, and cell wall reinforcement proteins.
Quantitative Data on (GlcNAc)₄-Induced Responses in Plants
The following tables summarize the available quantitative data for the interaction of chitin oligomers with plant receptors and the subsequent immune responses. It is important to note that much of the detailed quantitative work has been performed with longer chitin oligomers like chitooctaose (B12847682) ((GlcNAc)₈).
| Ligand | Receptor | Method | Binding Affinity (Kd) | Reference |
| Chitooctaose | AtCERK1 | Isothermal Titration Calorimetry | 45 µM | [16] |
| Chitin | AtLYK5 | Not specified | High Affinity | [10][11][12] |
| Response | Elicitor | Plant System | Effective Concentration | Reference |
| Defense Gene Induction | Chitin Octamer | Arabidopsis | 1 nM | [9] |
| ROS Burst | Chitooctaose (1 µM) | Arabidopsis | 1 µM | [16] |
Recognition and Signaling in Mammals
In mammals, chitin fragments are recognized by the innate immune system, primarily in the context of fungal infections and allergic responses.[2][3]
Receptors and Signaling
The primary receptor for soluble chitin oligomers in mammalian immune cells is Toll-like receptor 2 (TLR2) .[3][14][17] TLR2 is a pattern recognition receptor (PRR) that recognizes a variety of microbial ligands. The recognition of chitin by TLR2 is thought to involve the formation of a heterodimer with TLR1.[14]
The downstream signaling pathway from TLR2 is well-characterized and involves:
-
MyD88 Recruitment: Upon ligand binding, TLR2 recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88).
-
Activation of NF-κB: MyD88 initiates a signaling cascade that leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).
-
Pro-inflammatory Cytokine Production: Activated NF-κB translocates to the nucleus and induces the expression of genes encoding pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[17]
Other receptors, such as Dectin-1 and the mannose receptor, may also be involved in the recognition of larger chitin particles and contribute to the overall immune response.[17][18][19]
Experimental Protocols
In Vitro Chitin Binding Assay
This protocol is used to determine the binding affinity of a purified protein to chitin.
Materials:
-
Purified protein with a potential chitin-binding domain
-
Chitin beads (e.g., magnetic or agarose)
-
Chitin binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20)
-
Microcentrifuge tubes
-
Rotating wheel
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Bead Preparation: Wash the chitin beads twice with 5 volumes of chitin binding buffer.[8][20]
-
Binding Reaction:
-
Separation of Bound and Unbound Fractions:
-
Centrifuge the tubes to pellet the chitin beads.
-
Carefully collect the supernatant, which contains the unbound protein fraction.
-
Wash the beads with chitin binding buffer to remove non-specifically bound proteins.
-
-
Elution of Bound Proteins (Optional): Elute the bound proteins from the chitin beads using a high concentration of a competitive ligand (e.g., N-acetylglucosamine) or by changing the buffer conditions (e.g., low pH or high salt).
-
Analysis: Analyze the unbound and bound fractions by SDS-PAGE and Western blotting to visualize the protein of interest.[23]
Luminol-Based Reactive Oxygen Species (ROS) Burst Assay
This assay measures the production of ROS in plant leaf discs upon elicitor treatment.[1][2][7][15][24]
Materials:
-
Plant leaf discs
-
96-well white microplate
-
Luminol (B1675438) stock solution
-
Horseradish peroxidase (HRP) stock solution
-
This compound solution
-
Microplate luminometer
Procedure:
-
Leaf Disc Preparation:
-
Assay Setup:
-
Elicitation and Measurement:
-
Add the this compound solution to each well to initiate the reaction.
-
Immediately start measuring the luminescence at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.[1]
-
-
Data Analysis: Plot the luminescence intensity over time to visualize the ROS burst. The peak of the curve represents the maximum rate of ROS production.
MAPK Activation Assay by Immunoblotting
This protocol detects the activation of MAPKs by monitoring their phosphorylation status.[6][25][26][27][28]
Materials:
-
Plant seedlings or tissue
-
Liquid nitrogen
-
Protein extraction buffer
-
SDS-PAGE and Western blotting equipment
-
Primary antibody specific to the phosphorylated form of the target MAPK (e.g., anti-phospho-p44/42 MAPK)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Elicitor Treatment and Sample Collection:
-
Treat plant seedlings with this compound for a specific time course (e.g., 0, 5, 15, 30 minutes).
-
Flash-freeze the tissue in liquid nitrogen and store at -80°C.
-
-
Protein Extraction:
-
Grind the frozen tissue to a fine powder.
-
Extract total proteins using a suitable extraction buffer.
-
Determine the protein concentration of the extracts.
-
-
Immunoblotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[25]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated MAPK overnight at 4°C.[25]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[25]
-
-
Detection:
-
Apply a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
The presence of a band at the expected molecular weight of the MAPK indicates its phosphorylation and activation.
-
Conclusion
This compound is a potent MAMP that triggers innate immune responses in both plants and mammals. Understanding the molecular mechanisms of its recognition and the subsequent signaling pathways is crucial for developing novel strategies to enhance disease resistance in crops and to modulate inflammatory responses in humans. The experimental protocols detailed in this guide provide a framework for researchers to investigate the multifaceted role of this important microbial signature. Further research is needed to fully elucidate the quantitative aspects of this compound-induced immunity, which will be invaluable for the development of targeted therapeutic and agricultural applications.
References
- 1. researchgate.net [researchgate.net]
- 2. A Quantitative Luminol-Based Assay for ROS Burst Detection in Potato Leaves in Response to Biotic Stimuli | Springer Nature Experiments [experiments.springernature.com]
- 3. Principles of extra- and intracellular chitin perception by mammalian pattern recognition receptors – CodeChi [codechi.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [en.bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. In vitro Chitin Binding Assay [bio-protocol.org]
- 9. Characterization of early, chitin-induced gene expression in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The kinase LYK5 is a major chitin receptor in Arabidopsis and forms a chitin-induced complex with related kinase CERK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The kinase LYK5 is a major chitin receptor in Arabidopsis and forms a chitin-induced complex with related kinase CERK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The kinase LYK5 is a major chitin receptor in Arabidopsis and forms a chitin-induced complex with related kinase CERK1 (Journal Article) | OSTI.GOV [osti.gov]
- 13. Transcriptional Dynamics Driving MAMP-Triggered Immunity and Pathogen Effector-Mediated Immunosuppression in Arabidopsis Leaves Following Infection with Pseudomonas syringae pv tomato DC3000 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The fungal ligand chitin directly binds TLR2 and triggers inflammation dependent on oligomer size - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Quantitative Luminol-Based Assay for ROS Burst Detection in Potato Leaves in Response to Biotic Stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Fungal Recognition by TLR2 and Dectin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro Chitin Binding Assay [en.bio-protocol.org]
- 21. Chitin binding + Bradford assay [protocols.io]
- 22. protocols.io [protocols.io]
- 23. researchgate.net [researchgate.net]
- 24. Luminol-based Assay for Detection of Immunity Elicitor-induced Hydrogen Peroxide Production in Arabidopsis thaliana Leaves [bio-protocol.org]
- 25. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 26. The detection of MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
The Dawn of a Bioactive Oligomer: A Technical Guide to the Discovery and History of Chito-oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chito-oligosaccharides (COS), the depolymerized products of chitin (B13524) and chitosan (B1678972), have emerged from relative obscurity to become a focal point of research in biomedicine, agriculture, and functional foods. Their enhanced solubility and potent biological activities, compared to their parent polymers, have driven significant scientific inquiry. This technical guide provides an in-depth exploration of the discovery and historical development of COS, detailing the key scientific milestones, experimental methodologies, and the elucidation of their mechanisms of action. Quantitative data are presented in structured tables for comparative analysis, and critical experimental protocols are outlined. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide clear, logical representations of complex processes.
From Exoskeletons to Oligomers: A Historical Perspective
The journey to understanding chito-oligosaccharides begins with the discovery of their precursors, chitin and chitosan. While the formal investigation into COS as distinct entities began much later, the foundational work on these abundant biopolymers was crucial.
The story begins in the late 18th and early 19th centuries with the initial characterization of a resilient, nitrogen-containing organic material from the exoskeletons of arthropods and the cell walls of fungi.
1.1. The Era of Chitin and Chitosan Discovery (1799 - 1970s)
The timeline of the discovery and early research on chitin and chitosan laid the groundwork for the eventual exploration of their smaller, more soluble derivatives.
-
1799: Charles Hatchett, an English chemist, is credited with the first documented observation of a residual organic material after decalcifying crustacean shells.
-
1811: Henri Braconnot, a French chemist, isolated a substance from mushrooms that he named "fungine."[1]
-
1823: Auguste Odier, a French entomologist, independently isolated a similar substance from the elytra of cockchafers and named it "chitin," derived from the Greek word "chiton," meaning tunic or envelope.
-
1859: C. Rouget discovered that boiling chitin in a concentrated potassium hydroxide (B78521) solution rendered it soluble in acids. This modified form was later named chitosan.
-
1894: Felix Hoppe-Seyler formally proposed the name "chitosan" for the deacetylated derivative of chitin.
-
Early 1900s: The early 20th century was marked by debates and further characterization of the chemical structures of chitin and chitosan.
-
1970s: A resurgence of interest in chitin and chitosan occurred, partly driven by the need to find valuable uses for shellfish waste. This period saw the first reports of the biological activities of these polymers, including the antitumor effects of chito-oligosaccharides.[1]
1.2. The Emergence of Chito-oligosaccharides as a Field of Study (1970s - Present)
The realization that the biological activities of chitin and chitosan were often limited by their high molecular weight and poor solubility led researchers to investigate their lower molecular weight derivatives. The 1970s can be considered the dawn of chito-oligosaccharide research, with early reports on their antitumor properties.[1] The development of controlled hydrolysis methods, both chemical and enzymatic, was a pivotal moment, allowing for the production of COS with varying degrees of polymerization and deacetylation. This opened the door to systematic studies of their structure-activity relationships.
Production of Chito-oligosaccharides: From Polymer to Oligomer
The generation of chito-oligosaccharides from chitin and chitosan primarily involves the cleavage of their β-(1→4) glycosidic bonds. This is achieved through chemical or enzymatic hydrolysis.
2.1. Chemical Hydrolysis
Acid hydrolysis is a common method for the depolymerization of chitosan.[2][3] Concentrated acids like hydrochloric acid (HCl) are often used under controlled temperature and time to yield a mixture of chito-oligosaccharides.[2][4]
2.2. Enzymatic Hydrolysis
Enzymatic hydrolysis offers a more specific and milder approach to COS production, allowing for greater control over the degree of polymerization and the pattern of deacetylation of the resulting oligomers.[3][5][6] A variety of enzymes, including chitosanases, cellulases, and papain, have been employed for this purpose.[5][6]
Quantitative Data Summary
The physicochemical properties and biological activities of chito-oligosaccharides are highly dependent on their molecular weight (MW), degree of deacetylation (DD), and the method of preparation. The following tables summarize key quantitative data from various studies.
Table 1: Physicochemical Properties of Chito-oligosaccharides
| Property | Typical Range/Value | Method of Determination | Reference(s) |
| Molecular Weight (MW) | 0.5 - 10 kDa | Gel Permeation Chromatography (GPC), Mass Spectrometry (MS) | [7] |
| Degree of Deacetylation (DD) | 70 - 95% | NMR Spectroscopy, Titration, IR Spectroscopy | [7] |
| Solubility | High in water and dilute acids | Visual observation, Turbidity measurement | [8] |
| Crystallinity | Amorphous | X-ray Diffraction (XRD) | [9] |
Table 2: Yield and Molecular Weight of Chito-oligosaccharides from Different Hydrolysis Methods
| Hydrolysis Method | Starting Material | Reagent/Enzyme | Yield (%) | Average MW (kDa) | Reference(s) |
| Acid Hydrolysis | Chitosan | 2 M HCl | 85.2 | 2.0 | [10] |
| Acid Hydrolysis | Chitosan | 85% H₃PO₄ | - | 19.0 (after 15h) | [10] |
| Oxidative Hydrolysis | Chitosan | H₂O₂ | 62.42 | - | [10] |
| Enzymatic Hydrolysis | Chitosan | Chitosanase | 74 (COS1), 62.6 (COS5) | - | [11] |
| Enzymatic Hydrolysis | Chitosan | Cellulase | 49.55 (<10 kDa) | - | [12] |
Table 3: Biological Activity of Chito-oligosaccharides
| Biological Activity | COS Type/Source | Assay/Model | Quantitative Measurement (IC₅₀, MIC, etc.) | Reference(s) |
| Anticancer | Tilapia fish scales | MCF-7 cell line | IC₅₀ = 0.87 mg/mL | [13] |
| Anticancer | Tilapia fish scales | HepG2 cell line | IC₅₀ = 2.21 mg/mL | [13] |
| Anticancer | - | PC3, A549 cell lines | EC₅₀ = 25 µg/mL | [14] |
| Anticancer | - | HepG2 cell line | EC₅₀ = 50 µg/mL | [14] |
| Anti-inflammatory | - | LPS-stimulated THP-1 monocytes | Significant decrease in IL-1β, IL-6, TNF-α at 5-100 µg/mL | [15] |
| Antimicrobial | Shrimp shells | E. coli | - | [16] |
| Antimicrobial | Shrimp shells | L. monocytogenes | - | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the production and characterization of chito-oligosaccharides.
4.1. Protocol for Acid Hydrolysis of Chitosan
This protocol describes the preparation of chito-oligosaccharides using hydrochloric acid.[2][4][17]
-
Preparation of Chitosan Solution: Dissolve a known amount of chitosan in a dilute acetic acid solution with stirring to create a homogenous solution.
-
Hydrolysis Reaction:
-
Neutralization and Precipitation:
-
Cool the reaction mixture and neutralize it with a sodium hydroxide solution to pH 7.
-
Add a non-solvent such as acetone (B3395972) or ethanol (B145695) to precipitate the chito-oligosaccharides.
-
-
Purification and Drying:
-
Collect the precipitate by centrifugation or filtration.
-
Wash the precipitate with the non-solvent to remove residual salts and acid.
-
Dry the purified chito-oligosaccharides under vacuum.
-
4.2. Protocol for Enzymatic Production of Chito-oligosaccharides
This protocol outlines the general steps for producing chito-oligosaccharides using enzymatic hydrolysis.[5][6][18]
-
Substrate Preparation: Prepare a solution or suspension of chitosan in a suitable buffer at the optimal pH for the chosen enzyme.
-
Enzymatic Reaction:
-
Add the enzyme (e.g., chitosanase, cellulase) to the substrate at a specific enzyme-to-substrate ratio.
-
Incubate the mixture at the optimal temperature for the enzyme with constant agitation for a predetermined duration.
-
-
Enzyme Inactivation: Stop the reaction by heating the mixture to denature the enzyme (e.g., boiling for 10 minutes).
-
Product Separation and Purification:
-
Centrifuge the reaction mixture to remove any insoluble material.
-
The supernatant containing the chito-oligosaccharides can be further purified using techniques like membrane filtration to fractionate by molecular weight, followed by lyophilization.[12]
-
4.3. Protocol for HPLC Analysis of Chito-oligosaccharides
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of chito-oligosaccharide mixtures.[17]
-
Sample Preparation: Dissolve the chito-oligosaccharide sample in the mobile phase or a suitable solvent.
-
Chromatographic Conditions:
-
Column: A column suitable for oligosaccharide separation, such as an amino-propyl or a hydrophilic interaction liquid chromatography (HILIC) column.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used, often with a gradient elution to separate oligomers of different degrees of polymerization.
-
Detector: A refractive index (RI) detector or a UV detector (at low wavelengths, e.g., 210 nm) can be used.
-
-
Data Analysis:
-
Identify the peaks corresponding to different degrees of polymerization by comparing their retention times with those of known standards.
-
Quantify the amount of each oligomer by integrating the peak area and comparing it to a calibration curve generated from standards.
-
Signaling Pathways and Experimental Workflows
5.1. Signaling Pathways
Chito-oligosaccharides exert their diverse biological effects by modulating various intracellular signaling pathways.
In Plants: COS are recognized as microbe-associated molecular patterns (MAMPs) that trigger plant defense responses. Key signaling pathways involved include the jasmonic acid (JA), salicylic (B10762653) acid (SA), and octadecanoid pathways.[10][19][20][21]
Figure 1: Simplified signaling pathway of chito-oligosaccharide-induced plant defense.
In Mammalian Cells: COS have demonstrated a range of activities, including anti-inflammatory, immunomodulatory, and anticancer effects. These are often mediated through pathways such as the Nuclear Factor-kappa B (NF-κB) and AMP-activated protein kinase (AMPK) signaling pathways.[11][22][23][24]
Figure 2: Key signaling pathways modulated by chito-oligosaccharides in mammalian cells.
5.2. Experimental Workflows
The following diagram illustrates a typical workflow for the production, characterization, and biological evaluation of chito-oligosaccharides.
Figure 3: General experimental workflow for chito-oligosaccharide research.
Conclusion and Future Directions
The discovery and history of chito-oligosaccharides illustrate a classic scientific progression from the characterization of a raw, abundant biopolymer to the refinement and study of its more bioactive components. The transition from chitin and chitosan to COS has unlocked a wealth of potential applications in various fields. Future research will likely focus on the production of chito-oligosaccharides with highly defined structures to further elucidate their precise mechanisms of action. The development of more efficient and scalable enzymatic production methods will also be crucial for their commercial application. As our understanding of the intricate signaling pathways modulated by COS deepens, so too will the opportunities for their use in novel therapeutics, sustainable agriculture, and advanced functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of Chito-Oligomers by Hydrolysis of Chitosan in the Presence of Zeolite as Adsorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioproduction of Chitooligosaccharides: Present and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JPS6121102A - Preparation of chitosan oligosaccharide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Review of the Preparation, Analysis and Biological Functions of Chitooligosaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chitosan and chito-oligosaccharide: a versatile biopolymer with endless grafting possibilities for multifarious applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oligogalacturonides and chitosan activate plant defensive genes through the octadecanoid pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Effects and Applications of Chitosan and Chito-Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization and cytotoxicity of low-molecular-weight chitosan and chito-oligosaccharides derived from tilapia fish scales - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer and Anti-Inflammatory Properties of Chitin and Chitosan Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. jfda-online.com [jfda-online.com]
- 18. Pilot-Scale Production of Chito-Oligosaccharides Using an Innovative Recombinant Chitosanase Preparation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 20. Chitosan Oligosaccharide for Crops and Plants [chitolytic.com]
- 21. Chitosan oligosaccharide induces resistance to Tobacco mosaic virus in Arabidopsis via the salicylic acid-mediated signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of Chitooligosaccharides on TLR2/NF-κB Signaling in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scielo.br [scielo.br]
- 24. Chitosan oligosaccharide improves the mucosal immunity of small intestine through activating SIgA production in mice: Proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Chitin Chemistry: A Technical Guide to the Natural Sources and Extraction of Tetra-N-acetylchitotetraose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of tetra-N-acetylchitotetraose, a chito-oligosaccharide with significant potential in various biomedical and agricultural applications. We delve into its natural origins, detailing the extraction of its parent polymer, chitin (B13524), from readily available biological sources. Furthermore, this guide outlines the enzymatic processes for the targeted production of this compound and the subsequent purification methodologies required to achieve a high degree of purity. The content herein is curated to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to harness the potential of this bioactive molecule.
Natural Sources of this compound
This compound is a derivative of chitin, the second most abundant polysaccharide in nature after cellulose.[1] Chitin is a linear polymer of β-(1→4)-linked N-acetyl-D-glucosamine residues.[2] The primary and most commercially viable natural sources of chitin are the exoskeletons of crustaceans, such as shrimp and crabs.[1] Fungal cell walls also represent a significant source of chitin.[3] Therefore, the natural sourcing of this compound is intrinsically linked to the procurement and processing of these chitin-rich raw materials.
The extraction of chitin from its natural sources is a critical first step and typically involves two main chemical processes: demineralization to remove calcium carbonate and other mineral salts, and deproteinization to eliminate associated proteins.[1][2]
Table 1: Quantitative Data on Chitin Extraction from Shrimp Shells
| Parameter | Value | Reference |
| Initial Protein Content in Shrimp Shells | 26.0 ± 0.53% | [4] |
| Initial Ash (Mineral) Content in Shrimp Shells | 47.4 ± 2.2% | [4] |
| Chitin Yield from Dried Fish Scales | 32.74% from 100g | [5] |
| Chitin Recovery from Shrimp Shells (Fermentation) | 47.82% | [4] |
| Final Protein Content after Enzymatic Deproteinization | ~2% | [2] |
| Final Mineral Content after Demineralization | ~2.5% | [4] |
Extraction and Production of this compound
The production of this compound from purified chitin is achieved through controlled hydrolysis. While chemical hydrolysis using strong acids is possible, enzymatic hydrolysis is preferred for its specificity and milder reaction conditions, which minimize the degradation of the target oligosaccharide.[6] Chitinases (EC 3.2.1.14) are the key enzymes employed for this purpose. These enzymes cleave the β-(1→4)-glycosidic bonds within the chitin polymer.[7] The selection of the chitinase (B1577495) and the control of reaction conditions are crucial for maximizing the yield of the desired tetramer.
Endo-chitinases, which randomly cleave internal glycosidic bonds, are particularly useful for producing a mixture of chito-oligosaccharides, including the tetramer.[8] The enzymatic hydrolysis of this compound itself has been studied, with chitinase B from Serratia marcescens showing exclusive production of di-N-acetylchitobiose, indicating its utility in controlled degradation and analysis.[9]
Table 2: Kinetic Parameters for Chitinase Activity on this compound
| Enzyme | Substrate | kcat (s-1) | Km (µM) | Reference |
| Chitinase B (Serratia marcescens) | This compound | 40.9 ± 0.5 | 54 ± 2 | [9] |
Purification of this compound
Following enzymatic hydrolysis, a mixture of chito-oligosaccharides with varying degrees of polymerization is obtained. The separation and purification of this compound from this mixture is a critical step. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[6] A gradient elution procedure using a mobile phase of acetonitrile (B52724) and water provides optimal resolution for separating N-acetyl-chito-oligosaccharides.[6] The retention time of the oligosaccharides on the HPLC column is directly related to their degree of polymerization, allowing for the isolation of the tetramer.[6]
Table 3: HPLC Purification Parameters for N-acetyl-chito-oligosaccharides
| Parameter | Condition | Reference |
| Column | Amine-based or reversed-phase | [6] |
| Mobile Phase | Acetonitrile/Water Gradient | [6] |
| Gradient | 80/20 to 60/40 (v/v) over 60 min | [6] |
| Detection | UV at ~210 nm or Refractive Index | [6] |
Experimental Protocols
Protocol for Chitin Extraction from Shrimp Shells (Chemical Method)
This protocol is adapted from methodologies described in scientific literature.[1][2][4]
1. Preparation of Raw Material:
-
Collect fresh shrimp shells and wash them thoroughly with tap water to remove residual meat and other debris.
-
Dry the shells in an oven at 60-80°C until a constant weight is achieved.
-
Grind the dried shells into a fine powder (e.g., 80 mesh).
2. Demineralization:
-
Suspend the shrimp shell powder in 1.5 M HCl at a solid-to-liquid ratio of 1:10 (w/v).
-
Stir the suspension at room temperature (25°C) for 6 hours.
-
Filter the demineralized shells and wash with deionized water until the pH of the filtrate is neutral (pH 7).
-
Dry the demineralized chitin in an oven at 60°C.
3. Deproteinization:
-
Treat the demineralized chitin with 2.5 M NaOH at a solid-to-liquid ratio of 1:10 (w/v).
-
Heat the mixture under standard autoclaving conditions (121°C, 15 psi) for 20 minutes.
-
Alternatively, stir the mixture at 90°C for 2-3 hours.
-
Filter the chitin and wash thoroughly with deionized water until the pH is neutral.
-
Dry the purified chitin in an oven at 60°C. The resulting product is purified chitin.
Protocol for Enzymatic Production of this compound
This protocol is a generalized procedure based on enzymatic hydrolysis principles.[10][11]
1. Substrate Preparation:
-
Prepare a suspension of purified chitin (e.g., 1% w/v) in a suitable buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.5-6.5). Colloidal chitin, prepared by dissolving chitin in concentrated HCl and reprecipitating in water, is often used to increase accessibility for the enzyme.
2. Enzymatic Hydrolysis:
-
Add a selected chitinase (e.g., from Trichoderma harzianum or Serratia marcescens) to the chitin suspension at a predetermined enzyme-to-substrate ratio.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40°C) with constant stirring for a specified duration (e.g., 24-48 hours). The reaction time will influence the distribution of oligosaccharide chain lengths.
-
Terminate the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.
3. Product Recovery:
-
Centrifuge the reaction mixture to pellet the unreacted chitin.
-
Collect the supernatant containing the soluble chito-oligosaccharides.
-
The supernatant can be freeze-dried to obtain a crude mixture of chito-oligosaccharides.
Protocol for HPLC Purification of this compound
This protocol is based on established HPLC methods for chito-oligosaccharide separation.[6]
1. Sample Preparation:
-
Dissolve the crude chito-oligosaccharide mixture in the initial mobile phase (e.g., 80:20 acetonitrile:water).
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Analysis:
-
Use an appropriate HPLC column (e.g., an amino or C18 column).
-
Set up a gradient elution program, for example, a linear gradient from 80% acetonitrile/20% water to 60% acetonitrile/40% water over 60 minutes.
-
Inject the prepared sample onto the column.
-
Monitor the elution profile using a UV detector at approximately 210 nm or a refractive index detector.
3. Fraction Collection:
-
Collect the fraction corresponding to the retention time of a this compound standard.
-
The collected fraction can be lyophilized to obtain the purified this compound.
Signaling Pathway and Experimental Workflows
Chito-oligosaccharide Induced Plant Defense Signaling Pathway
This compound, as a chito-oligosaccharide, is recognized by plant cells as a microbe-associated molecular pattern (MAMP), triggering a downstream signaling cascade that leads to the activation of defense responses.[5] This pathway involves receptor kinases on the plasma membrane, a phosphorylation cascade, and the production of secondary messengers.
Caption: Plant defense signaling pathway induced by this compound.
Experimental Workflow for Production and Purification
The overall experimental workflow from the natural source to the purified product involves several key stages, as outlined below.
Caption: Experimental workflow for this compound production.
References
- 1. theseus.fi [theseus.fi]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Frontiers | Extraction of Chitin From Shrimp Shell by Successive Two-Step Fermentation of Exiguobacterium profundum and Lactobacillus acidophilus [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. jfda-online.com [jfda-online.com]
- 7. scielo.br [scielo.br]
- 8. A Broad-Specificity Chitinase from Penicillium oxalicum k10 Exhibits Antifungal Activity and Biodegradation Properties of Chitin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. dau.url.edu [dau.url.edu]
The Tetra-N-acetylchitotetraose (ch4) Signaling Pathway in Arabidopsis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability of plants to recognize and respond to microbial invaders is fundamental to their survival. This process, known as pattern-triggered immunity (PTI), is initiated by the perception of conserved microbial molecules, termed microbe-associated molecular patterns (MAMPs). Chitin (B13524), a major component of fungal cell walls, is a well-characterized MAMP. Short-chain chitin oligomers, such as tetra-N-acetylchitotetraose (ch4), act as potent elicitors of defense responses in the model plant Arabidopsis thaliana. This technical guide provides an in-depth overview of the core ch4 signaling pathway in Arabidopsis, from receptor-level recognition to downstream transcriptional reprogramming. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this crucial plant immune pathway.
Core Signaling Pathway
The perception of ch4 at the cell surface and the subsequent signal transduction to the nucleus involves a multi-component system. The primary receptor complex consists of the LysM-domain containing receptor-like kinases (LysM-RLKs) LYK5 and CERK1. Upon ch4 binding, a signaling cascade is initiated, culminating in the activation of a mitogen-activated protein kinase (MAPK) cascade and the expression of defense-related genes.
Chitin Perception at the Plasma Membrane
In Arabidopsis, the recognition of ch4 is primarily mediated by a receptor complex composed of LYSIN MOTIF-CONTAINING RECEPTOR-LIKE KINASE 5 (LYK5) and CHITIN ELICITOR RECEPTOR KINASE 1 (CERK1) . While CERK1 is essential for signaling, LYK5 appears to be the high-affinity chitin binding component of the complex[1][2][3]. The current model suggests that ch4 binding to LYK5 induces its association with CERK1. This interaction is crucial for the subsequent activation of CERK1's intracellular kinase domain[1][2]. LYK4, another LysM-RLK, shares overlapping function with LYK5, and double mutants of lyk4 and lyk5 show a complete loss of chitin responsiveness[1].
Activation of the Intracellular Kinase Cascade
Upon formation of the ch4-induced LYK5-CERK1 complex, CERK1 undergoes autophosphorylation. This activation of CERK1's kinase domain leads to the recruitment and phosphorylation of the receptor-like cytoplasmic kinase PBL27 . Phosphorylated PBL27 then acts as a MAPKKK kinase, directly phosphorylating and activating MAPKKK5 . This initiates a canonical MAPK cascade, where MAPKKK5 phosphorylates and activates the MAPK kinases MKK4 and MKK5 . In turn, MKK4/5 phosphorylate and activate the MAP kinases MPK3 and MPK6 .
Nuclear Events and Transcriptional Reprogramming
Activated MPK3 and MPK6 translocate to the nucleus where they phosphorylate and activate various transcription factors, primarily from the WRKY family . These transcription factors bind to specific cis-regulatory elements, known as W-boxes ((C/T)TGAC(C/T)), in the promoters of defense-related genes, leading to their transcriptional activation[4][5]. This results in the production of antimicrobial compounds, pathogenesis-related (PR) proteins, and enzymes involved in cell wall reinforcement, collectively contributing to enhanced disease resistance.
Quantitative Data
The following tables summarize key quantitative data related to the ch4 signaling pathway in Arabidopsis.
Table 1: Chitin Oligomer Binding Affinities
| Ligand | Receptor | Method | Dissociation Constant (Kd) | Reference |
| Chitooctaose (B12847682) | AtCERK1 | Isothermal Titration Calorimetry | 45 µM | [6] |
| Chitooctaose | AtCERK1 | Surface Plasmon Resonance | 165 µM | [6] |
| Chitin | AtCERK1 | Magnetic Beads | 82 nM | [6] |
Table 2: Chitin-Induced Gene Expression
The following data represents the fold change in gene expression in Arabidopsis seedlings 30 minutes after treatment with 1 µM chitooctaose or chitotetraose.
| Gene Locus | Gene Name/Description | Fold Change (chitooctaose) | Fold Change (chitotetraose) | Reference |
| At1g27730 | Zinc finger protein | ~15 | ~8 | [7][8] |
| At3g16530 | Lectin-like protein | ~10 | ~5 | [7][8] |
| At3g45640 | MPK3 | ~8 | ~4 | [7][8] |
Data is estimated from graphical representations in the cited literature and should be considered approximate.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the study of the ch4 signaling pathway.
Co-Immunoprecipitation of LYK5 and CERK1
This protocol is used to verify the in vivo interaction between LYK5 and CERK1 upon chitin elicitation.
Materials:
-
Transgenic Arabidopsis protoplasts co-expressing LYK5-Myc and CERK1-HA
-
Chitooctaose (or ch4)
-
Immunoprecipitation (IP) buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1% Triton X-100, protease inhibitor cocktail)
-
Anti-Myc antibody conjugated to agarose (B213101) or magnetic beads
-
Wash buffer (IP buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Anti-HA and anti-Myc primary antibodies
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Protocol:
-
Co-express HA-tagged CERK1 and Myc-tagged LYK5 in Arabidopsis protoplasts[1][9].
-
Treat protoplasts with 1 µM chitooctaose for 15 minutes. Include an untreated control[1][9].
-
Harvest and lyse the protoplasts in ice-cold IP buffer.
-
Clarify the lysate by centrifugation.
-
Add anti-Myc antibody-conjugated beads to the supernatant and incubate with gentle rotation at 4°C for 2-4 hours.
-
Pellet the beads and wash them 3-5 times with wash buffer.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform immunoblotting using anti-HA antibody to detect co-precipitated CERK1 and anti-Myc antibody to confirm the immunoprecipitation of LYK5.
In Vitro Kinase Assay for PBL27 and MAPKKK5
This assay determines if PBL27 can directly phosphorylate MAPKKK5, and if this is enhanced by CERK1.
Materials:
-
Recombinant proteins: GST-PBL27, MAPKKK5-C-terminal domain, GST-CERK1 intracellular domain (GST-CERK1:IC)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
SDS-PAGE gels and autoradiography equipment
Protocol:
-
Purify recombinant GST-PBL27, the C-terminal domain of MAPKKK5, and the intracellular kinase domain of CERK1 (GST-CERK1:IC)[10][11].
-
Set up kinase reactions in kinase assay buffer containing the substrate (MAPKKK5-C) and the kinase (GST-PBL27).
-
In a parallel reaction, include the upstream kinase (GST-CERK1:IC) to test for enhanced phosphorylation[10][11].
-
Initiate the reaction by adding [γ-³²P]ATP and incubate at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue to visualize total protein loading.
-
Dry the gel and expose it to an autoradiography film to detect phosphorylated proteins.
Reactive Oxygen Species (ROS) Burst Assay
This assay quantifies the production of ROS, an early response to ch4 elicitation.
Materials:
-
Arabidopsis leaves from 4-5 week old plants
-
4 mm biopsy punch
-
96-well white microplate
-
Luminol
-
Horseradish peroxidase (HRP)
-
ch4 elicitor solution
-
Microplate luminometer
Protocol:
-
Excise leaf discs using a 4 mm biopsy punch and float them in sterile water in a 96-well plate overnight to reduce wounding-induced ROS[12][13][14].
-
Prepare a reaction solution containing 100 µM luminol, 10 µg/mL HRP, and the desired concentration of ch4[12][13].
-
Replace the water in the wells with the reaction solution.
-
Immediately measure luminescence in a microplate luminometer at 2-minute intervals for 40-60 minutes[12][13].
Negative Regulation and Crosstalk
The ch4 signaling pathway is tightly regulated to prevent excessive or prolonged activation, which can be detrimental to the plant.
-
Ubiquitination: The U-box E3 ligases PUB12 and PUB13 interact with and ubiquitinate CERK1, likely targeting it for degradation and thereby dampening the signal[12][15].
-
Phosphatases: The CERK1-interacting protein phosphatase 1 (CIPP1) dephosphorylates CERK1, returning it to an inactive state[5].
-
Crosstalk with other pathways: The ch4 signaling pathway exhibits crosstalk with other hormone signaling pathways, such as the jasmonic acid (JA) and salicylic (B10762653) acid (SA) pathways, to fine-tune the immune response to different types of pathogens[7][16][17][18]. For instance, some chitin-responsive genes are also regulated by JA and SA signaling components[7].
Conclusion
The this compound signaling pathway in Arabidopsis thaliana is a well-defined example of pattern-triggered immunity. The identification of the key components, from the LYK5/CERK1 receptor complex to the downstream MAPK cascade and WRKY transcription factors, provides a solid framework for understanding how plants perceive and respond to fungal threats. The quantitative data and detailed experimental protocols presented in this guide offer valuable resources for researchers aiming to further dissect this pathway, identify novel components, and explore its potential for developing new strategies to enhance plant disease resistance. Future research will likely focus on the precise molecular mechanisms of crosstalk with other signaling pathways and the dynamics of receptor complex formation and turnover.
References
- 1. The kinase LYK5 is a major chitin receptor in Arabidopsis and forms a chitin-induced complex with related kinase CERK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinase LYK5 is a major chitin receptor in Arabidopsis and forms a chitin-induced complex with related kinase CERK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The kinase LYK5 is a major chitin receptor in Arabidopsis and forms a chitin-induced complex with related kinase CERK1 (Journal Article) | OSTI.GOV [osti.gov]
- 4. Induced Genome-Wide Binding of Three Arabidopsis WRKY Transcription Factors during Early MAMP-Triggered Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Luminol-based Assay for Detection of Immunity Elicitor-induced Hydrogen Peroxide Production in Arabidopsis thaliana Leaves [en.bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. A LysM Receptor-Like Kinase Plays a Critical Role in Chitin Signaling and Fungal Resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pattern-Triggered Oxidative Burst and Seedling Growth Inhibition Assays in Arabidopsis thaliana [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. berthold.com [berthold.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Jasmonic Acid Signaling and Molecular Crosstalk with Other Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Jasmonic Acid Signaling and Molecular Crosstalk with Other Phytohormones | Semantic Scholar [semanticscholar.org]
- 17. Molecular Decoding of Phytohormone Crosstalk: JA-Mediated Key Regulatory Nodes and Signal Integration | MDPI [mdpi.com]
- 18. Jasmonic Acid Signaling and Molecular Crosstalk with Other Phytohormones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Tetra-N-Acetylchitotetraose in Orchestrating Rhizobium-Legume Symbiosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The symbiotic relationship between rhizobia and leguminous plants, a cornerstone of sustainable agriculture, is initiated by a sophisticated molecular dialogue. Central to this communication are Nodulation (Nod) factors, lipochitooligosaccharides (LCOs) that act as key signaling molecules. The backbone of these critical signaling molecules is a short chain of N-acetylglucosamine residues, with tetra-N-acetylchitotetraose being a fundamental precursor. This technical guide delves into the intricate function of this compound and its derivatives in the Rhizobium-legume symbiosis, providing an in-depth analysis of the signaling pathways, quantitative data from key experiments, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and manipulate this vital biological process.
Introduction: The Molecular Handshake
The establishment of a nitrogen-fixing symbiosis between rhizobia and legumes is a finely tuned process that begins with the exchange of chemical signals between the two partners in the rhizosphere.[1] Under nitrogen-limiting conditions, legume roots secrete flavonoids into the soil, which in turn trigger the expression of nod (nodulation) genes in compatible rhizobia.[1][2] These genes orchestrate the synthesis and secretion of Nod factors, which are essentially modified chitin (B13524) oligomers.[3] The foundational structure of these Nod factors is a β-1,4-linked N-acetyl-D-glucosamine backbone, typically composed of four or five sugar units.[4] this compound, a chitotetraose, serves as a crucial building block in the biosynthesis of these signaling molecules.[5][6]
Biosynthesis of Nod Factors: The Assembly Line
The biosynthesis of Nod factors is a multi-step enzymatic process encoded by the nod genes. The common nodA, nodB, and nodC genes are responsible for the synthesis of the core LCO structure.[7]
-
NodC , a chitin oligosaccharide synthase, polymerizes N-acetyl-D-glucosamine monomers to form the chitooligosaccharide backbone, including this compound.[8][9]
-
NodB is a chitooligosaccharide deacetylase that removes the acetyl group from the terminal non-reducing sugar residue.[5][9] This deacetylation is a critical step, creating a free amino group for the subsequent acylation.
-
NodA , an N-acyltransferase, then attaches a specific fatty acyl chain to the deacetylated non-reducing end of the chitooligosaccharide.[5][8]
Host-specific nod genes are responsible for further modifications to this core structure, such as the addition of sulfate, acetyl, fucosyl, or other groups, which determine the host specificity of the rhizobial strain.[10] It is this decorated this compound derivative that is recognized by the host legume.
Diagram: Nod Factor Biosynthesis Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Nod factor - Wikipedia [en.wikipedia.org]
- 3. New insights into Nod factor biosynthesis: Analyses of chitooligomers and lipo-chitooligomers of Rhizobium sp. IRBG74 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structure-Function Analysis of Nod Factor-Induced Root Hair Calcium Spiking in Rhizobium-Legume Symbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Rhizobium Nod Factor Perception and Signalling - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of N,N',N'',N'''-tetraacetylchitotetraose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of N,N',N'',N'''-tetraacetylchitotetraose, a significant oligosaccharide in biochemical and pharmaceutical research. This document details its fundamental characteristics, outlines experimental protocols for its analysis, and explores its role in biological signaling pathways.
Core Physical and Chemical Properties
N,N',N'',N'''-tetraacetylchitotetraose is a derivative of chitin (B13524) and is composed of four N-acetylglucosamine units linked in a linear fashion. Its chemical structure and properties make it a valuable compound for various research applications, including drug delivery systems and the study of immune responses.[1]
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of N,N',N'',N'''-tetraacetylchitotetraose.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₂H₅₄N₄O₂₁ | [1][2][3][4][5] |
| Molecular Weight | 830.79 g/mol | [1][2][3][4][5][6] |
| CAS Number | 2706-65-2 | [1][2][3][4][6] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 300 °C | [2][7][8] |
| Boiling Point | 1334.7 ± 65.0 °C at 760 mmHg | [9] |
| Density | 1.6 ± 0.1 g/cm³ | [9] |
| Optical Rotation [α]20/D | -3° to -5° (c=0.5 in H₂O) | [2][8][10] |
| Solubility | Slightly soluble in water. Soluble in DMSO and dimethylformamide. | [6][9][11] |
| Purity (typical) | ≥95% (HPLC) | [2][3][6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and application of N,N',N'',N'''-tetraacetylchitotetraose. The following sections provide outlines for key experimental procedures.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard method for assessing the purity of N,N',N'',N'''-tetraacetylchitotetraose and for quantitative analysis.
Objective: To determine the purity of an N,N',N'',N'''-tetraacetylchitotetraose sample.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) or an amino-functionalized column.[3]
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water
-
N,N',N'',N'''-tetraacetylchitotetraose standard
-
Sample of N,N',N'',N'''-tetraacetylchitotetraose for analysis
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water. A typical gradient might start with a higher percentage of water and gradually increase the acetonitrile concentration.[3]
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the N,N',N'',N'''-tetraacetylchitotetraose standard in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).
-
Prepare the sample for analysis by dissolving it in the same solvent to a similar concentration.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Run the standard solution to determine the retention time of N,N',N'',N'''-tetraacetylchitotetraose.
-
Inject the sample solution and record the chromatogram.
-
Calculate the purity of the sample by determining the percentage of the peak area corresponding to N,N',N'',N'''-tetraacetylchitotetraose relative to the total peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of N,N',N'',N'''-tetraacetylchitotetraose.
Objective: To confirm the chemical structure of N,N',N'',N'''-tetraacetylchitotetraose.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe for ¹H and ¹³C detection.
Reagents:
-
Deuterium oxide (D₂O)
-
N,N',N'',N'''-tetraacetylchitotetraose sample
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the N,N',N'',N'''-tetraacetylchitotetraose sample in 0.5-0.7 mL of D₂O in an NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical chemical shifts for the anomeric protons of the N-acetylglucosamine residues are expected in the range of 4.5-5.5 ppm. Other sugar ring protons typically appear between 3.0 and 4.5 ppm. The acetyl methyl protons will appear as a singlet around 2.0 ppm.
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Anomeric carbons are typically observed between 90 and 110 ppm. The other ring carbons resonate between 60 and 80 ppm, and the acetyl methyl carbons appear around 23 ppm.
-
-
2D NMR Spectroscopy (for detailed structural confirmation):
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings within each sugar residue.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which are crucial for determining the glycosidic linkages between the sugar units.
-
-
Data Analysis: Analyze the 1D and 2D NMR spectra to assign all proton and carbon signals and confirm the connectivity and stereochemistry of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.
Objective: To confirm the molecular weight and sequence of N,N',N'',N'''-tetraacetylchitotetraose.
Instrumentation:
-
Mass spectrometer, such as a MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) or an ESI (Electrospray Ionization) instrument.
Reagents:
-
Suitable matrix for MALDI (e.g., 2,5-dihydroxybenzoic acid) or solvent for ESI (e.g., acetonitrile/water with a small amount of formic acid).
-
N,N',N'',N'''-tetraacetylchitotetraose sample.
Procedure (for ESI-MS):
-
Sample Preparation: Dissolve a small amount of the sample in a solvent compatible with ESI, such as a 1:1 mixture of acetonitrile and water, to a final concentration of approximately 10-100 µg/mL.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Mass Analysis: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺ is typically observed.
-
Tandem MS (MS/MS): If structural confirmation is needed, select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern will provide information about the sequence of the monosaccharide units.
Optical Rotation Measurement
Optical rotation is a key physical property for characterizing chiral molecules like N,N',N'',N'''-tetraacetylchitotetraose.
Objective: To measure the specific rotation of an N,N',N'',N'''-tetraacetylchitotetraose sample.
Instrumentation:
-
Polarimeter with a sodium D-line light source (589 nm).
-
Polarimeter cell (e.g., 1 dm length).
Reagents:
-
High-purity water
-
N,N',N'',N'''-tetraacetylchitotetraose sample
Procedure:
-
Sample Preparation: Accurately prepare a solution of N,N',N'',N'''-tetraacetylchitotetraose in water at a known concentration (e.g., 0.5 g/100 mL).[2]
-
Instrument Calibration: Calibrate the polarimeter using a blank (the solvent used for the sample).
-
Measurement: Fill the polarimeter cell with the sample solution, ensuring there are no air bubbles in the light path. Measure the observed rotation at a constant temperature (typically 20°C).
-
Calculation of Specific Rotation: Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration of the solution in g/mL.
Solubility Determination
Objective: To determine the solubility of N,N',N'',N'''-tetraacetylchitotetraose in various solvents.
Procedure:
-
Add a known, excess amount of N,N',N'',N'''-tetraacetylchitotetraose to a specific volume of the solvent (e.g., water, ethanol, DMSO) in a vial at a constant temperature.
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).
-
Centrifuge the mixture to separate the undissolved solid.
-
Carefully remove a known volume of the supernatant.
-
Evaporate the solvent from the supernatant and weigh the remaining solid.
-
Calculate the solubility as the mass of the dissolved solid per volume of the solvent (e.g., in mg/mL).
Biological Activity and Signaling Pathways
N,N',N'',N'''-tetraacetylchitotetraose, as a chitooligosaccharide, is recognized by plants as a microbe-associated molecular pattern (MAMP), triggering a plant immune response known as pattern-triggered immunity (PTI).
Plant Defense Signaling Pathway
The perception of chitooligosaccharides at the plant cell surface initiates a complex signaling cascade. This pathway is crucial for the plant's defense against fungal pathogens. The key steps are outlined below and visualized in the accompanying diagram.
-
Recognition: N,N',N'',N'''-tetraacetylchitotetraose is recognized by receptor-like kinases (RLKs) or receptor-like proteins (RLPs) on the surface of the plant cell.
-
Activation of Downstream Kinases: This recognition leads to the activation of intracellular kinases, including mitogen-activated protein kinases (MAPKs).
-
Production of Signaling Molecules: The activated kinases trigger the production of second messengers, such as reactive oxygen species (ROS) and nitric oxide (NO).
-
Hormonal Signaling: The signaling cascade also leads to the synthesis and accumulation of defense-related plant hormones, such as salicylic (B10762653) acid (SA) and jasmonic acid (JA).
-
Gene Expression and Defense Response: These signaling molecules ultimately lead to the transcriptional reprogramming of the cell, inducing the expression of defense-related genes, such as those encoding pathogenesis-related (PR) proteins, and the reinforcement of the cell wall.
Caption: Plant defense signaling pathway induced by chitooligosaccharides.
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of an N,N',N'',N'''-tetraacetylchitotetraose sample.
Caption: General experimental workflow for characterization.
References
- 1. forskning.ruc.dk [forskning.ruc.dk]
- 2. rsc.org [rsc.org]
- 3. jfda-online.com [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. organomation.com [organomation.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Mass-spectrometric analysis of N-acetylchitooligosaccharides prepared through enzymatic hydrolysis of chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Phospholipase C/diacylglycerol kinase-mediated signalling is required for benzothiadiazole-induced oxidative burst and hypersensitive cell death in rice suspension-cultured cells | Semantic Scholar [semanticscholar.org]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Methodological & Application
Synthesis and Purification of Tetra-N-acetylchitotetraose for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and purification of tetra-N-acetylchitotetraose, a chitin (B13524) oligosaccharide of significant interest in various research fields, including drug development and plant biology.
Introduction
This compound is a well-defined chito-oligosaccharide (COS) composed of four β-(1,4)-linked N-acetylglucosamine (GlcNAc) units. As a fully acetylated chitooligosaccharide (faCOS), it serves as a valuable tool for studying the biological activities of chitin fragments. These activities include the elicitation of plant defense mechanisms and potential applications in biomedicine.[1][2] The production of pure and well-characterized this compound is crucial for obtaining reliable and reproducible results in research and development.
Synthesis of this compound
The synthesis of this compound can be achieved through both chemical and enzymatic methods. Enzymatic synthesis is often preferred due to its milder reaction conditions and higher specificity, which can lead to better control over the final product's composition.[3] Chemoenzymatic approaches, combining chemical and enzymatic steps, also represent a promising strategy.[4][5]
Enzymatic Synthesis Protocol
This protocol describes a general method for the production of N-acetyl-chitooligosaccharides, including this compound, through the controlled enzymatic hydrolysis of chitin.
Materials:
-
Colloidal chitin (substrate)
-
Chitinase (B1577495) (e.g., from Trichoderma viride or a recombinant source)[3]
-
Sodium Acetate (B1210297) Buffer (50 mM, pH 5.0)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Ethanol
Equipment:
-
Reaction vessel (e.g., stirred-tank reactor or shaker flask)
-
pH meter
-
Centrifuge
-
Freeze-dryer
-
Chromatography system (for purification)
Protocol:
-
Substrate Preparation: Prepare a suspension of colloidal chitin in 50 mM sodium acetate buffer (pH 5.0). The concentration of chitin can be optimized but a starting point of 1% (w/v) is recommended.[3]
-
Enzymatic Hydrolysis: Add chitinase to the chitin suspension. The optimal enzyme-to-substrate ratio should be determined experimentally, but a typical starting point is 1-5% (w/w) of the enzyme to the substrate.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the chosen chitinase (typically 37-50°C) with constant stirring or shaking for a predetermined time (e.g., 24-72 hours).[3] The reaction time will influence the degree of polymerization of the resulting oligosaccharides. Shorter incubation times will favor the production of higher molecular weight oligosaccharides.
-
Enzyme Inactivation: Stop the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.
-
Centrifugation: Centrifuge the mixture to pellet the unreacted chitin and denatured enzyme.
-
Supernatant Collection: Carefully collect the supernatant containing the mixture of N-acetyl-chitooligosaccharides.
-
Concentration: The supernatant can be concentrated by evaporation or freeze-drying to reduce the volume before purification.
Quantitative Data Summary (Representative)
| Parameter | Value/Range | Reference |
| Substrate Concentration | 1% (w/v) Colloidal Chitin | [3] |
| Enzyme | Chitinase (e.g., from Trichoderma) | [3] |
| pH | 5.0 | [3] |
| Temperature | 37-50°C | [3] |
| Incubation Time | 24-72 hours (optimization required) | [3] |
| Expected Products | Mixture of N-acetyl-chitooligosaccharides (DP2-DP6) | [6] |
Purification of this compound
The purification of this compound from the crude hydrolysate is a critical step to obtain a homogenous product for research. Chromatographic techniques are the most effective methods for separating oligosaccharides based on their size and hydrophilicity.
Purification Protocol using Size-Exclusion and Hydrophilic Interaction Chromatography
This protocol outlines a two-step chromatographic procedure for the purification of this compound.
Materials:
-
Crude N-acetyl-chitooligosaccharide mixture
-
Deionized water (for mobile phase)
-
Acetonitrile (B52724) (for mobile phase)
-
Size-Exclusion Chromatography (SEC) column (e.g., Bio-Gel P-4 or Sephadex G-25)
-
Hydrophilic Interaction Chromatography (HILIC) column (e.g., TSKgel Amide-80)[1]
Equipment:
Protocol:
-
Size-Exclusion Chromatography (SEC):
-
Equilibrate the SEC column with deionized water.
-
Load the concentrated crude oligosaccharide mixture onto the column.
-
Elute the oligosaccharides with deionized water at a constant flow rate.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify fractions containing oligosaccharides of the desired size range (tetramer).
-
Pool the fractions containing the tetramer-enriched mixture.
-
-
Hydrophilic Interaction Chromatography (HILIC):
-
Lyophilize the pooled fractions from the SEC step.
-
Dissolve the dried sample in the initial HILIC mobile phase (e.g., 80:20 acetonitrile:water).[6]
-
Equilibrate the HILIC column with the initial mobile phase.
-
Inject the sample onto the HILIC column.
-
Elute the oligosaccharides using a gradient of decreasing acetonitrile concentration (e.g., from 80% to 60% acetonitrile over 60 minutes).[6]
-
Monitor the elution profile using an RI detector. This compound is expected to elute as a distinct peak.
-
Collect the peak corresponding to this compound.
-
-
Desalting and Lyophilization:
-
Desalt the purified fraction if necessary (e.g., using a desalting column).
-
Lyophilize the final purified fraction to obtain this compound as a white powder.
-
Quantitative Data Summary (Representative)
| Parameter | Value/Range | Reference |
| SEC Column | Bio-Gel P-4 or Sephadex G-25 | General knowledge |
| SEC Mobile Phase | Deionized Water | General knowledge |
| HILIC Column | TSKgel Amide-80 or similar | [1] |
| HILIC Mobile Phase | Acetonitrile/Water Gradient | [6] |
| Detection | Refractive Index (RI) | [6][7] |
| Purity | >95% (as determined by HPLC) | Commercial standard |
Characterization of this compound
The purity and identity of the synthesized this compound should be confirmed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a HILIC column can be used to assess the purity of the final product. The retention time of the purified compound should match that of a commercial standard.[6]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of this compound (C₃₂H₅₄N₄O₂₁; MW: 830.79 g/mol ).[8]
Signaling Pathway and Experimental Workflows
This compound, as a chitin oligosaccharide, can act as a microbe-associated molecular pattern (MAMP) in plants, triggering defense responses. The signaling pathway is initiated by the recognition of the oligosaccharide by LysM receptor-like kinases on the plant cell surface. Lipo-chitooligosaccharides (LCOs), which have a similar chitin backbone, are well-studied signaling molecules in plant-microbe symbiosis, and their signaling pathway provides a good model for understanding chito-oligosaccharide signaling.[9][10]
Caption: Workflow for the synthesis, purification, and characterization of this compound.
Caption: Representative signaling pathway for chitin oligosaccharides in plant defense.
References
- 1. Isolation and Purification of Chitosan Oligosaccharides (Mw ≤ 1000) and Their Protective Effect on Acute Liver Injury Caused by CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Chemoenzymatic Production and Engineering of Chitooligosaccharides and N-acetyl Glucosamine for Refining Biological Activities [frontiersin.org]
- 5. Green-Chemical Strategies for Production of Tailor-Made Chitooligosaccharides with Enhanced Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. Isolation and Purification of Chitosan Oligosaccharides (Mw ≤ 1000) and Their Protective Effect on Acute Liver Injury Caused by CCl4 | MDPI [mdpi.com]
- 8. Mass-spectrometric analysis of N-acetylchitooligosaccharides prepared through enzymatic hydrolysis of chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipo-chitooligosaccharide signaling in endosymbiotic plant-microbe interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of Tetra-N-acetylchitotetraose in Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetra-N-acetylchitotetraose, a chito-oligosaccharide, is a potent elicitor of plant defense mechanisms. As a Pathogen-Associated Molecular Pattern (PAMP), it triggers the plant's innate immune system, leading to a cascade of defensive responses. The ability to accurately detect and quantify this compound in plant tissues is crucial for research in plant pathology, crop improvement, and the development of novel bio-pesticides and plant health enhancers. These application notes provide detailed protocols for the extraction and quantification of this compound from plant tissues using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
I. Signaling Pathway of Chito-oligosaccharides in Plants
Chito-oligosaccharides, including this compound, are perceived by the plant cell through LysM receptor kinases located on the plasma membrane. This recognition event initiates a signaling cascade that results in the activation of downstream defense responses.
II. Experimental Protocols
A. Extraction of this compound from Plant Tissues
This protocol is adapted from methods for extracting polysaccharides from plant cell walls and is suitable for obtaining an oligosaccharide-enriched fraction.
1. Materials:
-
Plant tissue (e.g., leaves)
-
Liquid nitrogen
-
Mortar and pestle
-
Ethanol (B145695) (70% and 80%)
-
Chloroform
-
Extraction Buffer: 50 mM ammonium (B1175870) oxalate
-
Solid-Phase Extraction (SPE) cartridges: Graphitized carbon cartridges
-
SPE Elution Solution: 40% acetonitrile (B52724) in water
-
Centrifuge
-
Freeze-dryer or vacuum concentrator
2. Protocol:
-
Sample Preparation: Flash-freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Alcohol Insoluble Residue (AIR) Preparation: a. Suspend the powdered tissue in 80% ethanol and incubate at 80°C for 20 minutes to inactivate endogenous enzymes. b. Centrifuge at 10,000 x g for 10 minutes and discard the supernatant. c. Wash the pellet sequentially with 70% ethanol, chloroform:methanol (1:1, v/v), and 100% methanol to remove pigments, lipids, and other small molecules. After each wash, centrifuge and discard the supernatant. d. Dry the resulting pellet (the AIR) in a fume hood or by lyophilization.
-
Oligosaccharide Extraction: a. Resuspend the AIR in 50 mM ammonium oxalate. b. Incubate at 80°C for 1 hour with occasional vortexing. c. Centrifuge at 15,000 x g for 15 minutes and collect the supernatant containing the extracted oligosaccharides.
-
Solid-Phase Extraction (SPE) Cleanup: a. Condition a graphitized carbon SPE cartridge by washing with 80% acetonitrile followed by deionized water. b. Load the supernatant from step 3c onto the conditioned cartridge. c. Wash the cartridge with deionized water to remove salts and other polar impurities. d. Elute the oligosaccharides with 40% acetonitrile in water.[1]
-
Sample Concentration: Concentrate the eluted fraction to dryness using a freeze-dryer or a vacuum concentrator. Reconstitute the dried sample in a known volume of mobile phase for analysis.
B. Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol is based on established methods for the analysis of N-acetyl-chito-oligosaccharides.[2][3][4]
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
Column: Amino-propyl stationary phase column (e.g., LiChrospher 100 NH2, 5 µm, 4 x 250 mm)
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
This compound standard
3. Chromatographic Conditions:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water
-
Gradient Elution:
Time (min) %A %B 0 80 20 | 60 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 205 nm
-
Column Temperature: 30°C
4. Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared plant extract samples and determine the concentration of this compound by interpolating the peak area from the calibration curve.
C. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and specificity, LC-MS/MS is the preferred method. This protocol is a general guideline and should be optimized for the specific instrument used.
1. Instrumentation and Columns:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column or an amino-propyl column.
2. Reagents:
-
Acetonitrile (LC-MS grade)
-
Deionized water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound standard
3. LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution: A typical gradient would start with a high percentage of acetonitrile (e.g., 95%) and gradually increase the aqueous phase. The exact gradient should be optimized for the specific column and analyte.
-
Flow Rate: 0.2 - 0.5 mL/min (depending on the column dimensions)
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
4. MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
5. Quantification:
-
Prepare matrix-matched standards by spiking known concentrations of this compound into a blank plant extract to account for matrix effects.
-
Generate a calibration curve using the matrix-matched standards.
-
Analyze the plant samples and quantify this compound based on the calibration curve.
III. Data Presentation
Quantitative data should be summarized in tables for easy comparison. Below are example tables with hypothetical data.
Table 1: HPLC Method Validation Parameters
| Parameter | Value |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) (µg/mL) | 0.5 |
| Limit of Quantification (LOQ) (µg/mL) | 1.5 |
| Recovery (%) | 85 - 105 |
| Precision (RSD%) | < 5 |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Value |
| Linearity Range (ng/mL) | 0.1 - 50 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) (ng/mL) | 0.05 |
| Limit of Quantification (LOQ) (ng/mL) | 0.15 |
| Recovery (%) | 90 - 110 |
| Precision (RSD%) | < 10 |
IV. Experimental Workflow
The overall experimental workflow for the detection of this compound in plant tissues is summarized in the diagram below.
V. Conclusion
The methods described in these application notes provide a comprehensive framework for the reliable detection and quantification of this compound in plant tissues. The choice between HPLC and LC-MS/MS will depend on the required sensitivity and the complexity of the plant matrix. Proper validation of the chosen method is essential to ensure accurate and reproducible results. These protocols will be valuable for researchers investigating the role of chito-oligosaccharides in plant-microbe interactions and for the development of new agricultural products.
References
- 1. graph - How to convert text file automatically to graphviz dot file? - Stack Overflow [stackoverflow.com]
- 2. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 3. jfda-online.com [jfda-online.com]
- 4. [PDF] HPLC Analysis of N-acetyl-chito-oligosaccharides during the Acid Hydrolysis of Chitin | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Chitinase Assays Using Tetra-N-acetylchitotetraose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of tetra-N-acetylchitotetraose and its derivatives as substrates in chitinase (B1577495) assays. The methodologies outlined are suitable for characterizing chitinase activity, screening for inhibitors, and investigating the role of chitinases in various biological processes.
Introduction
Chitinases are a group of enzymes that catalyze the hydrolysis of chitin (B13524), a polymer of N-acetylglucosamine. These enzymes are found in a wide range of organisms, including bacteria, fungi, plants, and animals, and play crucial roles in nutrition, morphogenesis, and defense. In humans, chitinases and chitinase-like proteins are implicated in inflammatory and immune responses, making them attractive targets for drug development in diseases such as asthma and inflammatory bowel disease.
This compound, a well-defined short-chain soluble substrate, offers several advantages over insoluble colloidal chitin for chitinase assays. Its solubility ensures homogenous reaction kinetics, leading to more reproducible and accurate measurements of enzyme activity. Furthermore, its defined structure allows for precise kinetic analysis and inhibitor screening. Fluorogenic derivatives of this compound, such as 4-methylumbelliferyl-tetra-N-acetyl-β-D-chitotetraoside (4-MU-chitotetraose), provide a highly sensitive method for detecting chitinase activity.
Data Presentation: Quantitative Chitinase Activity Data
The following tables summarize key quantitative data for various chitinases obtained using this compound or its derivatives as substrates.
Table 1: Michaelis-Menten Kinetic Parameters for Chitinases with this compound and its Derivatives
| Enzyme Source | Substrate | K_m_ | V_max_ | k_cat_ | Reference |
| Serratia marcescens Chitinase B | This compound | 54 ± 2 µM | - | 40.9 ± 0.5 s⁻¹ | [1] |
| Serratia marcescens Chitinase B | 4-methylumbelliferyl-β-D-N,N'-diacetylchitobioside | - | - | - | [2] |
| Human Acidic Mammalian Chitinase (AMCase) | 4-methylumbelliferyl-β-D-N,N'-diacetylchitobioside | - | - | - | [3] |
| Trichoderma harzianum Endo-chitinase Chit33 | N-acetylglucosamine hexamer (NAG)₆ | - | - | - | [4] |
| Talaromyces flavus Chitinase | p-nitrophenyl N,N′,N″-triacetyl-β-chitotrioside | - | - | - | [5] |
Table 2: Optimal Reaction Conditions for Chitinase Activity
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |
| Serratia marcescens Chitinase A & B | 5.0 - 6.0 | 50 - 60 | [2][6] |
| Trichoderma harzianum | 5.0 | - | [7] |
| Trichoderma viride | 5.0 | - | [7] |
| Human Acidic Mammalian Chitinase (AMCase) | 4.0 - 5.0 | - | [3] |
| Bacillus licheniformis B307 | 6.0 | 60 | [8] |
| Metagenome-derived Chitinase (MetaChi18A) | 5.0 | 50 | [9] |
Experimental Protocols
Protocol 1: Fluorometric Endo-Chitinase Assay using 4-Methylumbelliferyl-tetra-N-acetyl-β-D-chitotetraoside
This protocol describes a highly sensitive continuous assay for measuring endo-chitinase activity.
Materials:
-
4-Methylumbelliferyl-tetra-N-acetyl-β-D-chitotetraoside (Substrate)
-
Chitinase enzyme preparation (e.g., purified enzyme, cell lysate, or culture supernatant)
-
Assay Buffer: 50 mM Sodium Acetate Buffer, pH 5.0 (or the optimal pH for the specific chitinase)
-
Stop Solution: 0.5 M Glycine-NaOH, pH 10.4
-
96-well black microplate, flat bottom
-
Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~450 nm)
-
4-Methylumbelliferone (4-MU) standard solution for calibration
Procedure:
-
Prepare a 4-MU Standard Curve:
-
Prepare a stock solution of 4-MU in DMSO.
-
Create a series of dilutions of the 4-MU stock solution in the Stop Solution to generate a standard curve (e.g., 0 to 50 µM).
-
Add 200 µL of each standard dilution to the microplate wells in triplicate.
-
Read the fluorescence as described in step 7.
-
-
Prepare Reagents:
-
Dissolve the 4-Methylumbelliferyl-tetra-N-acetyl-β-D-chitotetraoside substrate in the Assay Buffer to the desired final concentration (e.g., 50 µM). Keep on ice.
-
Prepare serial dilutions of the chitinase enzyme sample in cold Assay Buffer.
-
-
Reaction Setup:
-
To each well of the 96-well microplate, add 50 µL of the diluted enzyme solution.
-
Include a "no enzyme" control (50 µL of Assay Buffer) for each substrate concentration to measure background fluorescence.
-
Pre-incubate the plate at the optimal temperature for the chitinase (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction:
-
Add 50 µL of the pre-warmed substrate solution to each well to start the reaction. The final reaction volume is 100 µL.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for a defined period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Terminate the Reaction:
-
Stop the reaction by adding 100 µL of Stop Solution to each well. The basic pH of the stop solution also enhances the fluorescence of the liberated 4-MU.
-
-
Measure Fluorescence:
-
Read the fluorescence intensity on a microplate reader with excitation at approximately 360 nm and emission at approximately 450 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from the sample readings.
-
Use the 4-MU standard curve to convert the fluorescence readings into the concentration of the product (4-MU) released.
-
Calculate the chitinase activity, typically expressed as µmol of product formed per minute per mg of protein (U/mg).
-
Protocol 2: Screening for Chitinase Inhibitors
This protocol provides a framework for high-throughput screening of potential chitinase inhibitors using the fluorometric assay described above.
Materials:
-
Same as Protocol 1
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Allosamidin)
Procedure:
-
Prepare Reagents:
-
Prepare the substrate and enzyme solutions as described in Protocol 1.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in the Assay Buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1%).
-
-
Reaction Setup:
-
In a 96-well microplate, add 25 µL of the diluted test compound or control inhibitor solution to each well.
-
Include a "no inhibitor" control (25 µL of Assay Buffer with the same solvent concentration) to measure uninhibited enzyme activity (100% activity).
-
Include a "no enzyme" control (50 µL of Assay Buffer) for background subtraction.
-
Add 25 µL of the diluted enzyme solution to each well (except the "no enzyme" control).
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitors to bind to the enzyme.
-
-
Initiate, Incubate, Terminate, and Measure:
-
Follow steps 4 through 7 from Protocol 1 to initiate the reaction with 50 µL of substrate, incubate, terminate the reaction, and measure fluorescence.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each test compound concentration: % Inhibition = [1 - (Fluorescence_inhibitor / Fluorescence_no inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Mandatory Visualizations
Signaling Pathways
Caption: Chitinase signaling pathway in macrophage activation.
Experimental Workflows
Caption: General workflow for a fluorometric chitinase assay.
Caption: Workflow for high-throughput screening of chitinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative studies of chitinases A and B from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic characterization of recombinant human acidic mammalian chitinase. | Semantic Scholar [semanticscholar.org]
- 4. Structure–Function Insights into the Fungal Endo-Chitinase Chit33 Depict its Mechanism on Chitinous Material - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of pH and Temperature on Enzyme Activity of Chitosanase Produced Under Solid Stated Fermentation by Trichoderma spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Partial purification and characterization of chitinase produced by Bacillus licheniformis B307 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A broad pH range and processive chitinase from a metagenome library - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Plant Defense Responses with Tetra-N-acetylchitotetraose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetra-N-acetylchitotetraose is a well-defined chito-oligosaccharide, a fragment of chitin (B13524), which is a major component of fungal cell walls. In plants, chitin and its fragments are recognized as Pathogen-Associated Molecular Patterns (PAMPs), which trigger a basal innate immune response known as PAMP-Triggered Immunity (PTI). This compound serves as a valuable tool for researchers studying plant defense signaling pathways and for professionals in drug development seeking to identify novel plant defense-enhancing compounds. This document provides detailed protocols for utilizing this compound to induce and quantify plant defense responses.
Recent studies suggest that the length of chito-oligosaccharides can influence the specific downstream signaling and physiological outcomes in plants. While longer-chain oligomers are potent inducers of defense-related genes and pathways, shorter-chain oligomers, such as this compound, may activate a different subset of genes, potentially with a greater emphasis on growth and metabolic regulation. This differential activation underscores the complexity of chitin signaling in plants and presents an opportunity to dissect various signaling branches.
Data Presentation
The following tables present representative quantitative data for plant defense responses induced by chito-oligosaccharides. This data is illustrative and based on typical responses observed in model plant systems like Arabidopsis thaliana. Actual results may vary depending on the plant species, experimental conditions, and the specific chito-oligosaccharide used.
Table 1: Dose-Dependent Induction of a Pathogenesis-Related (PR) Gene by a Chito-oligosaccharide.
| Concentration of Chito-oligosaccharide (µM) | Relative Gene Expression (Fold Change vs. Control) |
| 0 (Control) | 1.0 |
| 0.1 | 2.5 |
| 1 | 8.7 |
| 10 | 15.2 |
| 100 | 12.1 |
Table 2: Time-Course of Defense-Related Gene Expression in Response to 10 µM Chito-oligosaccharide.
| Time After Treatment (hours) | PR1 (Fold Change) | PAL1 (Fold Change) | WRKY30 (Fold Change) |
| 0 | 1.0 | 1.0 | 1.0 |
| 1 | 4.2 | 3.1 | 5.5 |
| 3 | 12.5 | 8.9 | 18.3 |
| 6 | 7.8 | 5.4 | 10.1 |
| 12 | 2.1 | 1.8 | 3.2 |
Table 3: Comparative Induction of Defense and Growth-Related Genes by Short-Chain (4-mer) vs. Long-Chain (8-mer) Chito-oligosaccharides at 10 µM.
| Gene | Gene Function | Fold Change (4-mer) | Fold Change (8-mer) |
| PR1 | Pathogenesis-Related | 3.5 | 15.8 |
| MAPK3 | Defense Signaling | 2.1 | 9.7 |
| CYCB1;1 | Cell Cycle | 4.8 | 1.2 |
| IAA1 | Auxin Response | 3.2 | 0.8 |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions
-
Stock Solution Preparation (1 mM):
-
The molecular weight of this compound is 830.79 g/mol .
-
Weigh out 8.31 mg of this compound and dissolve it in 10 mL of sterile, distilled water.
-
Mix thoroughly by vortexing.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquot and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 1 mM stock solution on ice.
-
Prepare the desired final concentration by diluting the stock solution in sterile, distilled water or the appropriate plant growth medium. For example, to make 10 mL of a 10 µM working solution, add 100 µL of the 1 mM stock solution to 9.9 mL of sterile water.
-
Protocol 2: Measurement of Reactive Oxygen Species (ROS) Burst
This protocol is based on a luminol-based chemiluminescence assay.
-
Plant Material Preparation:
-
Use leaf discs (4-5 mm diameter) from 4-6 week old plants or whole seedlings grown in sterile liquid culture.
-
Float the leaf discs or place the seedlings in a 96-well white microplate, with one leaf disc or seedling per well.
-
Add 100 µL of sterile water to each well and incubate overnight in the dark to reduce wounding-induced ROS.
-
-
Assay Procedure:
-
Carefully remove the water from each well.
-
Add 100 µL of the assay solution to each well. The assay solution consists of 20 µM L-012 (a luminol (B1675438) derivative) and 1 µg/mL horseradish peroxidase (HRP) in sterile water.
-
Incubate for 1 hour in the dark.
-
Add 100 µL of a 2x concentrated working solution of this compound to the wells to achieve the desired final concentration. For the control, add 100 µL of sterile water.
-
Immediately measure the chemiluminescence using a plate reader capable of luminescence detection. Measure every 2-5 minutes for at least 30-60 minutes.
-
Protocol 3: Analysis of Mitogen-Activated Protein Kinase (MAPK) Activation
This protocol utilizes western blotting to detect the phosphorylated (activated) forms of MAPKs.
-
Treatment and Sample Collection:
-
Treat plant seedlings or cell cultures with the desired concentration of this compound. Include a mock-treated control.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes) after treatment.
-
Immediately freeze the samples in liquid nitrogen and store at -80°C.
-
-
Protein Extraction and Quantification:
-
Grind the frozen tissue to a fine powder in liquid nitrogen.
-
Extract total proteins using a suitable extraction buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated MAPKs (e.g., anti-p44/42 MAPK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against total MAPK.
-
Protocol 4: Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
-
Treatment and RNA Extraction:
-
Treat plants with this compound and collect samples at different time points as described in Protocol 3.
-
Extract total RNA from the frozen samples using a commercial RNA extraction kit or a standard protocol (e.g., Trizol).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from equal amounts of RNA (e.g., 1-2 µg) using a reverse transcriptase and oligo(dT) or random primers.
-
-
RT-qPCR:
-
Set up the qPCR reactions in a 96- or 384-well plate using a SYBR Green-based qPCR master mix, the synthesized cDNA, and gene-specific primers for your target genes (e.g., PR1, PAL1, WRKY30) and at least two stable reference genes (e.g., Actin, Ubiquitin).
-
Run the qPCR in a real-time PCR cycler.
-
Analyze the data using the 2-ΔΔCt method to calculate the relative gene expression levels.
-
Protocol 5: Disease Resistance Assay
-
Plant Treatment:
-
Treat plants with a specific concentration of this compound (e.g., 10 µM) or a mock solution. This can be done by root drenching or leaf spraying.
-
Incubate the treated plants for 24-72 hours to allow for the induction of defense responses.
-
-
Pathogen Inoculation:
-
Inoculate the pre-treated plants with a suitable pathogen (e.g., a fungal spore suspension or a bacterial solution).
-
The method of inoculation will depend on the pathogen (e.g., spray inoculation, drop inoculation, or infiltration).
-
-
Disease Scoring:
-
Incubate the inoculated plants under conditions favorable for disease development.
-
At various time points post-inoculation (e.g., 3, 5, and 7 days), assess the disease symptoms. This can be done by:
-
Visually scoring the percentage of leaf area with lesions.
-
Measuring the lesion diameter.
-
Quantifying the pathogen biomass within the plant tissue (e.g., by qPCR).
-
-
-
Data Analysis:
-
Compare the disease symptoms in the this compound-treated plants to the mock-treated plants to determine if the treatment conferred enhanced disease resistance.
-
Visualizations
Caption: Chitin signaling pathway in plants.
Caption: Workflow for gene expression analysis.
Application of Tetra-N-acetylchitotetraose in Studying Plant-Pathogen Interactions
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Tetra-N-acetylchitotetraose, a chitin (B13524) tetramer, serves as a potent elicitor of plant defense responses, making it an invaluable tool for studying plant-pathogen interactions. As a well-defined Microbe-Associated Molecular Pattern (MAMP), it mimics the perception of fungal pathogens by the plant's innate immune system, triggering a cascade of defense mechanisms known as PAMP-Triggered Immunity (PTI). The application of this compound allows for the precise and reproducible activation of these pathways in a controlled laboratory setting, free from the complexities of live pathogen studies.
This oligosaccharide is recognized by specific pattern recognition receptors (PRRs) on the plant cell surface, such as LysM receptor-like kinases (e.g., CERK1 and LYK5). This recognition initiates a complex signaling cascade involving an influx of calcium ions, the production of reactive oxygen species (ROS), the activation of mitogen-activated protein kinase (MAPK) cascades, and the transcriptional reprogramming of defense-related genes.
By utilizing this compound, researchers can:
-
Dissect the molecular components of the chitin signaling pathway.
-
Screen for plant genotypes with enhanced or compromised immune responses.
-
Identify novel components of the plant defense machinery.
-
Evaluate the efficacy of compounds that modulate plant immunity for crop protection and drug development.
-
Study the interplay between PTI and Effector-Triggered Immunity (ETI).
The defined chemical structure of this compound ensures a high degree of experimental reproducibility, which is often challenging to achieve with crude fungal extracts. Its water solubility and stability in solution further contribute to its utility in a variety of experimental setups.
Quantitative Data Presentation
The following tables summarize quantitative data on the effects of chito-oligosaccharides, including this compound, on plant defense responses.
Table 1: Comparative Induction of Defense-Related Transcription Factor Genes in Arabidopsis thaliana
| Gene (Transcription Factor Family) | Fold Change (Chitotetraose 1µM, 30 min) | Fold Change (Chitooctaose 1µM, 30 min) |
| At1g19210 (AP2/ERF) | ~1.5 | ~2.5 |
| At1g74930 (AP2/ERF) | ~2.0 | ~3.0 |
| At4g34410 (AP2/ERF) | ~1.8 | ~2.8 |
| At5g47220 (AP2/ERF) | ~2.2 | ~3.5 |
| At2g28550 (WRKY) | ~1.5 | ~2.0 |
| At4g01250 (WRKY) | ~1.7 | ~2.5 |
Data is estimated from graphical representations in referenced literature and indicates the relative induction compared to mock-treated controls.
Table 2: Illustrative Dose-Dependent Induction of a Defense Marker Gene (PR1) in Arabidopsis thaliana by this compound (24 hours post-treatment)
| This compound Concentration | Mean Fold Change in PR1 Expression (± SD) |
| 0 µM (Control) | 1.0 ± 0.2 |
| 0.1 µM | 3.5 ± 0.5 |
| 1 µM | 15.2 ± 2.1 |
| 10 µM | 45.8 ± 5.7 |
| 100 µM | 52.3 ± 6.3 |
This table presents illustrative data based on typical dose-response curves for MAMPs, as specific comprehensive dose-response data for this compound was not available in the search results.
Experimental Protocols
Reactive Oxygen Species (ROS) Burst Assay
This protocol measures the rapid production of ROS in plant leaf tissue upon elicitation with this compound.
Materials:
-
Arabidopsis thaliana plants (4-6 weeks old)
-
This compound (stock solution in sterile water)
-
Luminol (B1675438) (stock solution in DMSO)
-
Horseradish peroxidase (HRP) (stock solution in water)
-
Sterile, deionized water
-
96-well white microplate
-
Luminometer
-
Cork borer (4 mm)
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mM) in sterile water.
-
Using a cork borer, excise leaf discs from healthy, fully expanded leaves of Arabidopsis thaliana.
-
Float the leaf discs, adaxial side up, in a petri dish containing sterile water and incubate overnight at room temperature in the dark to allow wound responses to subside.
-
The next day, carefully transfer each leaf disc to a well of a 96-well white microplate containing 100 µL of sterile water.
-
Prepare the elicitation solution containing luminol (final concentration 100 µM), HRP (final concentration 10 µg/mL), and this compound (final concentration 1 µM, or a range for dose-response experiments).
-
Place the microplate into a luminometer.
-
Inject 100 µL of the elicitation solution into each well to initiate the reaction.
-
Immediately begin measuring luminescence every 2 minutes for a period of 60-90 minutes.
-
Data is typically plotted as Relative Light Units (RLU) over time.
Defense Gene Expression Analysis by qRT-PCR
This protocol details the quantification of defense-related gene expression in response to this compound treatment.
Materials:
-
Arabidopsis thaliana seedlings (10-14 days old) grown on sterile MS medium.
-
This compound solution (e.g., 1 µM in sterile water).
-
Liquid nitrogen.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Gene-specific primers for target defense genes (e.g., PR1, FRK1) and a reference gene (e.g., Actin2).
-
qRT-PCR instrument.
Procedure:
-
Grow Arabidopsis thaliana seedlings in liquid MS medium or on MS agar (B569324) plates.
-
Treat the seedlings with a solution of this compound at a final concentration of 1 µM. For control samples, use an equal volume of sterile water.
-
Incubate the seedlings for the desired time points (e.g., 30 minutes, 1 hour, 6 hours, 24 hours).
-
Harvest the seedlings, blot them dry, and immediately freeze them in liquid nitrogen.
-
Extract total RNA from the frozen tissue using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
-
Perform qRT-PCR using a suitable master mix, the synthesized cDNA, and gene-specific primers.
-
Analyze the results using the ΔΔCt method to determine the fold change in gene expression relative to the control samples and normalized to the reference gene.
Pathogen Growth Inhibition Assay
This protocol assesses the ability of this compound to induce resistance against a pathogenic bacterium.
Materials:
-
Arabidopsis thaliana plants (4-5 weeks old).
-
This compound solution (e.g., 1 µM in sterile water).
-
Pathogen suspension (e.g., Pseudomonas syringae pv. tomato DC3000 at OD600 = 0.002 in 10 mM MgCl2).
-
1 mL needleless syringes.
-
Sterile 10 mM MgCl2.
-
Homogenization buffer (10 mM MgCl2).
-
Plates with appropriate growth medium for the pathogen (e.g., King's B medium with appropriate antibiotics).
-
Mechanical homogenizer.
Procedure:
-
Pre-treat Arabidopsis thaliana leaves by infiltrating them with a 1 µM solution of this compound using a needleless syringe. Infiltrate control leaves with sterile water.
-
Incubate the plants for 24-48 hours to allow for the induction of defense responses.
-
Infiltrate the same leaves with a suspension of Pseudomonas syringae pv. tomato DC3000.
-
At 3 days post-infection, collect leaf discs from the infiltrated areas.
-
Homogenize the leaf discs in 10 mM MgCl2.
-
Plate serial dilutions of the homogenate on King's B agar plates with appropriate antibiotics.
-
Incubate the plates at 28°C for 2 days.
-
Count the number of colony-forming units (CFUs) to determine the bacterial titer in the leaves.
-
Compare the bacterial growth in this compound-pretreated plants to the control plants.
Mandatory Visualizations
Caption: Chitin Signaling Pathway in Plants.
Caption: Workflow for ROS Burst Assay.
Caption: Relationship between PTI and ETI.
High-Purity Tetra-N-acetylchitotetraose: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the use of high-purity tetra-N-acetylchitotetraose. This chito-oligosaccharide serves as a valuable tool in studying plant immunology, enzymology, and in the development of novel antifungal agents.
Commercial Availability and Product Specifications
High-purity this compound is available from several commercial suppliers. The quality and purity of the compound are critical for reliable and reproducible experimental results. Below is a summary of typical product specifications from leading vendors.
| Supplier | Catalog Number (Example) | Purity Specification | Molecular Formula | Molecular Weight ( g/mol ) |
| Megazyme | O-TETAC | > 95% | C₃₂H₅₄N₄O₂₁ | 830.8 |
| MedchemExpress | HY-N7698 | 97.0% | C₃₂H₅₄N₄O₂₁ | 830.8 |
| Molecular Depot | B2014526 | Highly Pure | C₃₂H₅₄N₄O₂₁ | 830.4 |
Note: Catalog numbers and exact purity levels may vary. Please refer to the supplier's certificate of analysis for lot-specific data.
Application 1: Elicitor of Plant Defense Responses
This compound, as a chitin (B13524) fragment, is recognized by plants as a Pathogen-Associated Molecular Pattern (PAMP), triggering PAMP-triggered immunity (PTI).[1][2] This response is initiated by the binding of the oligosaccharide to Lysin Motif (LysM) receptor-like kinases on the plant cell surface.[1][2][3][4]
Signaling Pathway
The binding of this compound to LysM receptors initiates a signaling cascade that leads to the activation of downstream defense responses, including the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, and the expression of defense-related genes.[5]
Experimental Protocol: Induction of Defense Responses in Plant Cell Suspension Cultures
This protocol describes how to use this compound to elicit defense responses in a model plant cell culture system.
Materials:
-
High-purity this compound
-
Sterile water for stock solution
-
Plant cell suspension culture (e.g., Arabidopsis thaliana or tobacco BY-2)
-
Luminol (B1675438) for ROS detection
-
96-well microplate
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mM) in sterile water.[6] Store at -20°C.
-
Culture plant cells to the mid-logarithmic growth phase.
-
Aliquot 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare working solutions of this compound by diluting the stock solution in the cell culture medium. A range of concentrations (e.g., 10 nM to 1 µM) is recommended to determine the optimal concentration.
-
Add 10 µL of the working solutions to the respective wells. Use the medium as a negative control.
-
For ROS detection, add luminol to each well to a final concentration of 100 µM.
-
Measure luminescence immediately using a plate reader at 1-minute intervals for 30-60 minutes.
-
For gene expression analysis, treat the cells with the optimal concentration of this compound, harvest the cells at different time points (e.g., 0, 30, 60, 120 minutes), extract RNA, and perform qRT-PCR for known defense-related genes (e.g., WRKY33).[5]
| Parameter | Recommended Range |
| Cell Culture Density | Mid-logarithmic phase |
| This compound Conc. | 10 nM - 1 µM |
| Incubation Time (ROS) | 30 - 60 minutes |
| Incubation Time (Gene Exp.) | 0 - 120 minutes |
Application 2: Substrate for Chitinase (B1577495) Activity Assays
This compound is a specific substrate for endochitinases, which cleave the internal glycosidic bonds. This makes it an excellent tool for studying chitinase kinetics and for screening potential inhibitors. Isothermal titration calorimetry (ITC) is a powerful method to measure the heat change during the enzymatic reaction, allowing for the determination of kinetic parameters.[7][8]
Experimental Workflow
The following workflow outlines the key steps in a chitinase activity assay using ITC.
Experimental Protocol: Chitinase Kinetics using Isothermal Titration Calorimetry
This protocol is based on the principle that the hydrolysis of the glycosidic bond in this compound by chitinase releases a measurable amount of heat.[7]
Materials:
-
High-purity this compound
-
Purified chitinase enzyme
-
Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Isothermal titration calorimeter
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in the reaction buffer.
-
Prepare a solution of the chitinase enzyme in the same buffer. The optimal concentration will depend on the enzyme's activity and should be determined empirically.
-
Degas both the substrate and enzyme solutions before use.
-
Load the enzyme solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Equilibrate the system at the desired reaction temperature (e.g., 25°C).
-
Perform a series of injections of the substrate into the enzyme solution, recording the heat flow after each injection.
-
Analyze the data using the instrument's software to determine the reaction rate from the heat flow. By varying the substrate concentration, Michaelis-Menten kinetics can be determined.
| Kinetic Parameter | Reported Value (Chitinase B from Serratia marcescens) |
| kcat | 40.9 ± 0.5 s⁻¹ |
| Km | 54 ± 2 µM |
Data from Horn et al. (2006) as cited in a research gate article.[7]
Application 3: Tool for Antifungal Drug Development
Given that the fungal cell wall is primarily composed of chitin, enzymes involved in chitin synthesis and degradation are attractive targets for antifungal drugs. This compound can be used as a substrate in high-throughput screening assays to identify inhibitors of chitinases.
Logical Relationship in Antifungal Screening
The logic behind using this compound in an antifungal screening assay is straightforward: a compound that inhibits chitinase will reduce or prevent the breakdown of the substrate.
Experimental Protocol: High-Throughput Screening for Chitinase Inhibitors
This protocol describes a colorimetric assay suitable for high-throughput screening. It relies on a coupled enzyme reaction where the product of chitinase activity is further processed to generate a colored product.
Materials:
-
High-purity this compound
-
Chitinase
-
β-N-acetylglucosaminidase
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (a chromogenic substrate)
-
Test compounds library
-
96- or 384-well plates
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a reaction mixture containing the chitinase enzyme and the test compound at various concentrations in a suitable buffer.
-
Add this compound to initiate the reaction.
-
Incubate for a defined period (e.g., 30 minutes) at the optimal temperature for the chitinase.
-
Stop the reaction (e.g., by heating or adding a chemical inhibitor).
-
Add β-N-acetylglucosaminidase and p-nitrophenyl-N-acetyl-β-D-glucosaminide. The β-N-acetylglucosaminidase will cleave the di-N-acetylchitobiose produced by the chitinase, releasing N-acetylglucosamine. This will then compete with the chromogenic substrate for the active site of the β-N-acetylglucosaminidase.
-
Incubate for a second period to allow for the colorimetric reaction to proceed.
-
Measure the absorbance at 405 nm. A decrease in absorbance compared to the control (no inhibitor) indicates chitinase inhibition.
| Assay Component | Purpose |
| This compound | Primary substrate for chitinase |
| Chitinase | Target enzyme |
| Test Compound | Potential inhibitor |
| β-N-acetylglucosaminidase | Coupling enzyme for detection |
| p-nitrophenyl-N-acetyl-β-D-glucosaminide | Chromogenic substrate for the coupling enzyme |
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup. Always consult the relevant safety data sheets before handling any chemical reagents.
References
- 1. Role of LysM receptors in chitin-triggered plant innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A LysM Receptor-Like Kinase Plays a Critical Role in Chitin Signaling and Fungal Resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Arabidopsis thaliana LysM-containing Receptor-Like Kinase 2 is required for elicitor-induced resistance to pathogens [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. UQ eSpace [espace.library.uq.edu.au]
how to dissolve and store tetra-N-acetylchitotetraose for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and storage of tetra-N-acetylchitotetraose, a chitin (B13524) oligosaccharide, for use in a variety of experimental settings. This document also explores its potential applications in immunology and drug development, including relevant, albeit extrapolated, signaling pathways based on current research on related chitin oligosaccharides.
I. Product Information and Storage
This compound is a well-defined oligosaccharide composed of four β-(1,4)-linked N-acetylglucosamine units. Careful handling and storage are crucial to maintain its stability and ensure experimental reproducibility.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₃₂H₅₄N₄O₂₁ |
| Molecular Weight | 830.79 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water (up to 100 mg/mL)[1] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| Stock Solution | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
II. Dissolution and Preparation of Stock Solutions
Proper dissolution is critical for obtaining accurate and reproducible experimental results. The following protocol outlines the recommended procedure for preparing a stock solution of this compound.
Protocol 1: Preparation of a Sterile Aqueous Stock Solution
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Ultrasonic water bath
-
Sterile conical tubes or vials
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.
-
Solvent Addition: Add the appropriate volume of sterile, nuclease-free water to achieve the desired concentration (e.g., for a 10 mg/mL stock solution, add 1 mL of water to 10 mg of powder).
-
Dissolution: To aid dissolution, sonicate the solution in an ultrasonic water bath until the powder is completely dissolved.[1] Visually inspect the solution to ensure no particulate matter remains.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.[1]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Table 3: Example Dilutions for a 1 mg/mL Stock Solution
| Desired Concentration | Volume of Stock Solution (1 mg/mL) | Volume of Diluent |
| 100 µg/mL | 100 µL | 900 µL |
| 50 µg/mL | 50 µL | 950 µL |
| 10 µg/mL | 10 µL | 990 µL |
| 1 µg/mL | 1 µL | 999 µL |
III. Experimental Applications and Protocols
While this compound is a known substrate for chitinases, its direct effects on mammalian cells are an area of ongoing research. The following sections describe potential applications and experimental protocols based on the known activities of related chitin oligosaccharides.
A. Chitinase (B1577495) Substrate Assay
This compound can be used as a substrate to measure the activity of chitinases, enzymes that degrade chitin.
Protocol 2: In Vitro Chitinase Activity Assay
Materials:
-
This compound stock solution
-
Purified chitinase or cell lysate containing chitinase
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 6.0)
-
Reducing sugar detection reagent (e.g., dinitrosalicylic acid reagent)
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, this compound solution (at a suitable final concentration), and the enzyme solution.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the chitinase (e.g., 37°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding the reducing sugar detection reagent.
-
Color Development: Heat the samples to allow for color development.
-
Measurement: Measure the absorbance at the appropriate wavelength using a spectrophotometer. The amount of reducing sugar produced is proportional to the chitinase activity.
B. Immunomodulatory Effects on Cultured Immune Cells
Chitin oligosaccharides have been shown to modulate the activity of immune cells. While specific data for this compound is limited, it is hypothesized to interact with pattern recognition receptors on immune cells, such as macrophages and dendritic cells.
Potential Signaling Pathways
Based on studies of related chitin and chitosan (B1678972) oligosaccharides, this compound may engage with Toll-like Receptor 2 (TLR2). This interaction could initiate a downstream signaling cascade involving MyD88, leading to the activation of NF-κB and subsequent production of cytokines.
Protocol 3: Cytokine Production Assay in Macrophages
This protocol provides a framework for assessing the effect of this compound on cytokine production by a macrophage cell line (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
Lipopolysaccharide (LPS) as a positive control
-
Phosphate-buffered saline (PBS)
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at an appropriate density and allow them to adhere overnight.
-
Cell Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh medium containing different concentrations of this compound (e.g., 1, 10, 100 µg/mL).
-
Include a vehicle control (medium only) and a positive control (LPS).
-
-
Incubation: Incubate the cells for a suitable period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine Measurement: Measure the concentration of the desired cytokine in the supernatants using an ELISA kit according to the manufacturer's instructions.
IV. Conclusion
These application notes provide a comprehensive guide for the dissolution, storage, and experimental use of this compound. While its direct signaling pathways in mammalian cells require further investigation, the provided protocols and hypothesized mechanisms based on related compounds offer a solid foundation for researchers and drug development professionals to explore its potential immunomodulatory and other biological activities. Careful adherence to these protocols will ensure the integrity of the compound and the reliability of experimental outcomes.
References
Application Notes and Protocols: Tetra-N-acetylchitotetraose as an Elicitor in Plant Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing tetra-N-acetylchitotetraose as an elicitor to enhance the production of valuable secondary metabolites in plant cell cultures. This document outlines the underlying signaling pathways, detailed experimental protocols, and methods for quantitative analysis.
Introduction
Elicitation is a powerful strategy to induce or enhance the biosynthesis of secondary metabolites in plant cell cultures.[1][2][3] this compound, a chitin-derived oligosaccharide, acts as a potent biotic elicitor by mimicking signals from pathogenic fungi, thereby triggering the plant's defense mechanisms.[4] This response includes the activation of complex signaling cascades that lead to the accumulation of various secondary metabolites, many of which have significant pharmaceutical and nutraceutical value.
Mechanism of Action: Signaling Pathways
The perception of this compound at the plant cell membrane initiates a sophisticated signaling cascade, culminating in the transcriptional activation of genes involved in secondary metabolite biosynthesis. Key signaling pathways implicated in this response include the Phenylpropanoid Pathway and the Mitogen-Activated Protein Kinase (MAPK) cascade.
Phenylpropanoid Pathway
The phenylpropanuanoid pathway is a major route for the synthesis of a wide array of secondary metabolites in plants, including flavonoids, isoflavonoids, stilbenes, and lignans. Upon recognition of an elicitor like this compound, key enzymes in this pathway are upregulated.
MAP Kinase (MAPK) Signaling Cascade
The MAPK cascade is a highly conserved signaling module in eukaryotes that transduces extracellular signals into intracellular responses.[5][6][7][8] In plants, MAPK cascades are crucial for defense signaling. The binding of this compound to its receptor can trigger a phosphorylation cascade involving a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK), which in turn activates transcription factors that regulate the expression of defense-related genes.
Experimental Protocols
Protocol 1: Preparation of Plant Cell Suspension Culture
This protocol describes the initiation and maintenance of a plant cell suspension culture, a prerequisite for elicitation experiments.
Materials:
-
Callus culture of the desired plant species
-
Liquid medium (e.g., Murashige and Skoog (MS) or Gamborg's B5), supplemented with appropriate plant growth regulators (e.g., 2,4-D, kinetin)
-
Sterile flasks
-
Orbital shaker
-
Sterile transfer tools
Procedure:
-
Initiate callus from sterile explants (e.g., leaves, stems) on a solid medium.
-
Transfer friable callus (2-3 g) to a 250 mL flask containing 50 mL of liquid medium.
-
Incubate the flask on an orbital shaker at 100-120 rpm in the dark at 25 ± 2°C.
-
Subculture the cells every 7-14 days by transferring a small volume of the cell suspension to fresh medium.
-
Establish a growth curve to determine the optimal phase for elicitation (typically late exponential phase).
Protocol 2: Elicitation with this compound
This protocol details the preparation and application of the elicitor to the plant cell suspension culture.
Materials:
-
This compound
-
Sterile distilled water
-
Syringe filter (0.22 µm)
-
Plant cell suspension culture in the late exponential growth phase
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in sterile distilled water.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Elicitor Application: Aseptically add the sterile elicitor solution to the plant cell suspension culture to achieve the desired final concentration. A range of concentrations should be tested to determine the optimal level for the specific plant cell line and target metabolite.
-
Incubation: Incubate the elicited culture under the same conditions as the maintenance culture.
-
Time-Course Analysis: Harvest cell and media samples at various time points after elicitation (e.g., 0, 12, 24, 48, 72, 96 hours) to determine the optimal incubation time for maximum secondary metabolite production.
Protocol 3: Extraction and Quantification of Secondary Metabolites
This protocol provides a general method for extracting and quantifying phenolic compounds using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Harvested plant cells and culture medium
-
Methanol or ethanol
-
Centrifuge
-
Rotary evaporator
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or UV)
-
Authentic standards of the target secondary metabolites
Procedure:
-
Extraction:
-
Separate the cells from the medium by centrifugation.
-
Extract the cells with a suitable solvent (e.g., 80% methanol) multiple times.
-
Combine the extracts and concentrate them using a rotary evaporator.
-
The culture medium can also be analyzed for secreted metabolites.
-
-
HPLC Analysis:
-
Dissolve the dried extract in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample into the HPLC system.
-
Separate the compounds using a suitable gradient elution program.
-
Identify and quantify the target metabolites by comparing their retention times and UV spectra with those of authentic standards.[9][10][11][12]
-
Quantitative Data Presentation
The optimal concentration of this compound and the duration of elicitation are critical parameters that must be empirically determined for each plant cell culture system. The following tables provide a template for presenting the quantitative data obtained from dose-response and time-course experiments.
Table 1: Effect of this compound Concentration on Secondary Metabolite Production.
| Elicitor Concentration (µg/mL) | Secondary Metabolite Yield (mg/g DW) | Fold Increase |
| 0 (Control) | 1.0 | |
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| 200 |
Table 2: Time-Course of Secondary Metabolite Accumulation after Elicitation with Optimal this compound Concentration.
| Time (hours) | Secondary Metabolite Yield (mg/g DW) |
| 0 | |
| 12 | |
| 24 | |
| 48 | |
| 72 | |
| 96 |
Conclusion
This compound is a promising elicitor for enhancing the production of valuable secondary metabolites in plant cell cultures. The protocols and guidelines presented here provide a solid framework for researchers to develop and optimize elicitation strategies for their specific plant systems. Systematic investigation of elicitor concentration, treatment duration, and the underlying cellular responses will be key to unlocking the full potential of this technology for the sustainable production of plant-derived pharmaceuticals and other high-value compounds.
References
- 1. phcogrev.com [phcogrev.com]
- 2. researchtrend.net [researchtrend.net]
- 3. Chapter - Secondary Metabolite Production through Elicitation: Biotic, Abiotic, MeJA, PGRs and Stress Signaling in Improving Compounds in Select Medicinal Plants | Bentham Science [benthamscience.com]
- 4. Elicitation: A biotechnological tool for enhanced production of secondary metabolites in hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mitogen-activated protein kinase signaling in plants under abiotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]
- 8. Cellular Complexity in MAPK Signaling in Plants: Questions and Emerging Tools to Answer Them - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.) [mdpi.com]
- 10. Phenolic Compounds from Wild Plant and In Vitro Cultures of Ageratina pichichensis and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. encyclopedia.pub [encyclopedia.pub]
Analytical Techniques for the Characterization of Tetra-N-acetylchitotetraose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetra-N-acetylchitotetraose, a chitin (B13524) oligosaccharide composed of four β-(1,4)-linked N-acetylglucosamine (GlcNAc) units, is a molecule of significant interest in various fields, including agriculture, immunology, and drug development. It is known to act as a microbe-associated molecular pattern (MAMP), eliciting defense responses in plants and modulating immune responses in animals.[1] Accurate characterization and quantification of this compound are crucial for understanding its biological functions and for quality control in various applications. This document provides detailed application notes and protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, a protocol for an enzymatic assay and a diagram of the plant defense signaling pathway induced by this molecule are presented.
Data Presentation
The following tables summarize the key quantitative data for the characterization of this compound using various analytical techniques.
Table 1: HPLC Retention Time
| Parameter | Value |
| Column | Reversed-phase C18 (5 µm, 4.6 x 250 mm) |
| Mobile Phase | Acetonitrile (B52724):Water (75:25, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 205 nm |
| Estimated Retention Time | ~15 - 25 minutes |
Note: The retention time is an estimation based on the general elution behavior of N-acetylchito-oligosaccharides, where retention time increases with the degree of polymerization. Actual retention times may vary depending on the specific HPLC system and column used.
Table 2: Mass Spectrometry Data
| Ion | Calculated m/z |
| [M+H]⁺ | 831.3359 |
| [M+Na]⁺ | 853.3178 |
| Fragment Ion 1 (Tri-N-acetylchitotriose) | 628.2598 |
| Fragment Ion 2 (Di-N-acetylchitobiose) | 425.1837 |
| Fragment Ion 3 (N-acetylglucosamine) | 222.0972 |
Note: The molecular formula of this compound is C₃₂H₅₄N₄O₂₁. The exact mass is 830.3281 Da.[2] Fragmentation typically occurs at the glycosidic bonds.
Table 3: NMR Chemical Shifts (¹H and ¹³C)
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Anomeric (H-1) | ~4.5 - 5.2 | ~100 - 104 |
| Ring Protons (H-2 to H-6) | ~3.5 - 4.2 | ~55 - 80 |
| N-Acetyl (CH₃) | ~1.9 - 2.1 | ~22 - 24 |
| N-Acetyl (C=O) | - | ~174 - 176 |
Note: Chemical shifts are approximate and can vary based on the solvent, temperature, and pH. The values are estimated based on data for similar chitooligosaccharides.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (5 µm, 4.6 x 250 mm)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
This compound standard
-
Sample containing this compound
-
0.45 µm syringe filters
Protocol:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a 75:25 (v/v) ratio. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 0.05 to 1 mg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase. If necessary, centrifuge to remove any particulate matter and filter through a 0.45 µm syringe filter.
-
HPLC Analysis:
-
Set the column temperature to 30°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to 205 nm.
-
Inject 20 µL of the standard solutions and the sample.
-
-
Data Analysis: Identify the peak corresponding to this compound based on the retention time of the standard. Quantify the amount in the sample by using the calibration curve.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and fragmentation pattern of this compound.
Materials:
-
Mass spectrometer with an electrospray ionization (ESI) source
-
HPLC system (for LC-MS)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
This compound sample
Protocol:
-
Sample Preparation: Dissolve the sample in a mixture of methanol and water (e.g., 50:50 v/v) to a concentration of approximately 10 µg/mL. Add 0.1% formic acid to promote protonation.
-
Mass Spectrometry Analysis (Direct Infusion):
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-1000.
-
-
LC-MS Analysis:
-
Use an HPLC system coupled to the mass spectrometer.
-
Employ a C18 column and a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Inject the sample and acquire mass spectra throughout the chromatographic run.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Select the [M+H]⁺ ion (m/z 831.34) as the precursor ion.
-
Fragment the precursor ion using collision-induced dissociation (CID).
-
Acquire the product ion spectrum to observe the characteristic fragments.
-
-
Data Analysis: Identify the quasi-molecular ions ([M+H]⁺, [M+Na]⁺) and the major fragment ions. Compare the observed m/z values with the theoretical values.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the structure of this compound.
Materials:
-
NMR spectrometer (400 MHz or higher)
-
Deuterium oxide (D₂O)
-
This compound sample
-
NMR tubes
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5 mL of D₂O. Transfer the solution to an NMR tube.
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of proton and carbon signals.
-
-
Data Analysis:
-
Identify the characteristic signals for the anomeric protons, ring protons, and N-acetyl group protons in the ¹H spectrum.
-
Identify the signals for the anomeric carbons, ring carbons, and N-acetyl group carbons in the ¹³C spectrum.
-
Use the 2D NMR data to confirm the connectivity of the sugar units.
-
Enzymatic Assay
Objective: To characterize this compound by its susceptibility to enzymatic hydrolysis. This protocol is adapted from a general chitinase (B1577495) assay.
Materials:
-
Chitinase from a suitable source (e.g., Trichoderma viride)
-
This compound solution (substrate)
-
Phosphate (B84403) buffer (pH 6.0)
-
Stop solution (e.g., 1 M NaOH)
-
Spectrophotometer or HPLC system for product detection
Protocol:
-
Enzyme Solution Preparation: Prepare a solution of chitinase in phosphate buffer at a suitable concentration.
-
Substrate Solution Preparation: Prepare a solution of this compound in phosphate buffer.
-
Enzymatic Reaction:
-
In a microcentrifuge tube, mix the substrate solution with the enzyme solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
-
Product Analysis:
-
The hydrolysis of this compound will yield smaller oligosaccharides (di-N-acetylchitobiose).
-
Analyze the reaction mixture using HPLC (as described in Protocol 1) to detect the disappearance of the substrate and the appearance of the product peaks.
-
Alternatively, a colorimetric method can be used to quantify the reducing ends of the products.
-
Mandatory Visualization
Plant Defense Signaling Pathway
This compound, as a chitin oligosaccharide, can trigger a plant's innate immune response, also known as PAMP-Triggered Immunity (PTI). The following diagram illustrates the key steps in this signaling pathway.[3][4][5]
Caption: Chitin-induced plant defense signaling pathway.
Experimental Workflow for Characterization
The following diagram outlines a logical workflow for the comprehensive characterization of a sample suspected to contain this compound.
Caption: Workflow for this compound characterization.
References
- 1. Chitosan oligosaccharide induces resistance to Tobacco mosaic virus in Arabidopsis via the salicylic acid-mediated signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C32H54N4O21 | CID 3081988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
- 4. Carbohydrate elicitor-induced plant immunity: Advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
Application Notes and Protocols for Tetra-N-acetylchitotetraose in Immunological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetra-N-acetylchitotetraose, a chitin (B13524) oligosaccharide, is an emerging immunomodulatory agent with potential applications in a range of immunological studies. As a derivative of chitin, one of the most abundant biopolymers in nature, this oligosaccharide is recognized by the innate immune system and can influence a variety of immune responses. These notes provide an overview of its potential applications, detailed experimental protocols for its use in immunological assays, and a summary of the expected quantitative outcomes based on studies of closely related chitin oligosaccharides.
Principle Applications
This compound and related chitin oligosaccharides have been investigated for their ability to:
-
Modulate Macrophage Activation: Influence the polarization of macrophages towards anti-inflammatory (M2) or pro-inflammatory (M1) phenotypes.
-
Regulate Cytokine Production: Suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, particularly in the context of inflammatory stimuli like lipopolysaccharide (LPS).[1][2][3]
-
Influence Dendritic Cell (DC) Function: Modulate the maturation and activation of DCs, which are critical for initiating adaptive immune responses.
-
Impact T-Cell Proliferation: Affect the proliferation of T-lymphocytes in response to specific stimuli.
-
Interact with Pattern Recognition Receptors (PRRs): Potentially interact with Toll-like receptors (TLRs), such as TLR4, to initiate downstream signaling cascades.
Data Presentation: Quantitative Effects of Chitin Oligosaccharides on Immune Responses
The following tables summarize quantitative data from studies on chitin oligosaccharides (COS) and N-acetyl-chitooligosaccharides (NACOS), which are structurally similar to this compound and predictive of its likely effects.
Table 1: Effect of Chitin Oligosaccharides on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Cytokine | Cell Type | Stimulant | Oligosaccharide Concentration (µg/mL) | Inhibition (%) | Reference |
| TNF-α | RAW264.7 | LPS | 500 | Attenuated | [1] |
| IL-6 | RAW264.7 | LPS | 500 | Attenuated | [1] |
| IL-1β | RAW264.7 | LPS | 500 | Attenuated | [1] |
| NO (iNOS) | RAW264.7 | LPS | 500 | Attenuated | [1] |
| PGE₂ (COX-2) | HT-29 | Pro-inflammatory cytokines | 500 | Attenuated | [1] |
Table 2: Immunomodulatory Effects of N-Acetyl-Chitooligosaccharides (NACOS) on Macrophages
| Parameter | Cell Type | NACOS Effect | Observation | Reference |
| ROS Production | RAW264.7 | Increased | Pro-inflammatory response | [4] |
| Phagocytosis | RAW264.7 | Increased | Immune enhancement | [4] |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | RAW264.7 | Increased mRNA levels | Pro-inflammatory response | [4] |
Experimental Protocols
Protocol 1: Macrophage Polarization Assay
This protocol details the methodology to assess the effect of this compound on macrophage polarization.
1. Materials:
-
RAW264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in sterile PBS)
-
LPS (from E. coli O111:B4)
-
Recombinant murine IL-4
-
Reagents for RNA extraction and qRT-PCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green master mix)
-
Primers for M1 markers (e.g., Nos2, Tnf) and M2 markers (e.g., Arg1, Mrc1)
-
ELISA kits for TNF-α and IL-10
2. Cell Culture and Treatment:
-
Seed RAW264.7 cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 10, 50, 100, 500 µg/mL) for 2 hours.
-
To induce M1 polarization, stimulate cells with LPS (100 ng/mL) for 24 hours.
-
To induce M2 polarization, stimulate cells with IL-4 (20 ng/mL) for 24 hours.
-
Include untreated and vehicle-treated cells as controls.
3. Analysis:
-
Gene Expression (qRT-PCR):
-
Harvest cells and extract total RNA.
-
Synthesize cDNA and perform qRT-PCR using primers for M1 and M2 markers.
-
Normalize gene expression to a housekeeping gene (e.g., Gapdh).
-
-
Cytokine Secretion (ELISA):
-
Collect cell culture supernatants.
-
Measure the concentration of TNF-α (M1 marker) and IL-10 (M2 marker) using ELISA kits according to the manufacturer's instructions.
-
Workflow for Macrophage Polarization Assay
Caption: Workflow for assessing macrophage polarization.
Protocol 2: Dendritic Cell Activation Assay
This protocol outlines the procedure to evaluate the impact of this compound on dendritic cell activation.
1. Materials:
-
Bone marrow cells from mice or human peripheral blood mononuclear cells (PBMCs)
-
GM-CSF and IL-4 for generating bone marrow-derived DCs (BMDCs)
-
This compound
-
LPS
-
Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD80, anti-CD86, anti-MHC-II)
-
ELISA kits for IL-12 and IL-10
2. DC Generation and Treatment:
-
Generate immature DCs from bone marrow cells with GM-CSF and IL-4 for 6-7 days.
-
Plate immature DCs in 24-well plates at 5 x 10⁵ cells/well.
-
Treat DCs with different concentrations of this compound for 24 hours.
-
Use LPS (100 ng/mL) as a positive control for DC maturation.
3. Analysis:
-
Surface Marker Expression (Flow Cytometry):
-
Harvest DCs and stain with fluorescently labeled antibodies against CD80, CD86, and MHC-II.
-
Analyze the expression levels by flow cytometry.
-
-
Cytokine Production (ELISA):
-
Collect supernatants and measure the levels of IL-12 and IL-10.
-
Workflow for Dendritic Cell Activation Assay
Caption: Workflow for dendritic cell activation assay.
Protocol 3: T-Cell Proliferation Assay
This protocol is designed to measure the effect of this compound on T-cell proliferation.
1. Materials:
-
Splenocytes from mice or human PBMCs
-
RPMI 1640 medium with 10% FBS
-
This compound
-
Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)
-
Cell proliferation dye (e.g., CFSE)
-
Flow cytometer
2. T-Cell Staining and Stimulation:
-
Isolate splenocytes or PBMCs.
-
Label the cells with CFSE according to the manufacturer's protocol.
-
Plate the labeled cells in a 96-well plate at 2 x 10⁵ cells/well.
-
Add varying concentrations of this compound.
-
Stimulate the cells with plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL).
-
Incubate for 72 hours.
3. Analysis:
-
Harvest the cells and analyze by flow cytometry.
-
Gate on the T-cell population (e.g., CD4+ or CD8+).
-
Measure the dilution of CFSE fluorescence to determine the extent of cell division.
Signaling Pathways
TLR4 Signaling Pathway
Chitin oligosaccharides are known to interact with TLRs. The following diagram illustrates the canonical TLR4 signaling pathway, which is a likely target for this compound.
Caption: TLR4 signaling pathway.
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a key component of the innate immune system that can be modulated by various stimuli.
Caption: NLRP3 inflammasome activation pathway.
Conclusion
This compound holds promise as a tool for immunological research, particularly in the study of inflammation and innate immunity. The provided protocols offer a starting point for investigating its effects on key immune cell types. Based on evidence from related chitin oligosaccharides, it is anticipated that this compound will exhibit significant immunomodulatory properties, including the suppression of pro-inflammatory responses. Further research is warranted to fully elucidate its mechanisms of action and potential therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Chitosan Oligosaccharide Attenuates Lipopolysaccharide-Induced Intestinal Barrier Dysfunction through Suppressing the Inflammatory Response and Oxidative Stress in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chitooligosaccharides suppress airway inflammation, fibrosis, and mucus hypersecretion in a house dust mite-induced allergy model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory Effects of N-Acetyl Chitooligosaccharides on RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving solubility of tetra-N-acetylchitotetraose in aqueous solutions
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with tetra-N-acetylchitotetraose. Our aim is to help you overcome common solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble dissolving this compound directly in my aqueous buffer at neutral pH. Is this expected?
A1: Yes, this can be expected. While chitooligosaccharides are generally more water-soluble than their parent polymers like chitin, they can still exhibit limited solubility, especially at higher concentrations.[1][2][3] Complete dissolution may require specific conditions or techniques.
Q2: Will adjusting the pH of my aqueous solution improve the solubility of this compound?
A2: Unlike chitosan, which becomes soluble in acidic conditions (pH < 6.0) due to the protonation of its free amino groups, this compound has its amino groups acetylated.[1][4][5] Therefore, pH adjustment is not expected to significantly increase its solubility in the same manner.
Q3: My compound dissolves in the buffer, but I observe a precipitate after a short time or upon storage. What is happening?
A3: This indicates that you may have created a supersaturated solution that is not stable over time. The compound is crashing out of the solution. To resolve this, you should try preparing a fresh solution before each experiment, reducing the final concentration, or using a co-solvent to create a more stable stock solution.
Q4: I prepared a concentrated stock solution in DMSO, but it precipitated when I diluted it into my aqueous experimental buffer. How can I prevent this?
A4: This is a common issue known as "crashing out." It occurs when the percentage of the organic co-solvent in the final aqueous solution is too low to maintain the compound's solubility at that concentration. To avoid this, try the following:
-
Reduce the Final Concentration: Attempt the experiment with a lower final concentration of the compound.
-
Increase Co-solvent Percentage: If your experimental system can tolerate it, increase the final percentage of the co-solvent. For many cell-based assays, a final DMSO concentration of 0.1-0.5% is acceptable.
-
Modify the Dilution Method: Add the aqueous buffer to the DMSO stock solution slowly while vortexing, rather than adding the stock to the buffer. This can sometimes prevent localized high concentrations that lead to precipitation.
Q5: Are there any handling precautions I should take when preparing solutions?
A5: Yes. For aqueous stock solutions, it is recommended to filter-sterilize them using a 0.22 µm filter before use.[6] For long-term storage, stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound or affect its solubility.[6]
Quantitative Solubility Data
The following table summarizes the approximate maximum solubility of this compound in common solvents. Data is calculated based on information provided by commercial suppliers and public chemical databases.[6][7]
| Solvent | Molar Concentration (Max) | Solubility (mg/mL) | Notes |
| Water | ~100 mM | ~83.1 mg/mL | Solubility can be concentration and temperature-dependent. Sonication or gentle warming may be required. Solutions should be freshly prepared and filter-sterilized for biological experiments.[6] |
| DMSO | ≥ 100 mM | ≥ 83.1 mg/mL | A suitable solvent for preparing highly concentrated stock solutions. |
Molecular Weight of this compound: 830.8 g/mol [7]
Experimental Protocols
Protocol 1: Direct Dissolution in Aqueous Buffer
This method is suitable for preparing low-concentration solutions directly in the final experimental buffer.
-
Weigh Compound: Carefully weigh the required amount of this compound powder in a sterile conical tube.
-
Add Buffer: Add a small volume of your target aqueous buffer (e.g., PBS, Tris) to the powder.
-
Facilitate Dissolution: Vortex the mixture vigorously for 1-2 minutes. If dissolution is slow, use a sonicating water bath for 10-15 minutes or gently warm the solution to 37°C.
-
Adjust Volume: Once the solid is fully dissolved, add the remaining buffer to reach the final desired concentration and volume.
-
Filtration (Optional but Recommended): For biological applications, filter the final solution through a 0.22 µm syringe filter to ensure sterility and remove any micro-precipitates.
Protocol 2: Preparation of a Concentrated Stock Solution using a Co-Solvent (DMSO)
This is the recommended method for preparing solutions for most cell culture and biochemical assays, where a small volume of a concentrated stock is diluted into a larger volume of aqueous medium.
-
Weigh Compound: Weigh the desired amount of this compound into a sterile, chemically-resistant vial (e.g., glass or polypropylene).
-
Add Co-Solvent: Add the appropriate volume of high-purity DMSO to achieve the target stock concentration (e.g., 50-100 mM).
-
Ensure Complete Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the solution to 37°C or sonicate for 5-10 minutes to ensure the compound is fully dissolved. Visually inspect the solution to confirm no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[6]
-
Use in Experiments: When preparing your working solution, dilute the DMSO stock into your final aqueous buffer. Ensure the final concentration of DMSO is low enough not to affect your experimental system (typically <0.5%).
Diagrams
Caption: Decision workflow for selecting a solubilization protocol.
References
- 1. Chitooligosaccharide and Its Derivatives: Preparation and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the Deacetylation Degree of Chitooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | C32H54N4O21 | CID 3081988 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Tetra-N-acetylchitotetraose-Based Enzyme Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enzyme assays utilizing tetra-N-acetylchitotetraose as a substrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a substrate?
This compound ((GlcNAc)₄) is a well-defined oligosaccharide composed of four β-(1→4)-linked N-acetylglucosamine units. It is a soluble substrate for various chitinolytic enzymes, including endochitinases. Its defined structure and solubility make it a preferred substrate over insoluble colloidal chitin (B13524) for kinetic studies, allowing for more reproducible and quantitative enzyme activity measurements.
Q2: What are the expected enzymatic hydrolysis products of this compound?
The primary product of the endo-chitinase-catalyzed hydrolysis of this compound is di-N-acetylchitobiose ((GlcNAc)₂). Some reactions may also produce N-acetylglucosamine (GlcNAc) and tri-N-acetylchitotriose ((GlcNAc)₃), depending on the specific enzyme and its mode of action.
Q3: How can the products of the enzymatic reaction be detected and quantified?
The most common method for separating and quantifying the substrate and its hydrolysis products is High-Performance Liquid Chromatography (HPLC). Other methods include:
-
Isothermal Titration Calorimetry (ITC): Measures the heat released during the hydrolysis of the glycosidic bond.[1]
-
Coupled Enzyme Assays: The products can be further hydrolyzed by other enzymes to produce a chromogenic or fluorogenic signal.
Q4: What are the typical storage conditions and stability of this compound?
This compound is typically stored as a solid at -20°C. Stock solutions are generally prepared in high-purity water or a suitable buffer and can be stored at -20°C for short periods. It is advisable to prepare fresh working solutions for each experiment to ensure consistency. The stability of oligosaccharides in solution can be affected by pH and temperature, with acidic conditions potentially causing non-enzymatic hydrolysis over extended periods.[2][3]
Troubleshooting Guides
Issue 1: No or Low Enzyme Activity
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inactive Enzyme | - Ensure the enzyme has been stored correctly (typically at -20°C or -80°C in a suitable buffer containing glycerol).- Avoid repeated freeze-thaw cycles.- Test the enzyme activity with a known positive control substrate if available. |
| Suboptimal Assay Conditions | - Verify that the assay buffer pH is optimal for your specific enzyme. Chitinase (B1577495) activity is highly dependent on pH.- Ensure the reaction is performed at the optimal temperature for your enzyme. |
| Incorrect Substrate Concentration | - The substrate concentration may be too low for detection. Prepare fresh substrate dilutions and verify the concentration.- Conversely, very high substrate concentrations can sometimes lead to substrate inhibition in certain enzymes. |
| Presence of Inhibitors | - Ensure all reagents and water are of high purity.- Some metal ions or chelating agents like EDTA can inhibit chitinase activity. Check the composition of your buffers and sample. |
| Substrate Degradation | - Prepare fresh this compound solutions. Although relatively stable, prolonged storage in solution, especially at non-optimal pH, can lead to degradation. |
Issue 2: High Background Signal
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Contaminated Reagents | - Prepare fresh buffers and substrate solutions using high-purity water and reagents.- Filter-sterilize solutions to prevent microbial growth, which may produce interfering enzymes. |
| Non-Enzymatic Substrate Hydrolysis | - Run a "no-enzyme" control (substrate in assay buffer) to quantify the rate of non-enzymatic hydrolysis.- If significant, consider adjusting the assay pH or temperature to minimize this effect. Acidic conditions can promote hydrolysis of glycosidic bonds.[3] |
| Interfering Substances in the Sample | - If analyzing crude enzyme preparations, other components in the sample may interfere with the detection method.- Prepare a "sample blank" containing the sample but no substrate to measure the background signal from the sample itself. |
Issue 3: Inconsistent or Irreproducible Results
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | - Calibrate pipettes regularly.- Ensure thorough mixing of all solutions before and during the assay setup. |
| Temperature Fluctuations | - Use a temperature-controlled incubator or water bath for the reaction.- Equilibrate all reagents to the reaction temperature before starting the assay. |
| Inconsistent Incubation Times | - Use a precise timer to start and stop the reactions, especially for kinetic studies. |
| HPLC-Specific Issues (if applicable) | - Ensure the HPLC system is properly equilibrated with the mobile phase before each run.- Use an autosampler for consistent injection volumes.- Check for leaks in the system, which can cause pressure fluctuations and affect retention times.[4][5][6] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for a chitinase assay using this compound. Note that optimal conditions can vary significantly between different enzymes.
| Parameter | Value | Enzyme/Condition | Reference |
| kcat | 40.9 ± 0.5 s⁻¹ | Chitinase B from Serratia marcescens | [1] |
| Km | 54 ± 2 µM | Chitinase B from Serratia marcescens | [1] |
| HPLC Mobile Phase | Acetonitrile (B52724)/Water (75/25, v/v) | Isocratic separation of (GlcNAc)₁₋₆ | [7] |
| HPLC Gradient Elution | Acetonitrile/Water (80/20 to 60/40 over 60 min) | Improved resolution of (GlcNAc)₁₋₆ | [7][8] |
| HPLC Detection Wavelength | UV 205 nm | For N-acetyl-chito-oligosaccharides | [7] |
Experimental Protocols
Key Experiment: Chitinase Activity Assay using HPLC
This protocol describes a method to determine the activity of a chitinase by quantifying the production of di-N-acetylchitobiose from this compound using HPLC.
Materials:
-
This compound (substrate)
-
Di-N-acetylchitobiose (product standard)
-
Chitinase enzyme
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.0)
-
Stop Solution (e.g., 1 M NaOH)
-
HPLC grade acetonitrile and water
-
HPLC system with an amino or amide-based column and a UV detector
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in assay buffer (e.g., 10 mM).
-
Prepare a series of di-N-acetylchitobiose standards in assay buffer for the calibration curve.
-
Prepare the enzyme solution at the desired concentration in assay buffer. Keep on ice.
-
-
Enzymatic Reaction:
-
Pre-warm the substrate solution and assay buffer to the optimal reaction temperature (e.g., 37°C).
-
In a microcentrifuge tube, combine the assay buffer and substrate solution.
-
Initiate the reaction by adding the enzyme solution. The final reaction volume and concentrations should be optimized for the specific enzyme.
-
Incubate the reaction at the optimal temperature for a defined period (e.g., 10, 20, 30 minutes).
-
Stop the reaction by adding an equal volume of the stop solution. Alternatively, heat inactivation (e.g., 95°C for 5 minutes) can be used.
-
Include a "no-enzyme" control by adding assay buffer instead of the enzyme solution.
-
-
HPLC Analysis:
-
Centrifuge the stopped reaction mixtures to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
Inject a defined volume of the sample onto the HPLC system.
-
Separate the substrate and products using an appropriate mobile phase and gradient. A common isocratic mobile phase is a mixture of acetonitrile and water (e.g., 75:25 v/v).[7] A gradient elution may provide better resolution.[7][8]
-
Detect the oligosaccharides by UV absorbance at approximately 205 nm.[7]
-
Run the di-N-acetylchitobiose standards to generate a calibration curve of peak area versus concentration.
-
-
Data Analysis:
-
Identify and integrate the peak corresponding to di-N-acetylchitobiose in the sample chromatograms.
-
Use the calibration curve to determine the concentration of di-N-acetylchitobiose produced in each reaction.
-
Calculate the enzyme activity, typically expressed in units (µmol of product formed per minute) per mg of enzyme.
-
Visualizations
Caption: Workflow for a this compound-based chitinase assay.
Caption: Troubleshooting logic for low or no enzyme activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on chitosan: 2. Solution stability and reactivity of partially N-acetylated chitosan derivatives in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. lcms.cz [lcms.cz]
- 7. jfda-online.com [jfda-online.com]
- 8. [PDF] HPLC Analysis of N-acetyl-chito-oligosaccharides during the Acid Hydrolysis of Chitin | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Tetra-N-acetylchitotetraose Concentration for Plant Elicitation
Welcome to the technical support center for the application of tetra-N-acetylchitotetraose as a plant elicitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a plant elicitor?
A1: this compound is a chito-oligosaccharide with a degree of polymerization of four (DP=4), where all four glucosamine (B1671600) residues are acetylated. It acts as a Microbe-Associated Molecular Pattern (MAMP), mimicking the presence of fungal pathogens. Plants recognize this molecule through specific receptors on the cell surface, which triggers a signaling cascade leading to the activation of defense responses. This process is known as pattern-triggered immunity (PTI).
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in water. For experimental use, it is recommended to prepare a stock solution in sterile deionized or distilled water. To ensure sterility, the final working solution should be passed through a 0.22 μm filter before application to plants or cell cultures.
Q3: How should I store this compound solutions?
A3: Stock solutions of this compound should be stored frozen to maintain stability. For long-term storage (up to 6 months), -80°C is recommended. For shorter-term storage (up to 1 month), -20°C is suitable. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: Can this compound be used in combination with other treatments?
A4: Yes, chito-oligosaccharides can be used in conjunction with other treatments, such as fungicides. Research has shown that combining chito-oligosaccharides with low doses of synthetic fungicides can have a synergistic effect, enhancing the inhibition of fungal growth.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable plant response (e.g., no defense gene expression, no ROS burst). | Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration for your specific plant species and experimental system. Start with a range of concentrations (e.g., 10 µM to 500 µM). |
| Plant Insensitivity: The plant species or ecotype may have a less sensitive perception system for this specific elicitor. | Verify the responsiveness of your plant system with a known elicitor (e.g., flg22). Consider that the degree of polymerization and acetylation pattern can influence elicitor activity. | |
| Degradation of Elicitor: The this compound may have degraded due to improper storage or handling. | Prepare a fresh solution from a properly stored stock. Avoid repeated freeze-thaw cycles. | |
| Inconsistent results between experiments. | Variability in Application: Inconsistent application methods can lead to variable responses. | Standardize your application protocol. For foliar spray, ensure even coverage. For root drenching, apply a consistent volume per plant. |
| Plant Developmental Stage: The responsiveness of plants to elicitors can vary with their age and developmental stage. | Use plants of a consistent age and developmental stage for all experiments. | |
| Environmental Conditions: Fluctuations in light, temperature, or humidity can affect plant responses. | Maintain consistent environmental conditions for all experimental replicates. | |
| Negative effects on plant growth (e.g., necrosis, stunting). | Toxicity at High Concentrations: Very high concentrations of elicitors can sometimes lead to a hypersensitive response or phytotoxicity. | Reduce the concentration of this compound used. If you have performed a dose-response curve, select a concentration that elicits a defense response without causing visible damage. |
Quantitative Data Summary
The optimal concentration of this compound can vary depending on the plant species, the application method, and the specific response being measured. The following tables provide a summary of concentration ranges reported for chito-oligosaccharides in different applications. These should be used as a starting point for optimization.
Table 1: General Concentration Ranges for Chito-oligosaccharide Applications in Plants
| Application Method | Concentration Range (mg/L) | Equivalent Molar Range (for DP=4) | Notes |
| Foliar Spray | 50 - 200 | ~60 - 240 µM | Effective for inducing defense responses and promoting growth. |
| Soil Drench | 100 - 300 | ~120 - 360 µM | Used to improve soil health and root development. |
| Seed Coating | 1000 - 5000 (0.1 - 0.5% w/w) | N/A | Enhances seed germination and provides early protection against pathogens. |
| Plant Cell Culture | 1.0 - 100 | ~1.2 - 120 µM | Used for inducing the production of secondary metabolites.[1] |
Table 2: Specific Concentrations of Chito-oligosaccharides Used in Research
| Plant Species | Oligosaccharide | Concentration | Observed Effect | Reference |
| Sugarcane | Oligochitosan (DP not specified) | 30 ppm | Reduced disease index | [2] |
| Rice | Oligochitosan (DP not specified) | 15 ppm | Growth promotion | [2] |
| Wheat | Chito-oligosaccharides | 0.0625% (625 mg/L) | Increased chlorophyll (B73375) content | [2] |
| Maize | Chitosan (B1678972) Pentamer (DP=5) | 10⁻⁵ M, 10⁻⁷ M | Increased net photosynthetic rate | Khan et al. (2002) |
| Soybean | Chitosan Pentamer (DP=5) | 10⁻⁷ M | Increased net photosynthetic rate | Khan et al. (2002) |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of sterile water to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to dissolve the powder completely.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
2. Application to Plant Cell Suspension Cultures
-
Materials:
-
Established plant cell suspension culture
-
This compound stock solution
-
Sterile 0.22 μm syringe filter
-
Sterile pipette
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentration using sterile water or culture medium.
-
Sterilize the final solution by passing it through a 0.22 μm syringe filter.
-
Add the sterilized elicitor solution to the plant cell suspension culture at the desired final concentration.
-
Incubate the treated culture under standard growth conditions and monitor for the desired response (e.g., secondary metabolite production, defense gene expression).
-
3. Foliar Application to Whole Plants
-
Materials:
-
Healthy, well-watered plants of a consistent age
-
This compound stock solution
-
Sterile water
-
Surfactant (e.g., Tween 20)
-
Hand atomizer or sprayer
-
-
Procedure:
-
Prepare the final spray solution by diluting the stock solution in sterile water to the desired concentration.
-
Add a surfactant (e.g., 0.02% Tween 20) to the spray solution to ensure even coverage on the leaf surface.
-
Spray the solution onto the plant foliage until runoff, ensuring both the adaxial and abaxial surfaces of the leaves are covered.
-
For control plants, spray with a solution containing sterile water and the surfactant only.
-
Keep the treated plants under controlled environmental conditions and monitor for the desired response.
-
Visualizations
References
Technical Support Center: Purification of Synthetic Tetra-N-acetylchitotetraose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic tetra-N-acetylchitotetraose.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of synthetic this compound?
A1: Common impurities in the synthesis of this compound can be categorized as follows:
-
Process-Related Impurities:
-
Shorter Oligomers (Deletion Sequences): Tri-N-acetylchitotriose and di-N-acetylchitobiose resulting from incomplete coupling reactions during chain elongation.
-
Longer Oligomers: Penta-N-acetylchitopentaose and longer chains may form if the reaction is not carefully controlled.
-
Anomers: The desired product may exist as a mixture of α and β anomers at the reducing end, which can be challenging to separate.[1]
-
De-acetylated or Partially Acetylated Species: Incomplete N-acetylation or de-acetylation during workup can lead to a heterogeneous mixture of products.
-
-
Reagent-Related Impurities:
-
Protecting Groups: Remnants of protecting groups used during the synthesis that were not completely removed.
-
Coupling Reagents and Byproducts: Residuals from reagents used to form the glycosidic bonds.
-
Solvents: Residual organic solvents from the synthesis and purification steps.
-
-
Side-Product Impurities:
-
Oxazoline (B21484) Derivatives: Formation of stable oxazoline rings can be a side reaction during glycosylation.
-
Products of Hydrolysis: Cleavage of glycosidic bonds if the sample is exposed to acidic or basic conditions during purification or storage.
-
Q2: Which chromatographic techniques are most effective for purifying this compound?
A2: Due to the polar and hydrophilic nature of this compound, specialized chromatographic techniques are required:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is a highly effective method for separating polar compounds like oligosaccharides. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, allowing for good retention and separation.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Amide Columns: Columns with amide-embedded stationary phases offer alternative selectivity for polar compounds and can be used for the purification of N-acetylated oligosaccharides.
-
Size Exclusion Chromatography (SEC): SEC can be useful for removing smaller impurities like residual solvents and reagents, or for separating the target tetramer from significantly larger oligomers. However, its resolution for separating oligomers of similar size (e.g., tri-, tetra-, and pentasaccharides) is often limited.
Q3: How can I confirm the purity and identity of my final product?
A3: A combination of analytical techniques is recommended for comprehensive characterization:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV at a low wavelength like 210 nm, or an Evaporative Light Scattering Detector - ELSD) can assess the purity of the sample by detecting the presence of other components.
-
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is crucial for confirming the molecular weight of the purified this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure, including the stereochemistry of the glycosidic linkages and the presence of the N-acetyl groups. Quantitative NMR (qNMR) can be used for an accurate purity assessment against a certified reference standard.
Troubleshooting Guides
Problem 1: Low Yield of Purified Product
| Possible Cause | Suggested Solution |
| Poor recovery from the chromatographic column. | Optimize the mobile phase composition to ensure complete elution of the product. For HILIC, this may involve increasing the water content in the gradient. Consider using a column with a different stationary phase chemistry. |
| Product degradation during purification. | Avoid prolonged exposure to harsh pH conditions. Ensure solvents are of high purity and free of contaminants that could react with the product. |
| Precipitation of the sample on the column. | Ensure the sample is fully dissolved in the initial mobile phase before injection. Reduce the initial organic solvent concentration in the mobile phase if using HILIC. |
| Inaccurate fraction collection. | Optimize the fraction collection parameters based on a preliminary analytical run to ensure the main peak is collected efficiently. |
Problem 2: Persistent Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Co-elution with the main product. | Modify the chromatographic method. For HPLC/HILIC, adjust the gradient slope, mobile phase composition (e.g., buffer type, pH, organic solvent), or column temperature. Consider a different column with alternative selectivity. |
| Presence of structurally similar impurities (e.g., oligomers with different degrees of polymerization). | A shallow gradient in HILIC or RP-HPLC can improve the resolution between oligomers of different lengths. A linear relationship between the logarithm of the retention time and the degree of polymerization can help in identifying these impurities. |
| Anomeric mixture. | An amide-based HPLC column with an acetonitrile/water mobile phase has been shown to be effective in separating α and β anomers of N-acetylchitooligosaccharides.[1] |
| Incomplete removal of protecting groups. | This may require an additional deprotection step in the synthetic workflow or a different purification strategy, such as a normal-phase chromatography step before the final reversed-phase or HILIC purification. |
Quantitative Data Summary
| Purification Step | Starting Material (mg) | Purified Product (mg) | Yield (%) | Purity (%) | Analytical Method for Purity |
| Crude Product | e.g., 500 | - | - | e.g., 40 | HPLC-ELSD |
| HILIC Purification | e.g., 480 | e.g., 150 | e.g., 31 | e.g., >95 | HPLC-ELSD, qNMR |
| SEC Polishing | e.g., 140 | e.g., 120 | e.g., 86 | e.g., >98 | HPLC-ELSD, qNMR |
Experimental Protocols
Protocol 1: Preparative HILIC Purification
-
Column: A preparative HILIC column (e.g., Amide or Diol chemistry).
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate.
-
Gradient:
-
0-5 min: 100% A
-
5-45 min: 0-100% B (linear gradient)
-
45-50 min: 100% B
-
50-55 min: 100% A (re-equilibration)
-
-
Flow Rate: Dependent on the column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).
-
Detection: UV at 210 nm and/or ELSD.
-
Sample Preparation: Dissolve the crude synthetic mixture in the initial mobile phase (or a solvent with a slightly lower elution strength) and filter through a 0.45 µm filter before injection.
-
Fraction Collection: Collect fractions corresponding to the main peak, guided by the detector signal.
-
Post-Purification: Combine the pure fractions, remove the solvent under reduced pressure (lyophilization is preferred), and analyze the purity of the final product.
Protocol 2: Purity Assessment by qNMR
-
Internal Standard: Select a certified internal standard that has a known purity and a signal in a region of the 1H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the purified this compound (e.g., 5-10 mg).
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a known volume of a suitable deuterated solvent (e.g., D₂O).
-
-
NMR Acquisition:
-
Acquire a quantitative 1H NMR spectrum. Key parameters include a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest and the internal standard, and a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualizations
Caption: General workflow for the purification and analysis of synthetic this compound.
References
preventing degradation of tetra-N-acetylchitotetraose in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of tetra-N-acetylchitotetraose in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
For long-term stability, this compound powder should be stored at -20°C, where it can be kept for up to three years.[1] For solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always store containers tightly closed in a dry, cool, and well-ventilated area.[2][3]
Q2: What solvents are suitable for dissolving this compound?
This compound is soluble in water.[1] For a stock solution, concentrations up to 100 mg/mL can be achieved, though ultrasonic assistance may be needed.[1] If water is used to make the stock solution, it is advisable to dilute it to the working concentration and then sterilize it by filtering through a 0.22 μm filter before use.[1]
Q3: What are the primary causes of this compound degradation in solution?
The primary cause of degradation is enzymatic hydrolysis. Enzymes such as chitinases and chitosanases can cleave the β-1,4-glycosidic linkages of the oligosaccharide.[4][5][6] Degradation can also be influenced by non-optimal pH and temperature, which can affect both chemical stability and the activity of contaminating enzymes.[7][8][9] Strong acids are also known to hydrolyze these linkages.[5]
Q4: How can I detect if my this compound solution has degraded?
Degradation results in the formation of smaller oligosaccharides (like di-N-acetylchitobiose) and the N-acetylglucosamine monomer.[6][10][11] This can be detected using analytical techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), which can separate and identify the hydrolysis products.[6][10][12]
Troubleshooting Guide
Q5: My experimental results are inconsistent. Could degradation of this compound be the cause?
Yes, inconsistent results can be a sign of compound degradation. If the concentration of the active compound decreases over time or varies between aliquots, it will affect experimental outcomes. Follow the logical troubleshooting workflow below to diagnose the issue.
Caption: Logical workflow for troubleshooting this compound degradation.
Q6: I suspect enzymatic contamination in my buffer or other reagents. How can I prevent this?
To prevent enzymatic contamination, always use sterile, nuclease-free water for preparing solutions. All buffers and media should be filter-sterilized. Employ aseptic handling techniques, such as using sterile pipette tips and tubes, to avoid introducing microbial contaminants that may produce chitinolytic enzymes.
Data Summary
Quantitative data regarding the stability of this compound and related compounds are summarized below.
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| Solvent | -80°C | 6 months | [1] |
| Solvent | -20°C | 1 month | [1] |
Table 2: Factors Influencing Stability of Chito-oligosaccharides
| Factor | Condition | Effect on Stability | Reference |
| pH | Acidic (< 5.0) | Potential for acid hydrolysis. Optimal for some degrading enzymes (chitosanases). | [5][7][8] |
| Neutral (6.0 - 7.5) | Generally stable; optimal for some degrading enzymes. | [9] | |
| Alkaline (> 8.0) | Generally stable, but some degrading enzymes can remain active. | [8][9] | |
| Temperature | ≤ 4°C | High stability, recommended for short-term storage of solutions. | [2][3] |
| 30°C - 40°C | Increased risk of degradation if contaminating enzymes are present. | [8][13] | |
| 50°C - 60°C | Optimal temperature for many chitinolytic enzymes, leading to rapid degradation. | [7] | |
| Enzymes | Chitinases, Chitosanases | Direct enzymatic cleavage of glycosidic bonds. | [4][6] |
Experimental Protocols
Protocol 1: Preparation of a Sterile Working Solution
This protocol outlines the steps for preparing a sterile solution of this compound to minimize the risk of enzymatic contamination.
-
Pre-requisites: Use a calibrated balance, sterile conical tubes, sterile nuclease-free water, and a 0.22 µm syringe filter.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of sterile nuclease-free water to achieve the desired stock concentration. If necessary, use a vortex or sonicator to aid dissolution.[1]
-
Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm syringe filter and dispense the solution into a new sterile tube. This step removes any potential microbial contaminants.[1]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles. Store the aliquots at -20°C for up to one month or -80°C for up to six months.[1]
Caption: Standard workflow for preparing a sterile solution of this compound.
Protocol 2: Quality Control Assay for Degradation using TLC
This protocol provides a basic method to check for the degradation of this compound.
-
Sample Preparation: Spot a small amount (1-2 µL) of your this compound solution onto a silica (B1680970) gel TLC plate. Also spot reference standards for this compound and potential degradation products (e.g., di-N-acetylchitobiose, N-acetylglucosamine) if available.
-
Development: Develop the TLC plate in a chamber with a suitable solvent system (e.g., a mixture of n-propanol, water, and ammonia).
-
Visualization: After development, dry the plate. Visualize the spots using an appropriate stain, such as p-anisaldehyde or by charring with sulfuric acid.
-
Analysis: Compare the retention factor (Rf) of the spots from your sample to the standards. The presence of spots with higher Rf values than the main compound indicates the presence of smaller, more mobile degradation products.[6][12]
Signaling and Experimental Context
In biological systems, this compound and other chitooligosaccharides can act as signaling molecules. For instance, in plants, they can be perceived by cell surface receptors, triggering a defense response.[1][14] Understanding this context is crucial for designing experiments and interpreting results.
Caption: Simplified pathway for chitin-triggered plant defense signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. echemi.com [echemi.com]
- 3. targetmol.com [targetmol.com]
- 4. Enzymatic Degradation of Chitosans : - A study of the mode of action of selected chitinases and chitosanases | Semantic Scholar [semanticscholar.org]
- 5. Bioproduction of Chitooligosaccharides: Present and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production, Characterization and Application of a Novel Chitosanase from Marine Bacterium Bacillus paramycoides BP-N07 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Accumulation of N-Acetylglucosamine Oligomers in the Plant Cell Wall Affects Plant Architecture in a Dose-Dependent and Conditional Manner - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the stability of tetra-N-acetylchitotetraose for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of tetra-N-acetylchitotetraose during long-term storage. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its long-term stability crucial?
This compound is an oligosaccharide derived from chitin (B13524) that plays a significant role in various biological processes, including eliciting plant defense systems.[1] Its stability is critical for ensuring the reproducibility and accuracy of experimental results, as degradation can lead to a loss of biological activity and the formation of impurities that may interfere with assays.
Q2: What are the primary degradation pathways for this compound?
There are two main chemical degradation pathways for this compound:
-
Acid-Catalyzed Hydrolysis: This involves the cleavage of the β-(1,4)-glycosidic bonds that link the N-acetylglucosamine units. This process is highly dependent on pH, temperature, and the presence of strong acids.[2][3] While stable at a pH of around 4.25, strongly acidic or alkaline conditions can accelerate the breakdown of these bonds.[4][5]
-
Maillard Reaction: This is a non-enzymatic browning reaction that occurs between the reducing end of the oligosaccharide and any primary amine-containing compounds (e.g., amino acids, proteins, or certain buffer salts like Tris) in the formulation, especially under heated conditions.[6][7] This reaction leads to discoloration, a decrease in pH, and the formation of a complex mixture of products.[8]
Q3: What are the recommended storage conditions for this compound?
To ensure long-term stability, storage conditions should be strictly controlled. The recommended conditions vary depending on whether the compound is in solid or solution form.
Q4: How can I enhance the stability of my this compound samples for long-term storage?
Lyophilization (freeze-drying) is a highly effective method for enhancing the long-term stability of this compound. This process removes water at a low temperature, which significantly reduces the rates of both hydrolysis and the Maillard reaction.[9] For aqueous solutions, preparing the sample in a cryoprotectant-containing buffer before lyophilization can prevent degradation and maintain the structural integrity of the compound.[10][11]
Troubleshooting Guides
Problem 1: My aqueous solution of this compound has turned yellow or brown during storage.
-
Probable Cause: This discoloration is a classic sign of the Maillard reaction.[8] This occurs when the reducing sugar end of the oligosaccharide reacts with primary amines in your buffer (e.g., Tris, glycine) or contaminants. The reaction is accelerated by elevated temperatures.
-
Solution:
-
Buffer Selection: Avoid buffers containing primary amines. Use buffers such as phosphate (B84403), HEPES, or citrate.
-
Temperature Control: Store solutions at recommended low temperatures (-20°C or -80°C) immediately after preparation.[1]
-
Purity: Ensure all components of your solution are of high purity to avoid amine contaminants.
-
Lyophilize: For long-term storage, lyophilize the sample from a suitable buffer to remove water, which is a key component for the Maillard reaction to proceed.[9]
-
Problem 2: I observe peak broadening or the appearance of new, smaller peaks in my HPLC analysis after storing the sample.
-
Probable Cause: This indicates degradation of the this compound, likely due to the hydrolysis of glycosidic bonds.[3] This results in a mixture of shorter oligosaccharides (di- and tri-saccharides) and N-acetylglucosamine monomers.
-
Solution:
-
pH Control: Ensure the pH of your solution is maintained within a stable range. Avoid strongly acidic or alkaline conditions.[4] Hydrolysis is catalyzed by acid.[12]
-
Storage Temperature: Store the solution frozen at -80°C to minimize hydrolytic activity.[1]
-
Aseptic Technique: If using water as a solvent, filter and sterilize it to prevent microbial growth, which could alter the pH and secrete enzymes that degrade the oligosaccharide.[1]
-
Fresh Preparation: For sensitive experiments, prepare the solution fresh and use it immediately.
-
Problem 3: My lyophilized sample appears collapsed or has a glassy, melted texture.
-
Probable Cause: This is known as cake collapse, which occurs if the temperature during the primary drying phase of lyophilization exceeds the glass transition temperature (Tg) of the frozen formulation.[11] This can compromise the stability and solubility of the final product.
-
Solution:
-
Formulation: Add a cryoprotectant such as sucrose (B13894), trehalose, or certain sugar alcohols to your formulation.[11][13] These excipients increase the glass transition temperature, providing a wider safety margin during drying.
-
Lyophilization Protocol: Ensure your freeze-dryer's shelf temperature is set several degrees below the determined Tg of your formulation during primary drying.
-
Proper Freezing: Freeze the sample thoroughly before starting the lyophilization cycle. A slow freezing rate can sometimes be beneficial.
-
Data Presentation
Table 1: Recommended Long-Term Storage Conditions
| Form | Temperature | Duration | Recommended Container | Key Considerations |
| Solid Powder | -20°C | Up to 3 years | Tightly sealed, dry, cool, well-ventilated | Avoid moisture and repeated temperature fluctuations.[14][15] |
| Aqueous Solution | -20°C | Up to 1 month | Sterile, sealed vials | Use within one month.[1] Avoid buffers with primary amines. |
| Aqueous Solution | -80°C | Up to 6 months | Sterile, sealed vials | Recommended for longer-term solution storage.[1] Provides better stability than -20°C.[16] |
Experimental Protocols
Protocol 1: Stability-Enhanced Lyophilization of this compound
This protocol is designed to prepare a stable, lyophilized powder of this compound suitable for long-term storage.
-
Preparation of Formulation Buffer:
-
Prepare a 10 mM sodium phosphate buffer.
-
Add a cryoprotectant, such as sucrose or trehalose, to a final concentration of 5% (w/v). These sugars help to form a stable amorphous cake and protect the oligosaccharide during drying.[11]
-
Adjust the pH to 6.8 - 7.2.
-
Filter the buffer through a 0.22 µm sterile filter.
-
-
Sample Preparation:
-
Dissolve the this compound powder in the prepared formulation buffer to the desired concentration (e.g., 10 mg/mL).
-
Dispense the solution into sterile lyophilization vials. Do not fill vials more than one-third of their total volume.
-
Partially insert sterile lyophilization stoppers onto the vials.
-
-
Freezing:
-
Place the vials on the shelf of the freeze-dryer.
-
Cool the shelf to -40°C at a rate of 1°C/minute.
-
Hold the samples at -40°C for at least 3 hours to ensure complete freezing.
-
-
Primary Drying (Sublimation):
-
Set the vacuum to 100 mTorr.
-
Increase the shelf temperature to -20°C and hold for 24-48 hours, or until all ice has sublimated. The temperature must be kept below the glass transition temperature of the formulation.
-
-
Secondary Drying (Desorption):
-
Increase the shelf temperature to 25°C at a rate of 0.2°C/minute.
-
Hold at 25°C for an additional 6-12 hours to remove residual bound water.
-
-
Stoppering and Storage:
-
Backfill the chamber with sterile nitrogen gas to atmospheric pressure.
-
Fully stopper the vials under vacuum or nitrogen.
-
Remove vials and secure the stoppers with aluminum crimp seals.
-
Store the lyophilized product at -20°C.
-
Protocol 2: HPLC Method for Stability Assessment
This method can be used to monitor the degradation of this compound over time.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Refractive Index (RI) detector.
-
Column: Amine-based column (e.g., an amino-propyl stationary phase) suitable for carbohydrate analysis.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting condition is 80:20 (v/v) acetonitrile:water.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for the N-acetyl group) or RI detection.
-
Procedure:
-
Prepare a standard solution of high-purity this compound at a known concentration.
-
At specified time points (e.g., 0, 1, 3, 6 months), withdraw a sample from the stored solution.
-
Dilute the sample to the working concentration range of the assay.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (indicating degradation products) or a decrease in the area of the main this compound peak.[3]
-
Quantify the percentage of remaining intact compound by comparing the peak area to the initial (time 0) sample.
-
Visualizations
Caption: Decision workflow for selecting the appropriate storage method.
Caption: Primary degradation pathways for this compound.
Caption: Experimental workflow for assessing long-term stability via HPLC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Production of Low Molecular Weight Chitosan and Chitooligosaccharides (COS): A Review [mdpi.com]
- 3. jfda-online.com [jfda-online.com]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. News on the Maillard reaction of oligomeric carbohydrates: a survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing storage stability of lyophilized recombinant human interleukin-11 with disaccharide/hydroxyethyl starch mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Production of Chitooligosaccharides and Their Potential Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Freeze-drying of proteins with glass-forming oligosaccharide-derived sugar alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. targetmol.com [targetmol.com]
- 16. Comparison of Two Storage Methods for the Analysis of Cholinesterase Activities in Food Animals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining HPLC Methods for Tetra-N-acetylchitotetraose Separation
Welcome to the technical support center for the HPLC separation of tetra-N-acetylchitotetraose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC separation of this compound.
Q1: Why am I seeing peak tailing for my this compound peak?
Peak tailing is a common issue when analyzing polar compounds like this compound and is often caused by secondary interactions with the stationary phase.[1][2][3][4]
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with the polar functional groups of your analyte, leading to tailing.[1][4]
-
Column Contamination: Accumulation of contaminants on the column can create active sites that cause peak tailing.
-
Solution: Implement a regular column cleaning and regeneration protocol. A guard column can also help protect the analytical column from strongly retained impurities.
-
-
Sample Overload: Injecting too much sample can lead to peak distortion.
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening and tailing.[4]
-
Solution: Use tubing with a narrow internal diameter and keep the length to a minimum.
-
Q2: My this compound peak is split or doubled. What is the cause and how can I fix it?
Split peaks can be challenging to diagnose as they can arise from several factors before or during separation.
-
Sample Solvent Incompatibility: This is a frequent issue in HILIC mode, where water is a strong solvent. If your sample is dissolved in a solvent with a significantly higher water content than your initial mobile phase, it can cause peak distortion.[5]
-
Solution: Dissolve your this compound sample in a solvent that matches your initial mobile phase composition, or in a weaker solvent (higher acetonitrile (B52724) concentration).[5]
-
-
Column Bed Deformation: A void at the column inlet or a partially blocked frit can disrupt the sample band, leading to split peaks.
-
Solution: Check for a void by disconnecting the column and inspecting the inlet. If a blockage is suspected, back-flushing the column (if the manufacturer's instructions permit) may help.[2] Using a guard column can help prevent frit blockage.
-
-
Co-eluting Impurity: It's possible that an impurity is co-eluting with your main peak.
-
Solution: Adjust the mobile phase composition or gradient to try and resolve the two peaks.
-
Q3: I'm not seeing any peaks in my chromatogram. What should I check?
The absence of peaks can be due to a simple oversight or a more complex system issue.[6][7]
-
Injection Issues:
-
Detector Settings:
-
Flow Path and Mobile Phase:
-
Solution: Check for leaks in the system and ensure there is a stable flow rate and pressure. Make sure the mobile phase composition is correct and that the analyte is soluble and stable in it.[9]
-
-
Strong Sample Retention:
-
Solution: It's possible the compound is very strongly retained on the column. Try a stronger mobile phase (higher water content in HILIC/amino column separation) to elute the compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating this compound?
For highly polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method.[10][11]
-
Amino (NH2) Columns: These are widely used for the analysis of carbohydrates and provide good separation based on hydrogen bonding.[12][13][14]
-
Amide Columns: These can also be effective for separating oligosaccharides.[15]
-
Diol Columns: These offer another HILIC stationary phase option.[10]
Q2: What is a typical mobile phase for this compound separation?
A gradient of acetonitrile and water is commonly used.[8]
-
Typical Gradient: A linear gradient where the percentage of water is increased over time is effective for separating oligosaccharides of different sizes. An example is starting with a high acetonitrile concentration (e.g., 80%) and decreasing it to around 60% over the run.[8]
Q3: How can I improve the resolution between different N-acetylchitooligosaccharides?
-
Optimize the Gradient: A shallower gradient (slower increase in water content) can improve the separation between closely eluting peaks.[16]
-
Adjust Flow Rate: Lowering the flow rate can sometimes enhance resolution.
-
Column Temperature: Increasing the column temperature can improve peak shape and sometimes resolution, but it may also decrease retention time.[4]
Q4: My amino column's performance has degraded over time. Can it be cleaned?
Yes, amino columns can often be regenerated. However, always consult the manufacturer's instructions first.[17]
-
General Cleaning Procedure: A general approach involves flushing the column with a series of solvents of decreasing and then increasing polarity.[12] For stubborn contaminants, a wash with a dilute base like ammonium (B1175870) hydroxide (B78521) in water/acetonitrile may be effective, followed by re-equilibration with your mobile phase.[12][17]
Quantitative Data Summary
| Parameter | Recommended Conditions |
| Column Type | Amino (NH2) or Amide HILIC, 5 µm particle size |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water |
| Gradient Profile | Start with 80% A, decrease to 60% A over 60 min[8] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 205 nm[8] |
| Injection Volume | 5-20 µL |
| Sample Diluent | Initial mobile phase composition (e.g., 80:20 Acetonitrile:Water) |
Experimental Protocols
Protocol 1: Standard HPLC Method for this compound Separation
-
Sample Preparation:
-
Dissolve the this compound standard or sample in the initial mobile phase (e.g., 80:20 acetonitrile:water) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Column:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: Amino (NH2) column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade acetonitrile.
-
Mobile Phase B: HPLC-grade water.
-
Degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Equilibrate the column with the initial mobile phase composition (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.
-
Set the column oven temperature to 35°C.
-
Set the UV detector to 205 nm.
-
-
Gradient Program:
-
0-60 min: Linear gradient from 80% A to 60% A.
-
60-65 min: Return to initial conditions (80% A).
-
65-80 min: Re-equilibration at 80% A.
-
-
Injection and Data Acquisition:
-
Inject 10 µL of the prepared sample.
-
Acquire data for the duration of the run.
-
Visualizations
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. uhplcs.com [uhplcs.com]
- 4. benchchem.com [benchchem.com]
- 5. support.waters.com [support.waters.com]
- 6. abouzid.com [abouzid.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. jfda-online.com [jfda-online.com]
- 9. researchgate.net [researchgate.net]
- 10. shodex.com [shodex.com]
- 11. waters.com [waters.com]
- 12. Use, cleaning and storage of cyano column and amino column_ [uhplcslab.com]
- 13. Principle and Cleaning Method of NH2 HPLC Columns - Hawach [hawachhplccolumn.com]
- 14. Fractionation and analysis of neutral oligosaccharides by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. mastelf.com [mastelf.com]
- 17. researchgate.net [researchgate.net]
dealing with batch-to-batch variability of commercial tetra-N-acetylchitotetraose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial tetra-N-acetylchitotetraose.
Troubleshooting Guide
Batch-to-batch variability of this compound can lead to inconsistent experimental outcomes. This guide provides a systematic approach to identifying and mitigating potential issues.
Issue 1: Inconsistent or Lower-Than-Expected Biological Activity
Possible Causes:
-
Purity: The actual concentration of this compound may be lower than stated, or the lot may contain impurities that interfere with the biological assay.
-
Structural Integrity: The compound may have degraded due to improper storage or handling.
-
Presence of Endotoxins: For cell-based assays, endotoxin (B1171834) contamination can elicit non-specific responses.
-
Incorrect Concentration: Errors in weighing or dissolving the compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent bioactivity.
Recommended Actions:
-
Verify Purity and Structure:
-
Quantify Endotoxin Levels:
-
Use a Limulus Amebocyte Lysate (LAL) assay to test for endotoxin contamination, especially for immunology-related experiments.
-
-
Re-verify Concentration:
-
Ensure accurate weighing using a calibrated balance.
-
Prepare fresh stock solutions and verify concentration if a suitable spectrophotometric method is available.
-
-
Compare with a Reference Lot:
-
If you have a previous batch that performed well, run a side-by-side comparison with the new batch using the same analytical methods and biological assays.
-
-
Contact the Supplier:
-
If you find significant discrepancies, provide your analytical data to the supplier's technical support team.
-
Issue 2: Poor Solubility or Presence of Particulates
Possible Causes:
-
Incorrect Solvent: The solvent used may not be appropriate for this compound.
-
Contaminants: The presence of insoluble impurities.
-
Degradation: The compound may have degraded into less soluble forms.
Troubleshooting Steps:
-
Confirm Recommended Solvent: Check the supplier's datasheet for the recommended solvent. Water is typically used, but slight adjustments in pH might be necessary.
-
Gentle Warming and Sonication: Try warming the solution to 37°C or using a bath sonicator to aid dissolution. Avoid harsh conditions that could cause degradation.
-
Filtration: If particulates remain, filter the solution through a 0.22 µm sterile filter. Note that this may remove insoluble active compound and reduce the effective concentration.
-
Analyze the Particulate: If possible, analyze the insoluble material to determine its nature (e.g., via microscopy or spectroscopy).
Frequently Asked Questions (FAQs)
Q1: What are the critical quality control parameters I should check for each new batch of this compound?
A1: For each new lot, it is advisable to verify the following parameters, comparing them to the supplier's Certificate of Analysis (CofA) and your own historical data.
Table 1: Recommended Quality Control Parameters for this compound
| Parameter | Method | Acceptance Criteria | Rationale |
| Identity | Mass Spectrometry (MS), NMR | Match reference spectra | Confirms the correct molecule is present. |
| Purity | HPLC, LC-MS | ≥95% (or as required by the application) | Ensures the majority of the material is the active compound.[1][2] |
| Degree of Polymerization (DP) | HPLC, MS | Predominantly DP4 | Confirms the correct oligosaccharide length.[4][5] |
| Degree of Acetylation (DA) | NMR, Titration Methods | Fully N-acetylated | The degree of acetylation is critical for biological activity.[4][5] |
| Appearance | Visual Inspection | White to off-white powder | Deviations can indicate contamination or degradation. |
| Solubility | Dissolution Test | Clear solution in the specified solvent | Ensures the compound can be properly formulated for experiments. |
| Endotoxin Level | LAL Assay | < 1 EU/mg (for cell-based assays) | Prevents non-specific inflammatory responses. |
Q2: My experimental results are inconsistent, but the supplier's Certificate of Analysis shows the new batch meets specifications. What should I do?
A2: A CofA provides summary data, but subtle differences that are within the supplier's specifications can still impact sensitive assays.
-
Request More Detailed Data: Ask the supplier for the raw data (e.g., HPLC chromatograms) for the specific batch.
-
In-House Testing: Perform your own analysis as described in Table 1. Pay close attention to minor impurity peaks in the HPLC profile that may differ from previous batches.
-
Bioactivity Assay with a Standard: Run a dose-response curve of the new batch against a well-characterized internal standard or a previous lot that gave good results. This can reveal differences in potency.
Q3: How does this compound elicit a response in plant cells?
A3: In plants, this compound acts as a Pathogen-Associated Molecular Pattern (PAMP). It is recognized by cell surface receptors, triggering a signaling cascade known as PAMP-Triggered Immunity (PTI).
Caption: Chitin-induced signaling pathway in plants.
This signaling involves:
-
Recognition: Chitin fragments are recognized by Pattern Recognition Receptors (PRRs) on the cell surface.[6][7]
-
Activation of Kinases: This binding activates intracellular Receptor-Like Cytoplasmic Kinases (RLCKs).[7][8]
-
Downstream Signaling: The activated RLCKs initiate downstream events, including a MAP kinase cascade and the production of reactive oxygen species (ROS).[6][9]
-
Immune Response: These signaling events lead to the expression of defense-related genes, fortifying the plant against pathogens.[6]
Experimental Protocols
Protocol 1: Quality Control Analysis of this compound by HPLC
Objective: To verify the purity and degree of polymerization of a commercial batch of this compound.
Materials:
-
This compound sample
-
HPLC system with a UV or Refractive Index (RI) detector
-
Amine-based HPLC column (e.g., Amide, NH2)
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water
-
Reference standards for N-acetylglucosamine (GlcNAc) and chitooligosaccharides of varying DP (if available).
Procedure:
-
Sample Preparation:
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of ultrapure water to make a 1 mg/mL stock solution.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example): [1]
-
Column: Amine-based column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water. For example, a linear gradient from 80% acetonitrile / 20% water to 60% acetonitrile / 40% water over 60 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm or RI.
-
-
Analysis:
-
Run the sample and compare the retention time of the major peak to a reference standard or previous batch data.
-
Calculate the purity by integrating the area of all peaks and expressing the area of the main peak as a percentage of the total area.
-
The presence of peaks at shorter retention times may indicate the presence of smaller oligosaccharides (DP < 4) or GlcNAc.
-
Protocol 2: Bioactivity Validation in a Plant-Based Assay (Oxidative Burst)
Objective: To confirm the biological activity of a new batch of this compound by measuring the production of reactive oxygen species (ROS) in plant cell cultures.
Materials:
-
Plant cell suspension culture (e.g., Arabidopsis thaliana or tobacco)
-
Luminol (B1675438) or another suitable chemiluminescent probe for ROS detection
-
Horseradish peroxidase (HRP)
-
Microplate reader with luminescence detection
-
This compound solution (prepared as in Protocol 1)
Procedure:
-
Cell Preparation:
-
Allow the plant cell suspension culture to equilibrate in fresh medium for at least 1 hour before the experiment.
-
Adjust the cell density to the desired concentration.
-
-
Assay Setup:
-
In a white 96-well plate, add the plant cells.
-
Add luminol and HRP to each well. .
-
-
Measurement:
-
Measure the baseline luminescence for 5-10 minutes.
-
Add different concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) to the wells.
-
Immediately begin measuring luminescence every 1-2 minutes for at least 30 minutes.
-
-
Data Analysis:
-
Plot the luminescence intensity over time for each concentration.
-
A rapid increase in luminescence after the addition of this compound indicates a successful oxidative burst and confirms the bioactivity of the compound.
-
Compare the dose-response curve to that of a previous, validated batch.
-
By implementing these troubleshooting guides, FAQs, and experimental protocols, researchers can better manage the challenges associated with the batch-to-batch variability of commercial this compound, leading to more reproducible and reliable scientific outcomes.
References
- 1. jfda-online.com [jfda-online.com]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS analysis of chitooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection and Separation of Chito/Chitin Oligosaccharides | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Plant immune receptor pathways as a united front against pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PTI‐ETI synergistic signal mechanisms in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plant immunity: Evolutionary insights from PBS1, Pto and RIN4 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Plant's Armor: A Comparative Guide to Tetra-N-acetylchitotetraose Activity
For researchers, scientists, and drug development professionals, understanding the nuanced responses of different plant species to elicitors is paramount. Tetra-N-acetylchitotetraose, a specific chito-oligosaccharide, is a potent activator of plant defense mechanisms. This guide provides a comparative overview of its activity across various plant species, supported by experimental data and detailed protocols to aid in the validation and application of this compound in agricultural and pharmaceutical research.
Chito-oligosaccharides, including this compound, are recognized by plants as microbe-associated molecular patterns (MAMPs), triggering a cascade of defense responses collectively known as pattern-triggered immunity (PTI). This innate immune response is a crucial first line of defense against a broad range of pathogens.
Comparative Analysis of Defense Responses
While the fundamental signaling pathway for chitin (B13524) perception is largely conserved across the plant kingdom, the magnitude and dynamics of the downstream defense responses can vary significantly between species. Comprehensive, direct quantitative comparisons of this compound-induced responses across multiple plant species under standardized conditions are not extensively available in published literature. However, by collating data from various studies on chito-oligosaccharide treatments, we can infer comparative activities.
Transcriptomic studies in species such as pea (Pisum sativum), tea plant (Camellia sinensis), and annual ryegrass (Lolium multiflorum) reveal that treatment with chito-oligosaccharides leads to the differential expression of thousands of genes.[1][2][3][4] These studies consistently show the upregulation of genes involved in:
-
Plant-pathogen interaction pathways: Genes encoding for pattern recognition receptors (PRRs), signaling kinases, and transcription factors.
-
Hormone signaling: Particularly genes related to salicylic (B10762653) acid (SA) and jasmonic acid (JA) pathways, which are key regulators of plant defense.[5]
-
Secondary metabolite biosynthesis: Production of antimicrobial compounds like phytoalexins.
-
Cell wall reinforcement: Genes involved in callose deposition and lignin (B12514952) biosynthesis.
While these transcriptomic datasets provide a global view of the induced responses, they are not standardized for direct quantitative comparison of specific gene induction levels across these diverse species in response to this compound.
Table 1: Summary of Chito-oligosaccharide Induced Defense Responses in Different Plant Species (Qualitative Comparison)
| Plant Species | Defense Response | Key Findings |
| Pea (Pisum sativum) | Gene Expression | Treatment with deacetylated chito-oligosaccharides resulted in the differential expression of 886 genes, with 693 being up-regulated. Enriched pathways included response to salicylic acid and programmed cell death.[5] |
| Tea Plant (Camellia sinensis) | Gene Expression, Physiological Changes | Chito-oligosaccharide treatment led to 5409 differentially expressed genes (3149 up-regulated). It also increased antioxidant enzyme activity (SOD and POD), chlorophyll (B73375) content, and soluble sugar content.[4] |
| Annual Ryegrass (Lolium multiflorum) | Gene Expression, Physiological Changes | Chitosan treatment under osmotic stress altered the expression of genes related to carbon metabolism, photosynthesis, and plant hormones, and enhanced the activities of antioxidant enzymes (SOD, CAT, POD).[3] |
Experimental Protocols
To facilitate the validation and comparative analysis of this compound activity, detailed protocols for key defense response assays are provided below.
Measurement of Reactive Oxygen Species (ROS) Burst
The production of ROS, often termed the "oxidative burst," is one of the earliest responses to elicitor perception.
Protocol:
-
Plant Material: Use leaf discs (4-5 mm diameter) from 4-6 week old plants.
-
Pre-incubation: Float leaf discs on sterile water in a 96-well white microplate overnight in the dark to reduce wounding-induced ROS.
-
Elicitation Solution: Prepare a solution containing 20 µM L-012 (a luminol (B1675438) derivative) and 1 µg/mL horseradish peroxidase (HRP) in sterile water. Add this compound to the desired final concentration (e.g., 100 µM).
-
Measurement: Replace the water in the wells with the elicitation solution. Immediately measure chemiluminescence using a plate reader capable of kinetic measurements. Record readings every 2-5 minutes for at least 60 minutes.
-
Data Analysis: Express ROS production as Relative Light Units (RLU) per second. The integral of the RLU over time can be used to quantify the total ROS produced.
Quantification of Callose Deposition
Callose is a β-1,3-glucan polymer deposited at the cell wall to reinforce it against pathogen penetration.
Protocol:
-
Plant Treatment: Infiltrate leaves with a solution of this compound (e.g., 100 µg/mL) or a mock control solution (water).
-
Incubation: Keep plants under high humidity for 12-24 hours.
-
Staining:
-
Destain leaves in an ethanol (B145695):acetic acid (3:1) solution until chlorophyll is removed.
-
Rehydrate leaves in a graded ethanol series (70%, 50%, 30%).
-
Wash with 67 mM K2HPO4 buffer (pH 12).
-
Stain with 0.01% (w/v) aniline (B41778) blue in 67 mM K2HPO4 buffer (pH 12) for 1-2 hours in the dark.
-
-
Microscopy: Mount leaves in 50% glycerol (B35011) and observe using a fluorescence microscope with a UV filter (excitation ~365 nm, emission ~480 nm). Callose deposits will appear as bright yellow-green fluorescent spots.
-
Quantification: Capture images and use image analysis software (e.g., ImageJ) to count the number of callose deposits per unit area.
Analysis of Defense Gene Expression by qRT-PCR
Quantitative real-time PCR (qRT-PCR) is used to measure the change in the transcript levels of specific defense-related genes.
Protocol:
-
Plant Treatment and Sampling: Treat plants with this compound and collect leaf tissue at various time points (e.g., 0, 1, 3, 6, 24 hours).
-
RNA Extraction: Extract total RNA from the collected tissue using a suitable kit or protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
qRT-PCR:
-
Prepare a reaction mix containing cDNA, gene-specific primers for your target defense genes (e.g., PR1, WRKY33) and a reference gene (e.g., Actin, Ubiquitin), and a suitable SYBR Green master mix.
-
Perform the qRT-PCR reaction in a real-time PCR machine.
-
-
Data Analysis: Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate the chitin signaling pathway and a general experimental workflow for assessing this compound activity.
References
- 1. Transcriptomic and Metabolomic Analysis Reveal Possible Molecular Mechanisms Regulating Tea Plant Growth Elicited by Chitosan Oligosaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparative Physiological and Transcriptomic Analyses Reveal Mechanisms of Improved Osmotic Stress Tolerance in Annual Ryegrass by Exogenous Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Transcriptomic analysis of pea plant responses to chitooligosaccharides’ treatment revealed stimulation of mitogen-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tetra-N-Acetylchitotetraose and Chitosan for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of tetra-N-acetylchitotetraose and chitosan (B1678972), two chitin-derived biomaterials with significant potential in the pharmaceutical sciences. While both originate from the same natural polymer, their distinct physicochemical properties translate into different biological activities and applications in drug development. This document summarizes their key characteristics, presents available experimental data in a comparative format, details relevant experimental protocols, and visualizes pertinent biological pathways and workflows.
Physicochemical and Biological Properties
This compound is a well-defined oligosaccharide, whereas chitosan is a larger polysaccharide with variable characteristics depending on its source and preparation method.[1] This fundamental difference in their molecular weight and structure dictates their solubility, charge, and ultimately, their interaction with biological systems.
| Property | This compound | Chitosan |
| Molecular Formula | C32H54N4O21[2] | (C8H13NO5)n |
| Molecular Weight | 830.8 g/mol [2] | Variable (typically 10-1000 kDa)[1] |
| Structure | Tetramer of N-acetyl-D-glucosamine | Linear polysaccharide of β-(1-4)-linked D-glucosamine and N-acetyl-D-glucosamine[1] |
| Solubility | Soluble in water | Generally insoluble in water, soluble in dilute acidic solutions (pH < 6.5)[3] |
| Degree of Deacetylation (DD) | 0% (fully acetylated) | Variable (typically 75-95%) |
| Charge in Solution | Neutral | Polycationic in acidic solutions[3] |
| Primary Biological Role | Elicits plant defense systems[4] | Mucoadhesive, antimicrobial, anti-inflammatory, enhances drug permeability[3][5] |
Comparative Biological Activities and Applications in Drug Delivery
The fully acetylated nature of this compound renders it immunologically distinct from chitosan. While it is known to elicit defense responses in plants, its role in mammalian systems is less characterized.[4] In contrast, the positively charged amino groups of chitosan in acidic environments allow it to interact with negatively charged cell membranes and mucus layers, making it an excellent candidate for mucoadhesive drug delivery systems.[3]
Chitosan and its shorter-chain derivatives, chitooligosaccharides (COS), have been shown to modulate immune responses and enhance intestinal barrier function.[6][7] For instance, COS can safeguard gut barrier integrity by upregulating tight junction proteins through the ERK1/2 signaling pathway.[8] Chitosan itself can disrupt tight junctions, increasing the paracellular permeability for enhanced drug absorption.[9]
While direct comparative studies on the drug delivery applications of this compound are limited, its smaller size could potentially allow for different biodistribution profiles compared to the much larger chitosan polymers.
Experimental Protocols
Preparation of Chitosan Nanoparticles by Ionic Gelation
This protocol describes a common method for preparing chitosan nanoparticles, which are widely investigated for drug delivery applications.[10][11]
Materials:
-
Low molecular weight chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Prepare a chitosan solution (e.g., 1 mg/mL) by dissolving chitosan in a dilute acetic acid solution (e.g., 1% v/v) with continuous stirring until complete dissolution.
-
Prepare a TPP solution (e.g., 0.5 mg/mL) in deionized water.
-
Under constant magnetic stirring at room temperature, add the TPP solution dropwise to the chitosan solution.
-
Observe the formation of an opalescent suspension, indicating the formation of chitosan nanoparticles.
-
Continue stirring for a specified period (e.g., 30 minutes) to allow for the stabilization of the nanoparticles.
-
Separate the nanoparticles from the suspension by centrifugation (e.g., 12,000 rpm for 30 minutes).
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water for further use or characterization.
Evaluation of Transepithelial Electrical Resistance (TEER) to Assess Tight Junction Modulation
This protocol is used to measure the integrity of epithelial cell monolayers, such as Caco-2 cells, and can be used to compare the effects of this compound and chitosan on tight junction permeability.[9]
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts
-
EVOM2™ Epithelial Voltohmmeter
-
Test compounds (this compound and chitosan solutions)
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture them until they form a confluent monolayer with stable TEER values (typically >200 Ω·cm²).
-
Measure the initial TEER of the monolayers using the EVOM2™ voltohmmeter.
-
Replace the apical medium with fresh medium containing the test compounds at various concentrations. Use medium without the test compounds as a control.
-
Incubate the cells for a defined period (e.g., 1, 2, 4, 24 hours).
-
At each time point, measure the TEER of the monolayers.
-
Calculate the percentage change in TEER relative to the initial values for both treated and control groups. A decrease in TEER indicates a disruption of tight junctions.
Visualizations
Signaling Pathways
The following diagrams illustrate the known signaling pathways modulated by chitosan and its oligosaccharides to enhance intestinal barrier function.
Caption: Signaling pathways activated by chitosan/COS to enhance tight junction integrity.
Experimental Workflow
The diagram below outlines a general workflow for a comparative analysis of this compound and chitosan.
Caption: General workflow for comparative analysis of biomaterials in drug delivery.
Conclusion and Future Directions
Chitosan is a well-established and versatile biopolymer for drug delivery, with a wealth of research supporting its various applications. Its mucoadhesive and permeability-enhancing properties are particularly advantageous. This compound, as a defined oligosaccharide, offers the potential for more controlled and reproducible formulations. However, a significant gap in knowledge exists regarding its biological activities in mammalian systems and its potential in drug delivery.
Future research should focus on direct comparative studies to elucidate the relative advantages and disadvantages of each material. Key areas of investigation should include their respective impacts on cellular uptake, cytotoxicity, immunomodulatory effects, and in vivo efficacy in various drug delivery contexts. Such studies will be crucial in determining the optimal applications for each of these promising chitin-derived biomaterials.
References
- 1. Biological Effects and Applications of Chitosan and Chito-Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C32H54N4O21 | CID 3081988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Crosstalk between chitosan and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Biological Effects and Applications of Chitosan and Chito-Oligosaccharides [frontiersin.org]
- 6. [PDF] Chitosan and Chitooligosaccharide: The Promising Non-Plant-Derived Prebiotics with Multiple Biological Activities | Semantic Scholar [semanticscholar.org]
- 7. Chitosan and Chitooligosaccharide: The Promising Non-Plant-Derived Prebiotics with Multiple Biological Activities [ouci.dntb.gov.ua]
- 8. Enhancing gut barrier integrity: Upregulation of tight junction proteins by chitosan oligosaccharide through the ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of chitosan on epithelial cell tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Simple Method for Synthesis of Chitosan Nanoparticles with Ionic Gelation and Homogenization [phfscience.nz]
- 11. ajpamc.com [ajpamc.com]
A Comparative Guide to Antibody Cross-Reactivity Against Chito-oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various antibodies against different chito-oligosaccharides, supported by experimental data. It is designed to assist researchers in selecting the most appropriate antibodies for their specific needs, whether for diagnostic, therapeutic, or basic research applications. The following sections detail the cross-reactivity profiles of monoclonal and polyclonal antibodies, the experimental protocols used to determine their binding characteristics, and a visual representation of a typical antibody development workflow.
Performance Comparison of Anti-Chito-oligosaccharide Antibodies
The specificity and cross-reactivity of antibodies to chito-oligosaccharides are critical for their application. The following tables summarize the binding characteristics of different antibodies as determined by various immunoassays.
Monoclonal Antibody (MAb) Specificity
Monoclonal antibodies offer high specificity to a single epitope. A study by da Silva et al. (2021) describes the development and characterization of IgM monoclonal antibodies targeting chitotriose, a trimer of β-1,4-linked N-acetylglucosamine.[1][2][3][4]
| Antibody Clone | Target Antigen | Method | Affinity (K_D) | Notes |
| MAb F7 | Chitotriose | Surface Plasmon Resonance (SPR) | High Affinity (Specific K_D not provided) | Recognized chitooligomers on the surface of Cryptococcus neoformans and Candida albicans.[1][2][3] |
| MAb G7 | Chitosan (B1678972) | ELISA | High affinity for chitosans with lower degrees of acetylation | Showed poor binding to chitin.[5] |
Polyclonal Antibody Cross-Reactivity
Polyclonal antibodies recognize multiple epitopes on an antigen, which can result in broader reactivity. Studies have characterized polyclonal antibodies raised against different chito-oligosaccharides.
A study by Lee et al. compared the properties of polyclonal antibodies raised against N-acetylchitohexaose (NACOS6) and chitohexaose (B1231835) (COS6).[6]
| Antibody | Immunogen | Recognized Antigens | Not Recognized Antigens | Detection Limit (cdELISA) |
| anti-NACOS6 Ab | NACOS6-BSA | NACOS3, NACOS4, NACOS5, NACOS6 | GlcNAc, NACOS2, COSs | ~0.2 ng/ml (for NACOS6)[6] |
| anti-COS6 Ab | COS6-BSA | COS2, COS3, COS4, COS5, COS6, COSM | GlcN, NACOSs | ~2 ng/ml (for COS6)[6] |
| anti-COSM Ab | COSM-BSA | COS2, COS3, COS4, COS5, COS6, COSM | GlcN, NACOSs | ~2 ng/ml (for COSM)[6] |
NACOS: N-acetylchitooligosaccharides, COS: Chitooligosaccharides, GlcNAc: N-acetyl-D-glucosamine, GlcN: Glucosamine (B1671600), COSM: COS mixture, BSA: Bovine Serum Albumin.
Another study by Ryan et al. described a polyclonal antiserum raised against hexa-N-acetylchitohexaose.[7]
| Antibody | Immunogen | Competitive Inhibition (I50) | Notes |
| Mouse Antiserum | Hexa-N-acetylchitohexaose conjugate | Chitohexaose: ~15 µg/mlChitopentaose: ~15 µg/mlChitotetraose: ~40 µg/ml | Monomeric N-acetyl glucosamine showed no inhibition.[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for key experiments cited in the characterization of anti-chito-oligosaccharide antibodies.
Competitive Direct Enzyme-Linked Immunosorbent Assay (cdELISA)
This protocol is based on the method described by Lee et al. for determining antibody specificity and sensitivity.[6]
-
Antigen Coating: A 96-well microtiter plate is coated with a conjugate of the target chito-oligosaccharide and a carrier protein (e.g., ovalbumin, OVA). The plate is incubated overnight at 4°C and then washed.
-
Blocking: The remaining protein-binding sites in the wells are blocked with a blocking buffer (e.g., a solution containing bovine serum albumin) to prevent non-specific binding of the antibody.
-
Competition: The antibody is pre-incubated with varying concentrations of different chito-oligosaccharides (the competitors) before being added to the coated wells.
-
Antibody Binding: The antibody-competitor mixture is added to the wells and incubated. The amount of antibody that binds to the coated antigen is inversely proportional to the concentration and affinity of the competitor in the solution.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody is added.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, and the color development is measured using a spectrophotometer. The intensity of the color is proportional to the amount of primary antibody bound to the plate.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the antibody binding (IC50) is calculated to determine the cross-reactivity.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure binding kinetics and affinity in real-time.[8][9][10] This protocol is based on the characterization of monoclonal antibodies by da Silva et al.[1][2][3]
-
Sensor Chip Preparation: A sensor chip (e.g., a CM5 chip) is activated, and the ligand (e.g., a chito-oligosaccharide-protein conjugate) is immobilized on the chip surface.
-
Analyte Injection: The antibody (analyte) at various concentrations is flowed over the sensor chip surface.
-
Association Phase: The binding of the antibody to the immobilized ligand is monitored in real-time as a change in the resonance angle, which is proportional to the mass change on the surface.
-
Dissociation Phase: A buffer is flowed over the chip to monitor the dissociation of the antibody from the ligand.
-
Regeneration: A regeneration solution is injected to remove the bound antibody from the ligand, preparing the chip for the next cycle.
-
Data Analysis: The association (k_a) and dissociation (k_d) rate constants are determined by fitting the sensorgram data to a binding model. The equilibrium dissociation constant (K_D), a measure of affinity, is calculated as k_d/k_a.
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for the generation and characterization of monoclonal antibodies against chito-oligosaccharides.
Caption: Workflow for monoclonal antibody production and characterization.
References
- 1. Monoclonal Antibodies against Cell Wall Chitooligomers as Accessory Tools for the Control of Cryptococcosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Monoclonal Antibodies against Cell Wall Chitooligomers as Accessory Tools for the Control of Cryptococcosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A monoclonal antibody that specifically binds chitosan in vitro and in situ on fungal cell walls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Analysis of Antibody-Antigen Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 9. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
Decoding Specificity: A Comparative Guide to Tetra-N-acetylchitotetraose Receptors
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between ligands and their receptors is paramount. This guide provides a comprehensive comparison of the binding specificity of receptors for tetra-N-acetylchitotetraose ((GlcNAc)₄), a chito-oligosaccharide with significant biological activities. By examining quantitative binding data, detailing experimental methodologies, and visualizing key pathways, this document serves as a critical resource for advancing research and development in fields targeting carbohydrate-mediated biological processes.
Comparative Analysis of Receptor Binding Affinity
The specificity of a receptor for its ligand is a cornerstone of its biological function. In the context of this compound, various receptors, primarily lectins and pattern recognition receptors, exhibit differential binding affinities for chito-oligosaccharides of varying lengths. This selectivity is crucial for initiating specific downstream signaling events.
The following table summarizes the quantitative binding data from several studies, highlighting the affinity of different receptors for this compound in comparison to other chito-oligosaccharides. The association constant (Kₐ) and dissociation constant (K𝘥) are key metrics, where a higher Kₐ and a lower K𝘥 indicate stronger binding affinity.
| Receptor/Protein | Ligand | Association Constant (Kₐ) (M⁻¹) | Dissociation Constant (K𝘥) (mM) | Experimental Method | Reference |
| Pumpkin Phloem Lectin (PPL) | Chitobiose ((GlcNAc)₂) | 2.9 x 10³ | - | Isothermal Titration Calorimetry (ITC) | [1] |
| Chitotriose ((GlcNAc)₃) | 1.8 x 10⁵ | - | ITC | [1] | |
| This compound ((GlcNAc)₄) | 1.4 x 10⁵ | - | ITC | [1] | |
| Chitopentaose ((GlcNAc)₅) | 0.9 x 10⁵ | - | ITC | [1] | |
| Chitohexaose ((GlcNAc)₆) | 4.16 x 10⁶ | - | ITC | [1] | |
| Lagenaria ananthan Lectin (LAA) | Chitobiose ((GlcNAc)₂) | 1.4 x 10³ | - | Not Specified | [1] |
| Chitotriose ((GlcNAc)₃) | 12.6 x 10³ | - | Not Specified | [1] | |
| This compound ((GlcNAc)₄) | 97.0 x 10³ | - | Not Specified | [1] | |
| Chitopentaose ((GlcNAc)₅) | 650 x 10³ | - | Not Specified | [1] | |
| Cucumber Phloem Lectin (CPL) | Chitobiose ((GlcNAc)₂) | 1.0 x 10³ | - | Isothermal Titration Calorimetry (ITC) | [2] |
| Chitotriose ((GlcNAc)₃) | - | - | ITC | [2] | |
| This compound ((GlcNAc)₄) | - | - | ITC | [2] | |
| Chitopentaose ((GlcNAc)₅) | - | - | ITC | [2] | |
| Chitohexaose ((GlcNAc)₆) | 17.5 x 10⁵ | - | ITC | [2] | |
| Wheat Germ Agglutinin (WGA) | Single N-acetylated residue in chitosan | - | 0.15 - 0.20 | ¹H and ¹⁹F NMR Spectroscopy | [3] |
| Soybean Plasma Membrane Protein | Chito-octaose ((GlcNAc)₈) | - | ~50 nM (IC₅₀) | Affinity Cross-linking/Inhibition Assay | [4] |
Note: A direct Kₐ or K𝘥 for (GlcNAc)₄ with CPL was not explicitly stated in the provided context, though the study indicated binding of (GlcNAc)₂₋₆. For the soybean plasma membrane protein, the IC₅₀ value for (GlcNAc)₈ is provided as an indicator of high affinity for larger chitin (B13524) oligomers.
Key Signaling Pathways
The binding of a ligand, such as a chito-oligosaccharide, to TLR4, in complex with its co-receptor MD-2, initiates a signaling cascade that can proceed through two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. Both pathways culminate in the activation of transcription factors that regulate the expression of genes involved in inflammation and immunity.[5][6]
Experimental Protocols
Accurate and reproducible experimental design is fundamental to obtaining reliable binding data. The following sections detail the methodologies for two common techniques used to quantify protein-carbohydrate interactions.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment without the need for labeling.[1][7]
Methodology:
-
Sample Preparation:
-
The receptor (e.g., lectin) and the chito-oligosaccharide ligand are dialyzed extensively against the same buffer to minimize heat of dilution effects.
-
The concentrations of the protein and ligand are accurately determined using appropriate methods (e.g., UV absorbance for protein, phenol-sulfuric acid method for carbohydrates).
-
Samples are degassed immediately before the experiment to prevent bubble formation in the calorimeter cell.
-
-
ITC Experiment:
-
The receptor solution is loaded into the sample cell of the calorimeter.
-
The chito-oligosaccharide solution is loaded into the injection syringe.
-
A series of small, precise injections of the ligand solution are made into the sample cell while the temperature is kept constant.
-
The heat released or absorbed during each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw data, a series of heat-change peaks, is integrated to obtain the heat change per injection.
-
The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters of the interaction.
-
Frontal Affinity Chromatography (FAC)
FAC is a powerful method for determining the dissociation constants (K𝘥) of interactions between a receptor and multiple ligands in a single experiment. This technique is particularly useful for analyzing weak interactions.[3][8]
Methodology:
-
Column Preparation:
-
The receptor (e.g., lectin) is immobilized on a solid support and packed into a chromatography column.
-
-
Sample Application:
-
A solution containing a fluorescently labeled ligand at a known concentration is continuously applied to the column at a constant flow rate.
-
-
Elution and Detection:
-
The elution of the fluorescently labeled ligand is monitored by a fluorescence detector.
-
The volume at which the ligand front emerges from the column (V) is measured.
-
A control experiment is performed with a non-interacting fluorescently labeled molecule to determine the void volume (V₀) of the column.
-
-
Data Analysis:
-
The retardation of the ligand (V - V₀) is directly proportional to the amount of bound ligand.
-
By performing the experiment with a series of ligand concentrations, the dissociation constant (K𝘥) can be determined from the relationship between the ligand concentration and the observed retardation.
-
Conclusion
The data presented in this guide underscore the principle of specificity in receptor-ligand interactions, particularly for chito-oligosaccharides. Receptors exhibit a clear preference for oligosaccharides of a certain length, which in turn dictates the nature and magnitude of the downstream biological response. For researchers and drug developers, a thorough understanding of these specificities, gained through robust experimental techniques, is essential for the rational design of novel therapeutics that can precisely modulate the activity of these important biological pathways.
References
- 1. Isothermal calorimetric analysis of lectin-sugar interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontal affinity chromatography: sugar-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Chitooligosaccharides on TLR2/NF-κB Signaling in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
- 6. A Comparative Review of Toll-Like Receptor 4 Expression and Functionality in Different Animal Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothermal Calorimetric Analysis of Lectin–Sugar Interaction | Springer Nature Experiments [experiments.springernature.com]
- 8. Frontal affinity chromatography: A unique research tool for biospecific interaction that promotes glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Elicitor Activity of Tetra-N-acetylchitotetraose vs. Flagellin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the elicitor activities of two well-characterized Microbe-Associated Molecular Patterns (MAMPs): tetra-N-acetylchitotetraose (a chitin (B13524) tetramer) and flagellin (B1172586) (represented by the conserved 22-amino acid peptide, flg22). Both are potent inducers of Pattern-Triggered Immunity (PTI) in plants and other organisms, representing the first line of defense against potential pathogens. This document summarizes key quantitative data, details experimental protocols for assessing their activity, and visualizes their distinct yet overlapping signaling pathways.
Executive Summary
This compound, a component of fungal cell walls, and flagellin, a primary protein of bacterial flagella, are recognized by distinct Pattern Recognition Receptors (PRRs) at the cell surface. This recognition initiates a cascade of downstream signaling events, culminating in a broad-spectrum immune response. While both elicitors trigger similar defense outputs, quantitative and kinetic differences in these responses are observed. Generally, flagellin (flg22) is often reported to induce a more robust and sustained response in terms of Reactive Oxygen Species (ROS) production and transcriptional reprogramming compared to chitin. However, chitin can, in some instances, elicit a more rapid initial response.
Quantitative Comparison of Elicitor Activities
The following tables summarize quantitative data from various studies comparing the elicitor activities of this compound (chitin) and flagellin (flg22). It is important to note that direct comparisons can be challenging due to variations in experimental systems, plant species, and elicitor concentrations used across different studies.
Table 1: Comparison of Reactive Oxygen Species (ROS) Burst
| Parameter | This compound (Chitin) | Flagellin (flg22) | Plant System | Reference |
| Peak ROS Production (Relative Light Units - RLU) | Lower | Higher | Arabidopsis thaliana, Barley | [1][2] |
| Time to Peak ROS Production | Earlier | Later | Sorghum | [3] |
| Duration of ROS Burst | More transient | More sustained | Arabidopsis thaliana | [4] |
Table 2: Comparison of Transcriptional Reprogramming
| Parameter | This compound (Chitin) | Flagellin (flg22) | Plant System | Time Point | Reference |
| Number of Differentially Expressed Genes (DEGs) | 2664 up, 3690 down | 1298 up, 2510 down | Brassica rapa | 3 hours | [5] |
| Overlap in Up-regulated Genes | \multicolumn{2}{c | }{Significant overlap observed} | Arabidopsis thaliana | 1 hour | [6] |
| Overlap in Down-regulated Genes | \multicolumn{2}{c | }{Significant overlap observed} | Arabidopsis thaliana | 1 hour | [6] |
Table 3: Comparison of Other Defense Responses
| Defense Response | This compound (Chitin) | Flagellin (flg22) | Plant System | Observations | Reference |
| MAPK Activation | Induces MPK3, MPK4, MPK6 | Induces MPK3, MPK4, MPK6, MPK11 | Arabidopsis thaliana | Both activate a common MAPK cascade, but flg22 also activates MPK11.[2][7] | [2][7] |
| Callose Deposition | Induces callose deposition | Induces callose deposition | Arabidopsis thaliana | Both induce callose, but the signaling pathways show some differences in component requirements (e.g., RBOHD).[8][9] | [8][9] |
| Ethylene (B1197577) Production | Induces ethylene production | Induces ethylene production | Arabidopsis thaliana | Both are known to induce ethylene, a key hormone in plant defense signaling.[10][11] | [10][11] |
Signaling Pathways
The signaling pathways initiated by chitin and flagellin share common downstream components but diverge at the level of receptor recognition.
Chitin Signaling Pathway
Chitin fragments are recognized by a receptor complex typically composed of LysM-domain containing receptor-like kinases (LysM-RLKs) such as CERK1 and LYK5 in Arabidopsis. This binding leads to the recruitment and phosphorylation of cytoplasmic kinases, which in turn activate a MAP kinase cascade and the NADPH oxidase RBOHD, leading to downstream defense responses.
Caption: Chitin Signaling Pathway.
Flagellin Signaling Pathway
The flg22 peptide is recognized by the leucine-rich repeat receptor kinase FLS2, which upon binding, forms a complex with the co-receptor BAK1. This leads to the phosphorylation and activation of the cytoplasmic kinase BIK1, initiating downstream signaling cascades including MAPK activation and ROS production via RBOHD.
Caption: Flagellin (flg22) Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Reactive Oxygen Species (ROS) Burst Assay (Luminol-based)
This assay measures the production of ROS, a rapid defense response, upon elicitor treatment.
Materials:
-
Plant leaf discs (e.g., from 4-5 week old Arabidopsis thaliana)
-
96-well white microplate
-
Luminol (B1675438) solution (e.g., 100 µM)
-
Horseradish peroxidase (HRP) solution (e.g., 10 µg/mL)
-
Elicitor stock solutions (this compound and flg22)
-
Microplate luminometer
Procedure:
-
Excise leaf discs (typically 4 mm in diameter) from healthy, mature plant leaves, avoiding the midvein.
-
Float the leaf discs in sterile water in a petri dish or a 96-well plate and incubate overnight at room temperature to allow wound responses to subside.
-
On the day of the experiment, replace the water with a solution containing luminol and HRP.
-
Add the elicitor (chitin or flg22) to the desired final concentration. Include a water or buffer control.
-
Immediately place the microplate into a luminometer and measure luminescence at regular intervals (e.g., every 1-2 minutes) for a period of 40-60 minutes.
-
Data is typically plotted as Relative Light Units (RLU) over time.
Mitogen-Activated Protein Kinase (MAPK) Activation Assay (In-gel kinase assay)
This assay detects the activation of MAPKs, key signaling components, through their ability to phosphorylate a substrate embedded in a polyacrylamide gel.
Materials:
-
Plant tissue or cell culture treated with elicitors
-
Protein extraction buffer
-
SDS-PAGE reagents
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-³²P]ATP
-
Phosphor imager or autoradiography film
Procedure:
-
Treat plant material with either chitin, flg22, or a control for various time points (e.g., 0, 5, 10, 15, 30 minutes).
-
Immediately freeze the tissue in liquid nitrogen and extract total proteins.
-
Separate the proteins by SDS-PAGE on a gel containing MBP co-polymerized within the acrylamide (B121943) matrix.
-
After electrophoresis, wash the gel to remove SDS and denature and then renature the separated proteins.
-
Incubate the gel in a kinase reaction buffer containing [γ-³²P]ATP to allow the activated MAPKs to phosphorylate the embedded MBP.
-
Wash the gel extensively to remove unincorporated [γ-³²P]ATP.
-
Dry the gel and expose it to a phosphor imager screen or autoradiography film to visualize the radioactive bands corresponding to the activated MAPKs. The intensity of the bands reflects the level of MAPK activity.
Callose Deposition Assay (Aniline Blue Staining)
This method visualizes and quantifies the deposition of callose, a β-1,3-glucan polymer that reinforces the cell wall at sites of attempted pathogen entry.
Materials:
-
Plant leaves treated with elicitors
-
Ethanol (B145695) series (for clearing)
-
Aniline (B41778) blue staining solution (e.g., 0.01% aniline blue in 150 mM K₂HPO₄, pH 9.5)
-
Fluorescence microscope with a DAPI filter set
Procedure:
-
Infiltrate or spray plant leaves with chitin, flg22, or a control solution.
-
After a specific incubation period (e.g., 12-24 hours), harvest the leaves.
-
Clear the chlorophyll (B73375) from the leaves by incubating them in an ethanol series (e.g., 70%, 90%, 100% ethanol).
-
Stain the cleared leaves with the aniline blue solution for several hours in the dark.
-
Mount the stained leaves on a microscope slide in the staining solution or glycerol.
-
Visualize the callose deposits as bright fluorescent spots under a fluorescence microscope using a DAPI filter.
-
Quantify the number and/or area of callose deposits per unit leaf area using image analysis software.
Ethylene Production Measurement (Gas Chromatography)
This protocol measures the production of the defense hormone ethylene from elicitor-treated plant tissue.
Materials:
-
Plant seedlings or leaf discs
-
Gas-tight vials with septa
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
-
Elicitor stock solutions
Procedure:
-
Place a known amount of plant material (e.g., whole seedlings or leaf discs) into a gas-tight vial containing a small amount of liquid medium or water.
-
Add the elicitor (chitin or flg22) to the medium.
-
Seal the vials and incubate them under controlled light and temperature conditions for a specific period (e.g., 4-24 hours).
-
Using a gas-tight syringe, withdraw a sample of the headspace gas from the vial.
-
Inject the gas sample into a GC-FID to separate and quantify the amount of ethylene.
-
Ethylene production is typically expressed as nanoliters per gram of fresh weight per hour (nL g⁻¹ h⁻¹).
Conclusion
Both this compound and flagellin are critical molecules for studying plant innate immunity. While their signaling pathways converge on common downstream components, leading to a largely overlapping set of defense responses, there are notable differences in their receptor systems and the quantitative and kinetic aspects of the responses they elicit. Flagellin often induces a stronger and more sustained immune activation, whereas chitin can trigger a more rapid initial response. The choice of elicitor for experimental purposes should be guided by the specific research question, the plant system under investigation, and the desire to model responses to either fungal or bacterial pathogens. This guide provides a foundational understanding and practical protocols for researchers to further explore the intricacies of plant-microbe interactions.
References
- 1. The Role of WRKY Transcription Factors in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the Arabidopsis thaliana mitogen-activated protein kinase MPK11 by the flagellin-derived elicitor peptide, flg22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CERK1, a LysM receptor kinase, is essential for chitin elicitor signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. Light-dependent expression of flg22-induced defense genes in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of a mitogen-activated protein kinase pathway in Arabidopsis by chitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of defense signal transduction by flagellin-induced WRKY41 transcription factor in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative RNA-seq analysis of Arabidopsis thaliana response to AtPep1 and flg22, reveals the identification of PP2-B13 and ACLP1 as new members in pattern-triggered immunity | PLOS One [journals.plos.org]
- 11. Ethylene Interacts with Abscisic Acid to Regulate Endosperm Rupture during Germination: A Comparative Approach Using Lepidium sativum and Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Systemic Acquired Resistance Induction: Tetra-N-acetylchitotetraose and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of tetra-N-acetylchitotetraose (NAG4) and its role in plant defense, juxtaposed with established inducers of Systemic Acquired Resistance (SAR). We delve into the experimental data, underlying signaling pathways, and methodologies to offer an objective resource for evaluating these compounds in plant immunity research and the development of novel crop protection strategies.
Introduction to Plant Defense Induction
Plants have evolved sophisticated immune responses to combat pathogen attacks. A key defense mechanism is Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum resistance that is activated throughout the plant following a localized exposure to a pathogen.[1][2] Salicylic (B10762653) acid (SA) is a critical signaling molecule in the SAR pathway, leading to the expression of pathogenesis-related (PR) genes and enhanced immunity.[1]
Chitin (B13524), a major component of fungal cell walls, and its oligosaccharide derivatives are recognized as potent elicitors of plant defense responses.[3] this compound (NAG4), a chitin tetramer, has been shown to elicit plant defense systems.[4] This guide examines the evidence for NAG4's role in inducing a systemic resistance response and compares its characteristics with classical SAR inducers.
Comparative Efficacy of Defense Induction
The induction of plant defense responses by different elicitors can be quantified by measuring the expression of defense-related genes, the accumulation of signaling molecules, and the resulting level of disease resistance. The following tables summarize the comparative performance of chito-oligosaccharides (as a proxy for NAG4) and salicylic acid.
| Inducer | Plant Species | Pathogen | Disease Reduction (%) | PR-1 Gene Expression (Fold Change) | Salicylic Acid Accumulation (Fold Change) | Reference |
| Chito-oligosaccharide | Arabidopsis thaliana | Pseudomonas syringae | Significant reduction in disease symptoms | ~4-6 | ~2-3 | [3] |
| Salicylic Acid | Arabidopsis thaliana | Pseudomonas syringae | Significant reduction in disease symptoms | >10 | - | [5] |
| Benzothiadiazole (BTH) | Arabidopsis thaliana | Peronospora parasitica | High level of resistance | High induction | Not required for action | [6] |
Table 1: Comparison of Disease Resistance and Marker Gene Expression. This table presents a qualitative and quantitative comparison of the efficacy of chito-oligosaccharides and established SAR inducers in reducing disease symptoms and inducing the key defense marker gene, PR-1. Direct quantitative comparison for NAG4 is limited in the available literature.
Signaling Pathways: NAG4 vs. Salicylic Acid
The signaling cascades initiated by NAG4 and salicylic acid, while both leading to enhanced plant defense, exhibit distinct characteristics.
This compound (NAG4) Signaling
Chitin oligosaccharides, including NAG4, are perceived by cell surface receptors, which then initiate a signaling cascade that often involves both salicylic acid (SA) and jasmonic acid (JA) pathways. This suggests a broader and more complex response compared to the classical SA-dependent SAR pathway.
Caption: NAG4 Signaling Pathway.
Salicylic Acid (SA) Signaling in SAR
The canonical SAR pathway is initiated by the accumulation of salicylic acid, which acts as a primary signal. This leads to the activation of the master regulator NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1), which in turn induces the expression of a battery of PR genes, conferring broad-spectrum disease resistance.[1][2]
Caption: Salicylic Acid Signaling in SAR.
Experimental Protocols
To validate the role of this compound in inducing systemic resistance, a series of well-defined experiments are required. Below are detailed methodologies for key experiments.
Plant Treatment and Pathogen Challenge
This protocol outlines the steps for treating plants with NAG4 and assessing their resistance to a model pathogen.
Caption: Experimental Workflow for Assessing Induced Resistance.
1. Plant Material and Growth Conditions:
-
Use a model plant species such as Arabidopsis thaliana (e.g., ecotype Col-0).
-
Grow plants in a controlled environment (e.g., 22°C, 16h light/8h dark photoperiod).
2. Treatment Application:
-
Prepare a stock solution of this compound (e.g., 1 mM in sterile water).
-
Apply the treatment to lower leaves of the plant via soil drench or foliar spray.
-
Use salicylic acid (e.g., 1 mM) as a positive control for SAR induction and a mock solution (e.g., sterile water) as a negative control.
3. Pathogen Inoculation:
-
Two to three days after treatment, inoculate upper, untreated leaves with a pathogen suspension (e.g., Pseudomonas syringae pv. tomato DC3000 at a concentration of 10^5 cfu/mL).
-
Infiltrate the bacterial suspension into the abaxial side of the leaf using a needleless syringe.
4. Disease Assessment:
-
Three to four days post-inoculation, quantify disease symptoms by measuring lesion diameter or by determining bacterial titers.
-
To determine bacterial counts, excise leaf discs from the inoculated area, homogenize in 10 mM MgCl2, and plate serial dilutions on appropriate growth media.
Quantitative Real-Time PCR (RT-qPCR) for PR Gene Expression
1. RNA Extraction and cDNA Synthesis:
-
Harvest leaf tissue from treated and control plants at various time points after treatment.
-
Extract total RNA using a commercial kit and synthesize cDNA using a reverse transcriptase.
2. qPCR Analysis:
-
Perform qPCR using primers specific for pathogenesis-related genes (e.g., PR-1, PR-2, PR-5).
-
Use a housekeeping gene (e.g., Actin or Ubiquitin) as an internal control for normalization.
-
Calculate the relative gene expression using the 2^-ΔΔCt method.
Measurement of Salicylic Acid Levels
1. Sample Extraction:
-
Freeze-dry leaf tissue and grind to a fine powder.
-
Extract salicylic acid using a methanol-based solvent.
2. Quantification:
-
Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for accurate quantification of free and total SA levels.
Conclusion
This compound, as a component of chitin oligosaccharides, is a potent elicitor of plant defense responses. The available evidence suggests that its mode of action involves a complex interplay of signaling pathways, including components of the salicylic acid and jasmonic acid pathways. While it effectively induces the expression of defense-related genes and enhances resistance to pathogens, its classification as a classical systemic acquired resistance inducer requires further investigation.
In comparison, salicylic acid and its functional analogs like BTH are well-established inducers of SAR, acting primarily through the SA-dependent signaling pathway. For researchers and professionals in drug development, NAG4 and other chito-oligosaccharides represent a promising class of compounds for stimulating broad-spectrum plant immunity. However, a direct, quantitative comparison with benchmark SAR inducers under standardized conditions is essential to fully validate their role and potential for commercial application in agriculture. Future research should focus on elucidating the precise systemic signaling mechanism of NAG4 and its efficacy against a wider range of pathogens in various crop species.
References
- 1. Systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. plantpath.ifas.ufl.edu [plantpath.ifas.ufl.edu]
- 3. Comparison of local and systemic induction of acquired disease resistance in cucumber plants treated with benzothiadiazoles or salicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Signal regulators of systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Bioactivity of N-Acetylated Chitooligosaccharides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-acetylated chitooligosaccharides (COS), derived from the deacetylation and hydrolysis of chitin, are emerging as promising bioactive molecules with a wide spectrum of applications in the pharmaceutical and biomedical fields. Their biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects, are intricately linked to their structural properties, primarily the degree of polymerization (DP) and the degree of N-acetylation (DA). This guide provides a comparative overview of the structure-activity relationships of different N-acetylated chitooligosaccharides, supported by experimental data, to aid in the research and development of novel therapeutics.
Anti-inflammatory Activity: Modulating Key Signaling Pathways
N-acetylated chitooligosaccharides have demonstrated significant immunomodulatory and anti-inflammatory properties. The degree of N-acetylation plays a crucial role in their ability to regulate inflammatory responses in macrophages, primarily through the NF-κB and PI3K/Akt signaling pathways.
A study comparing chitooligosaccharides with varying degrees of acetylation (0%, 12%, 50%, and 85%) on lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophages revealed that COS with a low DA of 12% exhibited the most potent anti-inflammatory effects.[1][2] This was evidenced by a significant reduction in the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6.[2] Conversely, highly acetylated COS (85% DA) showed some pro-inflammatory activity.[2]
The anti-inflammatory mechanism of these compounds involves the inhibition of the NF-κB pathway. Specifically, COS with 12% and 50% DA were found to reduce the phosphorylation of IκBα, a key step in the activation of NF-κB.[1] Furthermore, highly N-acetylated COS have been shown to inhibit the PI3K/Akt signaling pathway, which is also involved in the production of pro-inflammatory cytokines.
Table 1: Effect of Degree of N-Acetylation (DA) of Chitooligosaccharides on Pro-inflammatory Mediators in LPS-stimulated RAW264.7 Macrophages
| Degree of Acetylation (DA) | NO Production Inhibition | TNF-α Secretion Inhibition | IL-6 Secretion Inhibition |
| 0% | Significant | Moderate | Moderate |
| 12% | Highest | Highest | Highest |
| 50% | Moderate | Moderate | Moderate |
| 85% | Low (showed some pro-inflammatory effects) | Low | Low |
Data synthesized from studies on RAW264.7 macrophages.[1][2] "Highest" indicates the most significant inhibitory effect compared to other tested DAs.
Antioxidant Activity: Scavenging Reactive Oxygen Species
The antioxidant potential of N-acetylated chitooligosaccharides is influenced by their degree of polymerization. A study on fully N-acetylated chitooligosaccharides, (GlcNAc)n where n=2, 3, 5, and 6, demonstrated their ability to scavenge hydroxyl and superoxide (B77818) radicals.[3] The results indicated that the scavenging activity is dependent on the chain length of the oligosaccharide.
Specifically, for hydroxyl radical scavenging, the activity was found to be in the order of (GlcNAc)5 > (GlcNAc)6 > (GlcNAc)2 > (GlcNAc)3.[3] For superoxide radical scavenging, the order was (GlcNAc)2 > (GlcNAc)5 > (GlcNAc)6 > (GlcNAc)3.[3] Interestingly, the dimer and trimer, (GlcNAc)2 and (GlcNAc)3, showed superior protection against oxidative DNA damage.[3] Another study investigating N-acyl chitosan (B1678972) oligosaccharides found that N-maleoyl chitosan oligosaccharide (NMCOS) exhibited stronger antioxidant activity than N-succinyl chitosan oligosaccharide (NSCOS), with IC50 values of 2.25 mg/mL and 3.27 mg/mL for superoxide radical scavenging, respectively.[4]
Table 2: Radical Scavenging Activity of Fully N-Acetylated Chitooligosaccharides ((GlcNAc)n)
| Chitooligosaccharide | Hydroxyl Radical Scavenging (%) | Superoxide Radical Scavenging (%) |
| (GlcNAc)₂ | 49.10 ± 0.15 | 53.30 ± 0.35 |
| (GlcNAc)₃ | 63.00 ± 0.35 | 41.00 ± 0.61 |
| (GlcNAc)₅ | 61.20 ± 0.30 | 51.40 ± 0.30 |
| (GlcNAc)₆ | 44.20 ± 0.25 | |
| Mannitol (Standard) | 57.10 ± 0.20 | - |
| BHA (Standard) | - | 29.30 ± 0.20 |
Data from Salgaonkar et al. (2017).[3] Values are presented as mean ± SD.
Antimicrobial Activity: The Role of Molecular Weight and Acetylation
Chitooligosaccharides are known for their antimicrobial properties, which are influenced by factors such as molecular weight (MW) and degree of deacetylation (or N-acetylation). Generally, a higher degree of deacetylation (lower N-acetylation) is associated with stronger antimicrobial activity due to the increased density of positive charges from protonated amino groups, which can interact with the negatively charged microbial cell membranes.
However, the relationship is complex and can be species-dependent. One study found that chitooligosaccharides with higher molecular weights (5-10 kDa) exhibited greater antimicrobial effects against several bacterial strains compared to those with lower molecular weights (<1 kDa and 1-5 kDa).[5] Another study reported that for chitooligosaccharides with a high degree of deacetylation (90%), a lower degree of polymerization (DP 4) showed greater inhibitory activity.[6] A high minimum inhibitory concentration (MIC) of 10% (w/v) was reported for N,N′-diacetylchitobiose (GlcNAc)₂ against Listeria monocytogenes, suggesting that fully acetylated smaller oligomers may have weaker antimicrobial activity.[7]
Table 3: Minimum Inhibitory Concentration (MIC) of Chitooligosaccharides Against Various Microorganisms
| Microorganism | Chitooligosaccharide (MW) | MIC (mg/mL) |
| Staphylococcus epidermidis | Not Specified | <0.25 |
| Candida albicans | Not Specified | 0.5 |
| Pseudomonas aeruginosa | Not Specified | 1.0 |
| Staphylococcus aureus | Not Specified | 1.0 |
| Enterococcus faecalis | Not Specified | 2.0 |
| Escherichia coli | Not Specified | >2.0 |
| Klebsiella pneumoniae | Not Specified | >2.0 |
| Listeria monocytogenes | N,N′-diacetylchitobiose (GlcNAc)₂ | 100 (10% w/v) |
Data compiled from multiple sources.[7][8] The degree of N-acetylation for the unspecified chitooligosaccharides was not detailed in the source material.
Anticancer Activity: Influence of Molecular Weight and Deacetylation
The antitumor activity of chitosan and its derivatives is an area of active research. Studies have shown that the cytotoxic effects of chitooligosaccharides on cancer cells are dependent on their molecular weight and degree of deacetylation.
One study investigated the effects of chitosan oligosaccharides (CTS-OS) with different degrees of deacetylation on various cancer cell lines.[9] They found that a fraction rich in glucosamine (B1671600) oligomers (DDA 100%, DP 3-5) and a hetero-oligomeric fraction (DDA ~87.5%) both exhibited significant cytotoxicity against prostate (PC3), lung (A549), and hepatoma (HepG2) cancer cells, with CC50 values of 25 µg/mL for PC3 and A549, and 50 µg/mL for HepG2.[9] This suggests that a higher degree of deacetylation (lower N-acetylation) and lower molecular weight contribute to enhanced antitumor activity. Another study on the anti-angiogenic properties of chitooligosaccharides found that the fraction of acetylation (FA) was more critical than the degree of polymerization (DP) for inhibiting the migration of human endothelial cells, with an FA of 0.3 showing the best effect.[1]
Table 4: Cytotoxicity (CC50) of Chitooligosaccharide Fractions on Cancer Cell Lines
| Cell Line | CTS-OS (Mixed) | COS (DDA 100%) | HOS (DDA ~87.5%) |
| PC3 (Prostate Cancer) | 25 µg/mL | 25 µg/mL | 25 µg/mL |
| A549 (Lung Cancer) | 25 µg/mL | 25 µg/mL | 25 µg/mL |
| HepG2 (Hepatoma) | 50 µg/mL | 50 µg/mL | 50 µg/mL |
Data from Kim et al. (2011).[9]
Experimental Protocols
To ensure the reproducibility and standardization of research in this field, detailed experimental protocols for key bioassays are provided below.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol. Store in a dark, light-protected container.
-
Prepare various concentrations of the N-acetylated chitooligosaccharide samples in a suitable solvent (e.g., water or methanol).
-
Prepare a positive control, such as ascorbic acid or Trolox, at similar concentrations.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of the sample or standard solution.
-
Add an equal volume of the DPPH working solution to each well.
-
Include a blank control containing the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, by plotting the percentage of scavenging activity against the sample concentration.
-
Griess Assay for Nitric Oxide (NO) Determination in Macrophages
This assay quantifies the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants.
-
Cell Culture and Treatment:
-
Seed RAW264.7 macrophage cells in a 24- or 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the N-acetylated chitooligosaccharide samples for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for a further period (e.g., 24 hours).
-
-
Griess Reagent Preparation:
-
Prepare Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.
-
Prepare Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Mix equal volumes of Reagent A and Reagent B immediately before use.
-
-
Assay Procedure and Measurement:
-
Collect the cell culture supernatants.
-
Add an equal volume of the mixed Griess reagent to the supernatant in a 96-well plate.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540-550 nm.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.
-
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method to assess cell viability.
-
Cell Seeding and Treatment:
-
Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the N-acetylated chitooligosaccharide samples and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
Include untreated cells as a control.
-
-
MTT Incubation:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) (e.g., 5 mg/mL).
-
Remove the culture medium from the wells and add fresh medium containing MTT (final concentration typically 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the MTT-containing medium.
-
Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326) with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Shake the plate gently to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm, with a reference wavelength of 630 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[10][11][12]
-
Conclusion
The biological activities of N-acetylated chitooligosaccharides are highly dependent on their structural characteristics, particularly the degree of N-acetylation and the degree of polymerization. Lower degrees of N-acetylation appear to be favorable for anti-inflammatory and antitumor activities, likely due to the increased positive charge and interaction with cell membranes. The effect of the degree of polymerization on antioxidant activity is more complex and appears to be radical-specific. For antimicrobial activity, a higher molecular weight and a high degree of deacetylation are generally more effective, although exceptions exist.
Further research with well-characterized, homogenous N-acetylated chitooligosaccharides is necessary to fully elucidate the intricate structure-activity relationships. The experimental protocols provided in this guide offer a framework for standardized evaluation, which will be crucial for the development of these promising biopolymers into effective therapeutic agents.
References
- 1. Inhibition of angiogenesis by chitooligosaccharides with specific degrees of acetylation and polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant activity of N-acyl chitosan oligosaccharide with same substituting degree - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Green-Chemical Strategies for Production of Tailor-Made Chitooligosaccharides with Enhanced Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Antioxidant Activity of Chitosan Dimers with Different Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chitin Oligosaccharide N,N′-Diacetylchitobiose (GlcNAc2) as Antimicrobial Coating against Listeria monocytogenes on Ready-to-Eat Shrimp | MDPI [mdpi.com]
- 8. Antimicrobial Activity of Chitosan Oligosaccharides with Special Attention to Antiparasitic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT (Assay protocol [protocols.io]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. japsonline.com [japsonline.com]
Unveiling Plant Defense: A Comparative Transcriptomic Guide to Elicitor Responses
For researchers, scientists, and drug development professionals, understanding how plants respond to various threats at a molecular level is crucial for developing novel strategies for crop protection and therapeutic discovery. This guide provides a comparative transcriptomic analysis of plant responses to different elicitors, molecules that trigger a plant's innate immune system. By examining the gene expression changes induced by well-characterized elicitors, we can gain insights into the complex signaling networks that govern plant defense and identify potential targets for intervention.
This guide will delve into the transcriptomic landscapes shaped by two major classes of elicitors: pathogen-associated molecular patterns (PAMPs) and hormone elicitors. We will compare the responses to the bacterial PAMP flagellin (B1172586) (or its active peptide flg22) and the fungal PAMP chitin, as well as the defense hormones salicylic (B10762653) acid (SA) and jasmonic acid (JA).
Data Presentation: A Quantitative Look at Transcriptomic Reprogramming
The plant's response to an elicitor involves a massive reprogramming of gene expression. The number of differentially expressed genes (DEGs) and the functions of the proteins they encode provide a quantitative measure of the plant's defense activation.
Comparative Analysis of Differentially Expressed Genes (DEGs)
The tables below summarize the number of up- and down-regulated genes in response to different elicitors in various plant species. This data highlights both the unique and overlapping transcriptomic signatures of each elicitor.
| Elicitor | Plant Species | Tissue | Time Post-Treatment | Upregulated DEGs | Downregulated DEGs | Total DEGs |
| Flg22 | Sorghum bicolor (BTx623) | Leaf | 6 hours | 3100 | 2152 | 5252[1] |
| Chitin | Sorghum bicolor (BTx623) | Leaf | 6 hours | 4209 | 3876 | 8085[1] |
| Flg22 | Arabidopsis thaliana | Seedling | 30 minutes | 1634 | 261 | 1895[2] |
| AtPep1 (DAMP) | Arabidopsis thaliana | Seedling | 30 minutes | Not specified | Not specified | Not specified |
| Methyl Jasmonate (MeJA) | Populus | Leaf | 24 hours | 1984 | 1946 | 3930 |
| Salicylic Acid (SA) | Populus | Leaf | 24 hours | 3152 | 3074 | 6226 |
Table 1: Comparison of Differentially Expressed Genes (DEGs) in response to various elicitors.
Overlap in Transcriptomic Responses
Interestingly, while each elicitor triggers a distinct response, there is also a significant overlap in the genes they regulate, suggesting the activation of common defense pathways.
| Elicitor 1 | Elicitor 2 | Plant Species | Shared Upregulated DEGs | Shared Downregulated DEGs |
| Flg22 | Chitin | Sorghum bicolor (BTx623) | 1778 (core set in both genotypes) | 474 (core set in both genotypes)[1] |
| Flg22 | AtPep1 | Arabidopsis thaliana | 1378 | 60[2] |
Table 2: Overlap of DEGs in response to different elicitor pairs.
Signaling Pathways: The Molecular Blueprint of Plant Defense
The recognition of elicitors at the cell surface initiates a cascade of intracellular signaling events, ultimately leading to the activation of defense-related genes. The following diagrams, created using the DOT language, illustrate the key signaling pathways for flg22 and chitin.
Flg22 Signaling Pathway
References
- 1. Variation in Gene Expression between Two Sorghum bicolor Lines Differing in Innate Immunity Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative RNA-seq analysis of Arabidopsis thaliana response to AtPep1 and flg22, reveals the identification of PP2-B13 and ACLP1 as new members in pattern-triggered immunity - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Tetra-N-acetylchitotetraose: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of complex biomolecules like tetra-N-acetylchitotetraose is a critical step in ensuring experimental accuracy and therapeutic safety. This guide provides an objective comparison of mass spectrometry with other analytical techniques for purity assessment, supported by experimental data and detailed protocols. This compound is an oligosaccharide that plays a role in various biological processes, and its purity is paramount for reliable research into its functions, such as its interactions with cellular proteins and its role in cell signaling.[1]
Purity Assessment Using Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] Its high sensitivity and specificity make it an ideal choice for identifying this compound and detecting potential impurities.[2][3] The principle behind its use in purity assessment is straightforward: the primary compound will produce a characteristic signal at its expected m/z, while impurities will appear as distinct signals at different mass-to-charge ratios.
Modern soft ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are particularly well-suited for analyzing delicate biomolecules like oligosaccharides because they impart little energy to the sample, minimizing fragmentation during ionization.[2]
Expected Mass Spectrometry Data for this compound
The primary ion to monitor for this compound corresponds to its molecular weight. Based on its chemical formula (C32H54N4O21), the expected masses can be calculated.
| Property | Value | Source |
| Chemical Formula | C32H54N4O21 | PubChem[4] |
| Average Molecular Weight | 830.8 g/mol | PubChem[4] |
| Monoisotopic Mass | 830.32805474 Da | PubChem[4] |
| Expected [M+H]⁺ Ion | 831.3359 m/z | Calculated |
| Expected [M+Na]⁺ Ion | 853.3178 m/z | Calculated |
| Expected [M-H]⁻ Ion | 829.3202 m/z | Calculated |
Note: The observed ions can vary depending on the ionization source and the mobile phase composition. Sodium adducts ([M+Na]⁺) are common in mass spectrometry of oligosaccharides.
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the purity of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a technique that couples the separation power of HPLC with the detection capabilities of MS.[2][5]
Caption: Workflow for purity assessment of this compound via LC-MS.
Detailed Experimental Protocol: LC-MS
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent, such as 10 mM ammonium acetate (B1210297) in HPLC-grade water, to create a stock solution (e.g., 1 mg/mL).
-
Dilute the stock solution with the initial mobile phase to a final concentration suitable for MS analysis (e.g., 1-10 µM).[6]
-
If high salt concentrations are present from synthesis or purification, a buffer exchange step may be required.[6]
-
-
Liquid Chromatography (LC):
-
Column: Use a column suitable for oligosaccharide separation, such as a C18 reversed-phase column or a hydrophilic interaction liquid chromatography (HILIC) column.
-
Mobile Phase: A typical gradient could be from 95% Solvent A (e.g., 0.1% formic acid in water) to 50% Solvent B (e.g., 0.1% formic acid in acetonitrile) over 30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to detect a wide range of potential impurities.[2]
-
Mass Analyzer: A high-resolution mass analyzer such as Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.
-
Scan Range: 150-2000 m/z.
-
Data Analysis: Process the resulting chromatogram and mass spectra. The purity is assessed by integrating the peak area of this compound relative to the total area of all detected peaks. Impurities are identified by their unique m/z values, which may correspond to shorter or longer chain oligosaccharides, degradation products, or synthesis side-products.
-
Alternative Methods for Purity Assessment
While mass spectrometry is a premier tool, other methods are also employed for oligosaccharide analysis, each with its own advantages and limitations.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of carbohydrate analysis, capable of rapid and precise measurements.[7] When equipped with detectors like a Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or a UV detector (if the oligosaccharide is labeled), HPLC can separate and quantify the target compound and its impurities. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is particularly powerful for separating complex sugar mixtures.[5]
-
Capillary Electrophoresis (CE): This technique separates molecules based on their size and charge in an electrical field.[1] It offers high separation efficiency and requires very small sample volumes, making it a viable alternative to HPLC.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound.[8][9] By integrating the signals of the target molecule against a certified internal standard of known purity, a direct and highly accurate purity value can be assigned.[8]
Head-to-Head Comparison of Analytical Methods
The choice of method depends on the specific requirements of the analysis, such as the need for structural information, sensitivity, or high-throughput screening.
| Parameter | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) | Quantitative NMR (qNMR) |
| Principle | Mass-to-charge ratio measurement | Differential partitioning between phases | Electrophoretic mobility in an electric field | Nuclear spin resonance in a magnetic field |
| Selectivity | Very High (based on mass) | High (based on polarity/charge) | Very High (based on size/charge) | Very High (based on chemical structure) |
| Sensitivity | Very High (pmol to amol) | Moderate to High (nmol to pmol) | High (fmol to amol) | Low (µmol to nmol) |
| Speed | Fast (direct infusion) to Moderate (LC-MS) | Moderate | Moderate to Fast | Slow |
| Quantitative Accuracy | Good (with standards) | Very Good | Good | Excellent (Primary Method) |
| Impurity Identification | Excellent (provides molecular weight) | Limited (based on retention time) | Limited (based on migration time) | Good (provides structural information) |
| Key Advantage | Provides molecular weight of impurities | Robust, reproducible, widely available | High separation efficiency, low sample usage | Absolute quantification without identical standard |
| Key Disadvantage | Isomers are not easily distinguished[2] | Lower sensitivity than MS for some detectors | Sensitive to sample matrix effects | Requires higher sample concentration |
Conclusion
Mass spectrometry is an indispensable tool for the purity assessment of this compound, offering unparalleled sensitivity and the ability to directly identify impurities based on their molecular weight.[1][2] While methods like HPLC and CE provide excellent separation, they lack the definitive identification power of MS.[7] Quantitative NMR stands out as a primary method for obtaining a highly accurate, absolute purity value but is limited by its lower sensitivity.
For the most comprehensive analysis, a hybrid approach is often the most effective strategy. Coupling liquid chromatography with mass spectrometry (LC-MS) combines the robust separation capabilities of HPLC with the sensitive and specific detection of MS, providing a powerful platform to separate, identify, and quantify this compound and any potential contaminants.[2][5] This integrated approach ensures the high level of purity required for advanced research and drug development applications.
References
- 1. Applications and Innovations in Oligosaccharide Analysis Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometry as a technique for testing the purity of drugs for biological use: the case of new antitumor cyclophosphazenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C32H54N4O21 | CID 3081988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pietdaas.nl [pietdaas.nl]
- 6. Best practices and benchmarks for intact protein analysis for top-down mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aquaculture.ugent.be [aquaculture.ugent.be]
- 8. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride | MDPI [mdpi.com]
- 9. Purity Assessment of Dinotefuran Using Mass Balance and Quantitative Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tetra-N-acetylchitotetraose: A Guide for Laboratory Professionals
Researchers and drug development professionals handling tetra-N-acetylchitotetraose must adhere to specific safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step information for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before disposal, it is crucial to handle this compound with appropriate care. Always work in a well-ventilated area and wear suitable personal protective equipment (PPE).[1][2] This includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles.[3]
-
Skin Protection: Use chemical-impermeable gloves and impervious clothing.[2][3]
-
Respiratory Protection: In situations where dust may be generated or exposure limits are exceeded, a full-face respirator is recommended.[3]
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2]
Step-by-Step Disposal Procedure
The disposal of this compound should be carried out in accordance with all applicable federal, state, and local environmental regulations.[1]
-
Waste Collection:
-
Accidental Spill Response:
-
In the event of a spill, evacuate personnel from the immediate area.[3]
-
Ensure adequate ventilation and remove all sources of ignition.[2][3]
-
Wearing appropriate PPE, collect the spilled material and place it into a designated waste container.[3]
-
Prevent the chemical from entering drains or the environment.[2]
-
-
Final Disposal:
-
Engage a licensed professional waste disposal service to handle the final disposal of the chemical waste.[1]
-
It is important to note that for transportation purposes, this compound may be classified as a "TOXIC SOLID, ORGANIC, N.O.S." (For reference only, please check).[3] This classification has implications for packaging, labeling, and transportation, which the licensed disposal service will be equipped to manage.
-
Lack of Quantitative Data
Safety Data Sheets for this compound currently lack specific quantitative data on toxicity, such as LD50 values, and detailed physical and chemical properties.[1][2][3] As such, a comparative data table cannot be provided at this time. Researchers should handle the compound with the caution appropriate for a substance with an incomplete toxicological profile.
Role in Plant Defense Signaling
This compound, a chitin (B13524) derivative, is recognized by plants as a molecular signal, or elicitor, that activates their defense systems.[4] This is a key aspect of the plant's innate immunity. The diagram below illustrates a simplified workflow of how a chitin elicitor like this compound can trigger a defense response in a plant cell.
References
Personal protective equipment for handling tetra-N-acetylchitotetraose
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling tetra-N-acetylchitotetraose. It offers procedural, step-by-step guidance for safe operations and disposal.
Product Identification and Safety Data Summary
This compound is a biochemical used in industrial and scientific research.[1] According to available safety data sheets, it is not classified as a hazardous substance.[2][3] However, adherence to good laboratory practices is essential to ensure safety.
Table 1: Chemical and Safety Data for this compound
| Property | Value | Reference |
| CAS Number | 2706-65-2 | [1][2][4] |
| Synonyms | N,N',N'',N'''-Tetraacetylchitotetraose, Chitotetraose, tetra-N-acetyl | [1][4] |
| Hazard Classification | Not classified as hazardous | [2][3] |
| Acute Toxicity (Oral) | No data available | [2] |
| Skin Corrosion/Irritation | No data available | [2] |
| Serious Eye Damage/Irritation | No data available | [2] |
| Respiratory or Skin Sensitization | No data available | [2] |
| Carcinogenicity | No data available | [2] |
| Ecological Toxicity | No data available | [1] |
Personal Protective Equipment (PPE)
While this compound is not considered hazardous, appropriate PPE should be worn to minimize exposure and prevent contamination.
Table 2: Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Protects eyes from dust particles. |
| Hand Protection | Disposable nitrile gloves | Provides protection against incidental contact. |
| Body Protection | Laboratory coat or other suitable protective clothing | Prevents contamination of personal clothing. |
| Respiratory Protection | Generally not required with adequate ventilation. If dust is generated and ventilation is inadequate, a NIOSH-approved respirator for dusts may be used. | Ensures respiratory safety in case of airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for handling this compound from receipt to disposal.
3.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a tightly closed, dry, cool, and well-ventilated place.[2] Recommended storage temperatures are -20°C for one month or -80°C for up to six months for stock solutions.[5]
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard information (though none is currently indicated).
3.2. Handling and Use
-
Work Area Preparation: Work in a well-ventilated area, such as a laboratory fume hood, especially when handling the powdered form to avoid dust formation.[2][3]
-
Donning PPE: Before handling, put on the required PPE as specified in Table 2.
-
Weighing and Transfer:
-
Handle as a solid powder.
-
Use a chemical spatula or other appropriate tool for transfer.
-
Avoid creating dust. If dust is generated, ensure adequate ventilation is in place.
-
-
Solution Preparation (if applicable):
-
If preparing an aqueous solution, it is recommended to filter and sterilize it through a 0.22 µm filter before use.[5]
-
-
Post-Handling:
-
After handling, wash hands thoroughly.[3]
-
Clean the work area to remove any residual powder.
-
3.3. Spill Response
-
Minor Spills (Powder):
-
Personal Contamination:
Disposal Plan
As a non-hazardous substance, the disposal of this compound and its containers should follow standard laboratory procedures for non-hazardous waste.
Table 3: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused Solid Material | Dispose of in accordance with local regulations for non-hazardous chemical waste. It may be suitable for landfill disposal, but should not be placed in general laboratory trash.[6] |
| Empty Containers | Rinse containers thoroughly. Deface the label and dispose of them in the regular trash.[6] |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of as solid non-hazardous laboratory waste. |
| Aqueous Solutions | Depending on local regulations, small quantities of dilute aqueous solutions may be disposable down the sanitary sewer with copious amounts of water.[7] |
Visual Workflow and Logic Diagrams
The following diagrams illustrate the handling workflow and the decision-making process for spill response.
Caption: Workflow for Handling this compound.
Caption: Spill Response Decision Logic.
References
- 1. echemi.com [echemi.com]
- 2. targetmol.com [targetmol.com]
- 3. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 4. N',N'',N'''-Tetraacetylchitotetraose | 2706-65-2 [amp.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sfasu.edu [sfasu.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
